Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Description
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Properties
IUPAC Name |
ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)7-12(16)11-4-3-9-8-14-6-5-10(9)15-11/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOPVBBKKBPEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721766 | |
| Record name | Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-66-0 | |
| Record name | Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Abstract
This compound is a heterocyclic compound featuring a 1,6-naphthyridine core linked to a β-keto ester functional group. The 1,6-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, exhibiting properties ranging from anticancer to antimicrobial.[1][2] The β-keto ester moiety serves as a highly versatile synthetic handle, enabling a wide range of chemical transformations for the development of complex molecular architectures. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, outlines a robust methodology for its synthesis via Crossed Claisen Condensation, and details the necessary protocols for its purification and structural characterization. By synthesizing established chemical principles with data from analogous structures, this document serves as a foundational resource for researchers in medicinal chemistry and drug development exploring the potential of novel 1,6-naphthyridine derivatives.
Introduction: A Scaffold of Therapeutic Promise
The confluence of a privileged heterocyclic scaffold with a versatile synthetic functional group defines the scientific interest in this compound. Understanding its properties is the first step toward unlocking its potential in drug discovery.
The 1,6-Naphthyridine Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are a cornerstone of medicinal chemistry.[3] The specific isomer, 1,6-naphthyridine, is a multivalent scaffold that, when appropriately substituted, gives rise to a wide array of bioactivities.[4] Derivatives have been investigated and developed as potent inhibitors for targets such as fibroblast growth factor receptor 4 (FGFR4) in cancer therapy and as potential anti-HIV agents.[5][6] The arrangement of nitrogen atoms in the 1,6-naphthyridine core influences its hydrogen bonding capacity, metabolic stability, and overall molecular geometry, making it an attractive framework for designing targeted therapeutics.
The β-Keto Ester: A Gateway to Molecular Diversity
The ethyl 3-oxo-propanoate portion of the molecule is a classic β-keto ester. This functional group is prized in organic synthesis for the reactivity of the central methylene group, which is flanked by two carbonyls. The protons on this carbon are acidic (pKa ≈ 11 in similar systems), facilitating deprotonation to form a stabilized enolate.[7] This enolate is a potent nucleophile, capable of undergoing a variety of carbon-carbon bond-forming reactions, making the parent molecule an ideal intermediate for building libraries of complex drug candidates.
Synthesis and Purification Strategy
As specific literature on the synthesis of this exact molecule is sparse, a robust protocol can be designed based on fundamental and reliable organic reactions. The most logical and efficient approach is a Crossed Claisen Condensation.
Synthetic Rationale: The Crossed Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[8] A "crossed" variant involves two different esters. For a successful crossed Claisen condensation with a high yield of a single product, one of the ester partners should lack α-hydrogens, rendering it unable to self-condense.[9]
In this proposed synthesis, a non-enolizable ester, such as Ethyl 1,6-naphthyridine-2-carboxylate, serves as the electrophile. The enolizable partner, ethyl acetate, is deprotonated by a strong base to form the nucleophilic enolate. The choice of base is critical; sodium ethoxide is ideal as it matches the alkoxy group of the esters, preventing transesterification, a common side reaction that would lead to a mixture of products.[10] The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol, making this step thermodynamically favorable.[7]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Ethyl 1,6-naphthyridine-2-carboxylate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Enolate Formation: Add anhydrous ethyl acetate (3.0 equivalents) dropwise to the stirred suspension at room temperature. Heat the mixture to 50-60°C for 1 hour to ensure complete enolate formation.
-
Condensation: Dissolve Ethyl 1,6-naphthyridine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching & Workup: Cool the mixture to 0°C in an ice bath. Slowly quench the reaction by adding 1 M HCl until the pH is approximately 6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: Workflow for the synthesis and purification of the target compound.
Recommended Protocol: Purification
The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, often leading to significant peak tailing and poor separation. To mitigate this, a modified approach is recommended.
Objective: To purify the crude product using column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Crude this compound
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (95:5).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load the solid sample onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of Hexane:Ethyl Acetate (9:1). It is highly recommended to add 0.1% (v/v) triethylamine (TEA) to the mobile phase to mask active silanol sites and improve peak shape.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate over several column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Structural Elucidation and Physicochemical Properties
A suite of analytical techniques is required to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles for analogous compounds.
Spectroscopic and Physical Data
| Property | Predicted / Known Value |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| Appearance | Light Brown Solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.3-9.5 (m, 1H, Ar-H), 8.3-8.8 (m, 3H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.10 (s, 2H, -COCH₂CO-), 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.0 (C=O, ketone), 168.0 (C=O, ester), 155-120 (Ar-C), 62.0 (-OCH₂-), 46.0 (-COCH₂CO-), 14.1 (-CH₃) |
| Mass Spec (ESI+) | m/z: 245.09 [M+H]⁺, 267.07 [M+Na]⁺ |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1600, 1580 (C=C, C=N) |
| UV-Vis (EtOH) | λₘₐₓ: ~280-340 nm (due to extended π-conjugation of the naphthyridine system) |
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in methanol or acetonitrile.
-
Acquisition: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
Caption: Standard workflow for the analytical characterization of the title compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile intermediate. The β-keto ester functionality is a launchpad for constructing a diverse range of more complex heterocyclic systems, a strategy often employed in medicinal chemistry to explore a wider chemical space and optimize pharmacological activity.
Potential Synthetic Transformations:
-
Knorr Pyrrole Synthesis: Reaction with an α-amino ketone to construct substituted pyrroles.
-
Hantzsch Pyridine Synthesis: Condensation with an aldehyde and a β-enaminone to form dihydropyridine derivatives, which can be oxidized to pyridines.
-
Pyrazolone Formation: Reaction with hydrazine derivatives to yield pyrazolones, another important class of bioactive heterocycles.
-
Alkylation/Acylation: The acidic methylene protons can be easily removed to form an enolate, which can be alkylated or acylated to introduce further diversity.
Caption: Synthetic utility of the title compound as a versatile intermediate.
Conclusion
This compound represents a molecule of significant strategic importance for synthetic and medicinal chemists. While detailed experimental data on this specific compound is not widely published, its structure allows for reliable prediction of its physicochemical properties and the formulation of robust synthetic and analytical protocols. Its synthesis is readily achievable through a Crossed Claisen Condensation, and its characterization can be accomplished using standard spectroscopic techniques. The dual functionality of a proven bioactive naphthyridine core and a versatile β-keto ester handle makes this compound a valuable building block for the discovery of next-generation therapeutics.
References
- Benchchem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
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Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014). Available from: [Link]
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Organic Chemistry Portal. Claisen Condensation. Available from: [Link]
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Wikipedia. Claisen condensation. Available from: [Link]
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JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. (2023). Available from: [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). Available from: [Link]
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ResearchGate. 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. Available from: [Link]
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ACS Publications. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Available from: [Link]
-
PubMed Central. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). Available from: [Link]
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PubMed. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). Available from: [Link]
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Royal Society of Chemistry. discovery and SAR study of 1H-imidazo[4,5-h][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available from: [Link]
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MDPI. Molecular Recognition Studies on Naphthyridine Derivatives. Available from: [Link]
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MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]
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ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Available from: [Link]
- Benchchem. Identification and characterization of byproducts in 1,8-naphthyridine synthesis.
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RSC Publishing. 4 - RSC Medicinal Chemistry. Available from: [Link]
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RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). Available from: [Link]
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PubMed Central. Molecular Recognition Studies on Naphthyridine Derivatives. Available from: [Link]
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Wiley. THE NAPHTHYRIDINES. Available from: [Link]
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PubMed. Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. (2014). Available from: [Link]
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
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- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data to provide a detailed interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra. The methodologies for spectral prediction and the rationale behind the interpretation of the data are discussed in depth. Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis of this class of molecule and the acquisition of its spectroscopic data, ensuring scientific integrity and reproducibility. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the structural characterization of this and structurally related compounds.
Introduction
This compound (C₁₃H₁₂N₂O₃, Mol. Wt.: 244.25 g/mol ) is a heterocyclic compound featuring a 1,6-naphthyridine core linked to a β-keto ester functional group. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The β-keto ester moiety is a versatile synthetic intermediate, allowing for a wide range of chemical transformations. The combination of these two functionalities in a single molecule makes this compound a compound of significant interest for the development of novel therapeutic agents.
Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of a synthesized compound. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering a virtual roadmap for its characterization.
Molecular Structure and Predicted Spectroscopic Data
The structural integrity of a molecule is unequivocally established through the meticulous analysis of its spectroscopic data. In the absence of published experimental spectra for this compound, we present high-quality predicted data. These predictions are generated using validated computational models that provide a reliable foundation for spectral interpretation.
Figure 1: Molecular Structure of this compound
A 2D representation of the title compound with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR data provides valuable insights into the electronic environment of the protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.25 | s | 1H | H-5 |
| 8.60 | d | 1H | H-7 |
| 8.30 | d | 1H | H-4 |
| 7.85 | d | 1H | H-8 |
| 7.60 | d | 1H | H-3 |
| 4.30 | q | 2H | H-13 |
| 4.10 | s | 2H | H-10 |
| 1.35 | t | 3H | H-14 |
Interpretation:
The predicted ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the 1,6-naphthyridine ring system and the aliphatic protons of the ethyl ester group. The downfield chemical shifts of the naphthyridine protons (7.60-9.25 ppm) are characteristic of aromatic systems containing electronegative nitrogen atoms. The singlet at 9.25 ppm is assigned to H-5, which is deshielded by the adjacent nitrogen (N-6). The doublets observed for H-3, H-4, H-7, and H-8 are consistent with ortho-coupling within the pyridine rings.
The ethyl group of the ester displays a characteristic quartet at 4.30 ppm for the methylene protons (H-13) and a triplet at 1.35 ppm for the methyl protons (H-14), arising from coupling to each other. The singlet at 4.10 ppm is assigned to the active methylene protons (H-10) situated between the two carbonyl groups. The acidity of these protons can lead to keto-enol tautomerism, which may result in the appearance of additional, smaller signals in an experimental spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 195.2 | C-9 |
| 168.0 | C-11 |
| 155.1 | C-2 |
| 152.8 | C-8a |
| 148.5 | C-5 |
| 138.2 | C-7 |
| 124.5 | C-4a |
| 122.1 | C-4 |
| 120.9 | C-3 |
| 118.6 | C-8 |
| 62.3 | C-13 |
| 46.5 | C-10 |
| 14.1 | C-14 |
Interpretation:
The predicted ¹³C NMR spectrum shows 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The signals for the two carbonyl carbons, C-9 (keto) and C-11 (ester), are observed at the most downfield positions (195.2 and 168.0 ppm, respectively), which is characteristic for these functional groups. The carbon atoms of the 1,6-naphthyridine ring appear in the aromatic region (118.6-155.1 ppm). The aliphatic carbons of the ethyl ester (C-13 and C-14) and the active methylene carbon (C-10) are found in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The predicted FT-IR spectrum indicates the presence of key functional groups through their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1745 | Strong | C=O stretch (ester) |
| 1690 | Strong | C=O stretch (keto) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| 1250 | Strong | C-O stretch (ester) |
Interpretation:
The predicted IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch is predicted around 1745 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower wavenumber, around 1690 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain multiple bands due to the C=C and C=N stretching vibrations of the 1,6-naphthyridine ring. The aromatic and aliphatic C-H stretching vibrations are predicted in their expected regions, above and below 3000 cm⁻¹, respectively. A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the ester group.
Mass Spectrometry (MS)
The predicted mass spectrum provides information about the molecular weight and potential fragmentation patterns of the molecule under electron ionization (EI).
Predicted Molecular Ion: [M]⁺ = m/z 244
Major Predicted Fragments:
-
m/z 215: Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
-
m/z 199: Loss of a carboxyl group (•COOCH₂CH₃) from the molecular ion.
-
m/z 171: Subsequent loss of carbon monoxide (CO) from the m/z 199 fragment.
-
m/z 130: Represents the 1,6-naphthyridine cation radical.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway
A simplified diagram of the predicted major fragmentation pathways.
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z 244, corresponding to the molecular weight of the compound. The fragmentation pattern will likely be dominated by cleavages adjacent to the carbonyl groups. The loss of the ethoxy group to form a fragment at m/z 199 is a common fragmentation pathway for ethyl esters. Further fragmentation of this ion by loss of CO would lead to a fragment at m/z 171. A significant peak at m/z 130, corresponding to the stable 1,6-naphthyridine cation radical, is also anticipated.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis via Claisen Condensation
A plausible synthetic route to the title compound involves a Claisen condensation between a suitable 2-acetyl-1,6-naphthyridine precursor and diethyl carbonate.
Step-by-Step Methodology:
-
Preparation of the Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of 2-acetyl-1,6-naphthyridine (1.0 equivalent) in anhydrous diethyl carbonate (used as both reactant and solvent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data Acquisition
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically employed.
3.2.2. FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a system coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[3]
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and significant fragment ions.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra offers a solid foundation for the structural verification of this compound. The provided experimental protocols for synthesis and data acquisition are based on established and reliable methodologies, ensuring a high degree of scientific rigor. This guide serves as a valuable resource for chemists and researchers, facilitating the synthesis and characterization of this and other novel heterocyclic compounds with potential applications in drug discovery and development.
References
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 20, 2026, from [Link]
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Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 20, 2026, from [Link]
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CFM-ID. (n.d.). Spectra Prediction. Retrieved January 20, 2026, from [Link]
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López-Cara, L., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(18), 4236. [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 20, 2026, from [Link]
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Wikipedia. (2023). Claisen condensation. Retrieved January 20, 2026, from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4][5] The 1,6-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, making a thorough understanding of the physicochemical properties of its derivatives essential for their advancement as potential therapeutic agents.[3][5] This document outlines detailed, field-proven protocols for determining thermodynamic solubility and assessing stability under various stress conditions, as mandated by international regulatory guidelines.[6][7][8][9] Methodologies are presented not merely as procedural steps but are grounded in the causal scientific principles that govern experimental design, ensuring a self-validating and robust approach to data generation. All quantitative analysis is predicated on the development of a rigorous, stability-indicating HPLC method, the framework for which is also detailed herein.[10][11][12]
Introduction and Molecular Overview
This compound is a derivative of the 1,6-naphthyridine bicyclic system.[5] Such nitrogen-containing heterocyclic structures are of significant interest in pharmaceutical research due to their diverse biological activities.[1][3][4] The solubility and stability of a drug candidate are critical, non-negotiable parameters that profoundly influence its entire development lifecycle—from formulation and manufacturing to in vivo bioavailability and shelf-life.[6][13][14] Poor aqueous solubility can lead to erratic absorption and low exposure, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.
This guide provides the necessary theoretical background and practical, step-by-step protocols for a full preliminary assessment of these key attributes.
Molecular Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Known) | Source |
| CAS Number | 338760-66-0 | [15][16] |
| Molecular Formula | C13H12N2O3 | [16] |
| Molecular Weight | 244.25 g/mol | [16] |
| pKa (Predicted) | 7.54 ± 0.46 | [16] |
| Boiling Point (Predicted) | 386.0 ± 27.0 °C | [16] |
| Density (Predicted) | 1.30 ± 0.06 g/cm³ | [16] |
Analytical Method Development: The Foundation of Accurate Assessment
Reliable solubility and stability data are entirely dependent on an analytical method that can accurately quantify the active pharmaceutical ingredient (API) without interference from impurities, degradants, or excipients.[10][17] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[11][12][18]
Causality in Method Design
The objective is to develop a method that separates the parent compound from all potential degradation products generated during forced degradation studies.[6][10] Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and robust approach for chromophoric small molecules like the topic compound.[10][11]
-
Column Selection: A C18 stationary phase is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. A column with end-capping will minimize peak tailing for the basic nitrogen atoms in the naphthyridine ring.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (acetonitrile or methanol) is necessary.[11] A gradient is crucial for stability-indicating methods as it ensures that both early-eluting polar degradants and late-eluting non-polar impurities are resolved from the parent peak within a reasonable run time.[10]
-
pH Control: The pKa of the molecule is predicted to be around 7.54.[16] Therefore, controlling the mobile phase pH is critical. A pH of ~3.0 will ensure the pyridine-like nitrogens are protonated, leading to consistent retention and good peak shape. A pH of ~8.5 would render them neutral. Exploring both low and high pH conditions is a key strategy in method development to maximize selectivity.[17]
-
Detection: The conjugated aromatic system of the naphthyridine ring is expected to have a strong UV absorbance. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λ-max) and to assess peak purity.
Protocol: Stability-Indicating HPLC Method Development
-
System Preparation: Configure an HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent). Maintain column temperature at 30°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 5% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 6 minutes.
-
Rationale: This generic gradient provides a broad scouting run to separate compounds of varying polarity.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λ-max of the parent compound (determined by initial injection, likely in the 250-320 nm range) and collect spectra from 200-400 nm to assess for co-eluting peaks.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to ~50 µg/mL with 50:50 Acetonitrile:Water.
-
Forced Degradation Samples: Inject samples from the forced degradation studies (Section 4) to confirm the method's ability to separate degradants from the parent peak. The method is deemed "stability-indicating" if all degradation peaks are baseline-resolved from the parent API peak.[10][17]
Thermodynamic Solubility Assessment
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination due to its reliability.[19]
Causality in Experimental Design
The goal is to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved.
-
Excess Solid: A sufficient excess of the solid compound is added to ensure that the solution becomes saturated and remains so, even with minor temperature fluctuations.
-
Equilibration Time: Agitation for a prolonged period (e.g., 24-48 hours) is necessary to ensure the dissolution process has reached equilibrium.[14][19] Shorter times may result in an underestimation of solubility (kinetic solubility).[19]
-
pH Control: Since the compound has a basic pKa, its solubility will be highly pH-dependent. Solubility must be assessed in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.
-
Phase Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium. Centrifugation followed by filtration of the supernatant is a robust method to achieve this.
Protocol: Shake-Flask Solubility Determination
-
Buffer Preparation: Prepare buffers of desired pH values (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffers for pH 6.8 and 7.4).
-
Sample Addition: Add an excess of solid this compound (e.g., ~2 mg) to 1 mL of each buffer in duplicate in glass vials. The solid should be visible at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator set at room temperature (25°C) for 24 hours to reach equilibrium.[19]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant with the HPLC mobile phase and quantify the concentration against a standard calibration curve using the validated stability-indicating HPLC method (Section 2.2).
Table 2: Example Data Presentation for Solubility
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | 25 | Data | Data |
| Acetate Buffer | 4.5 | 25 | Data | Data |
| Phosphate Buffer | 6.8 | 25 | Data | Data |
| Phosphate Buffer | 7.4 | 25 | Data | Data |
| Water | ~7.0 | 25 | Data | Data |
| DMSO | N/A | 25 | Data | Data |
Chemical Stability and Forced Degradation
Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[6][20] The studies intentionally expose the drug substance to conditions more severe than accelerated stability testing.[6][21] Regulatory guidelines, such as ICH Q1A(R2), provide the framework for these studies.[7][8][22][23]
Causality in Stress Conditions
The choice of stressors is designed to mimic the conditions a drug substance might encounter during its lifecycle and to probe its intrinsic chemical liabilities. A target degradation of 5-20% is generally recommended to ensure that the primary degradation pathways are observed without overly complex secondary degradation.[20][21]
-
Hydrolysis: The ester functional group in the molecule is a prime candidate for hydrolysis under both acidic and basic conditions. This stress test evaluates the molecule's stability in aqueous environments.
-
Oxidation: The electron-rich naphthyridine ring system may be susceptible to oxidation. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.
-
Photostability: Many aromatic heterocyclic compounds are light-sensitive. ICH Q1B guidelines specify conditions for photostability testing to assess degradation upon exposure to UV and visible light.[20]
-
Thermal Degradation: High temperature is used to accelerate solid-state degradation reactions. This provides insight into the stability of the bulk material during storage and transport.[20]
Protocol: Forced Degradation Studies
For each condition, a parallel control sample (protected from the stressor) should be analyzed.
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 N HCl to a final concentration of ~1 mg/mL.
-
Heat at 60°C for up to 7 days.[21]
-
Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours, 7 days).
-
Neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 N NaOH to a final concentration of ~1 mg/mL.
-
Keep at room temperature.
-
Withdraw aliquots at various time points (e.g., 30 mins, 1, 2, 4, 8 hours). Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed.
-
Neutralize with an equivalent amount of HCl, dilute, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of ~1 mg/mL.
-
Keep at room temperature and protected from light for up to 48 hours.
-
Withdraw aliquots at various time points, dilute, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at a temperature above the accelerated testing condition (e.g., 80°C) for 7 days.[20]
-
At specified time points, withdraw a sample, dissolve in solvent, dilute, and analyze by HPLC.
-
-
Photostability (Solid State):
-
Expose the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[20]
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
Visualization of Workflows and Data
Visual diagrams are essential for clearly communicating complex experimental processes and relationships.
Experimental Workflow Diagram
Caption: Workflow for solubility and stability characterization.
Potential Hydrolytic Degradation Pathway
Caption: Postulated hydrolytic degradation of the ester moiety.
Conclusion
This guide establishes a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, researchers and drug development professionals can generate high-quality, reliable data essential for making informed decisions in the progression of this, or any similar, new chemical entity. The emphasis on understanding the causality behind experimental design, coupled with the implementation of a validated, stability-indicating analytical method, ensures the integrity and trustworthiness of the results. This foundational characterization is a critical step in de-risking a compound and paving the way for successful formulation and clinical development.
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The 1,6-Naphthyridine Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules with therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the significant biological activities of 1,6-naphthyridine derivatives, with a focus on their anticancer, antiviral, anti-inflammatory, and neurological applications. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols to provide a valuable resource for researchers in the field.
Anticancer Activities: Targeting the Hallmarks of Cancer
1,6-Naphthyridine derivatives have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of key enzymes involved in DNA replication and cell signaling, as well as the induction of apoptosis.[1][2]
Mechanism of Action: Topoisomerase I Inhibition
A significant number of dibenzo[c,h][3][4]naphthyridine derivatives exert their anticancer effects by targeting topoisomerase I (Top1), a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription.[5][6][7] These compounds intercalate into the DNA-Top1 cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[8] This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[8]
Illustrative Signaling Pathway: Topoisomerase I Inhibition
Caption: Mechanism of Topoisomerase I inhibition by 1,6-naphthyridine derivatives.
Mechanism of Action: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 1,6-naphthyridine derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), AXL receptor tyrosine kinase, and c-Met.[9][10][11]
-
FGFR4 Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal cancer.[9] Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective FGFR4 inhibitors, disrupting downstream signaling pathways and exhibiting significant cytotoxic effects against colorectal cancer cell lines.[9]
-
AXL and c-Met Inhibition: The AXL and c-Met receptor tyrosine kinases are involved in cancer cell proliferation, invasion, and metastasis.[12][13] 1,6-Naphthyridinone-based compounds have been designed as inhibitors of these kinases, demonstrating promising antitumor activity.[10][11]
Illustrative Signaling Pathway: FGFR4 Inhibition in Cancer
Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 1,6-naphthyridine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | HeLa (Cervical) | 0.7 | [14] |
| 16 | HL-60 (Leukemia) | 0.1 | [14] |
| 16 | PC-3 (Prostate) | 5.1 | [14] |
| 14 | HeLa (Cervical) | 2.6 | [1] |
| 15 | HeLa (Cervical) | 2.3 | [1] |
| 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [15] |
| 17a | HeLa (Cervical) | 13.2 ± 0.7 | [15] |
| 17a | HL-60 (Leukemia) | 8.9 ± 2.2 | [15] |
| 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [16] |
| 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [16] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of 1,6-naphthyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][17]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivatives in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antiviral Activities: Combating Viral Infections
Certain 1,6-naphthyridine derivatives have shown potent antiviral activity, particularly against human cytomegalovirus (HCMV), a member of the herpesvirus family.[3][12][13]
Mechanism of Action: Inhibition of Viral Replication
The precise mechanism of action against HCMV is still under investigation, but studies suggest that these compounds interfere with events at the early and late stages of viral replication.[3][13] Some derivatives have been shown to inhibit the endonuclease activity of pUL89, a key enzyme involved in viral genome packaging and cleavage.[15] Time-of-addition studies have indicated that the anti-HCMV activity is lost when the compounds are added late in the infection cycle, supporting the hypothesis that they target early and late viral replication events.[3][13]
Illustrative Workflow: Antiviral Plaque Reduction Assay
Caption: Workflow for a plaque reduction assay to determine antiviral activity.
Quantitative Data: Anti-HCMV Activity
The following table presents the 50% inhibitory concentration (IC50) of a representative 1,6-naphthyridine derivative against different strains of HCMV.
| Compound | HCMV Strain | Cell Line | IC50 (µM) | Reference |
| A1 | AD169 | Hs68 | 0.02 | [18] |
| A1 | Towne | HFF | 0.04 | [18] |
| B2 | AD169 | Hs68 | 0.2 | [18] |
| B2 | Towne | HFF | 0.5 | [18] |
Note: Compound A1 is a 1,6-naphthyridine derivative, and B2 is a related dihydroisoquinoline derivative.
Experimental Protocol: Plaque Reduction Assay for HCMV
This protocol describes the plaque reduction assay used to determine the anti-HCMV activity of 1,6-naphthyridine derivatives.[19][20]
-
Cell Culture: Plate human foreskin fibroblasts (HFF) in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with a known titer of HCMV (e.g., Towne or AD169 strain) for 90 minutes at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound and 0.5% methylcellulose.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days until plaques are visible in the control wells.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the IC50 value from the dose-response curve.
Anti-inflammatory Activities: Modulating the Immune Response
1,6-Naphthyridine derivatives have demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[21]
Mechanism of Action: Cytokine Inhibition
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[22][23] This inhibition is often mediated through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[12][24]
Illustrative Signaling Pathway: NF-κB in Inflammation
Caption: The NF-κB signaling pathway and its inhibition by 1,6-naphthyridine derivatives.
Quantitative Data: Anti-inflammatory Activity
The following table shows the inhibitory effect of a 1,6-naphthyridine derivative on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
| Compound | Cytokine | Inhibition (%) at 2µM | Reference |
| 12,13-dehydrosophoridine | TNF-α | 43.18 | [21] |
| 12,13-dehydrosophoridine | IL-6 | 34.79 | [21] |
Experimental Protocol: Cytokine Quantification by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[11][18][25][26]
-
Cell Stimulation: Culture RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of the 1,6-naphthyridine derivative for 1 hour.
-
LPS Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours.
-
Add a biotinylated detection antibody and incubate for 1 hour.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentration in the samples based on the standard curve.
Neurological Activities: Targeting CNS Disorders
Derivatives of the 1,6-naphthyridine scaffold have also shown potential in the treatment of neurological disorders, primarily through the inhibition of monoamine oxidase B (MAO-B).[25][27]
Mechanism of Action: MAO-B Inhibition
MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[28][29] Inhibition of MAO-B increases the levels of dopamine, which can be beneficial in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[25][30] Certain 1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridine derivatives have been identified as potent and selective MAO-B inhibitors.[27]
Illustrative Pathway: MAO-B Inhibition and Dopamine Metabolism
Caption: Mechanism of MAO-B inhibition by 1,6-naphthyridine derivatives.
Quantitative Data: MAO-B Inhibitory Activity
The following table shows the IC50 values of selected 1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridine derivatives against MAO-B.
| Compound | MAO-B IC50 (µM) | Reference |
| 5g | 1.35 | [27] |
| Pargyline (Reference) | 1.00 | [27] |
Experimental Protocol: MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the MAO-B inhibitory activity of 1,6-naphthyridine derivatives.[29][31][32]
-
Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorogenic probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the MAO-B enzyme and various concentrations of the test compound or a reference inhibitor (e.g., selegiline). Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrate, Amplex Red, and HRP to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/590 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.
Conclusion and Future Perspectives
The 1,6-naphthyridine scaffold has proven to be a versatile and valuable starting point for the design of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make this heterocyclic system a continuing area of interest for drug discovery and development. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the discovery of new and improved 1,6-naphthyridine-based drugs for the treatment of a wide range of human diseases. Several 1,6-naphthyridine derivatives have already entered clinical trials for cancer chemotherapy, highlighting their significant therapeutic potential.[24][33]
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Preamble: Decoding the Therapeutic Potential of Naphthyridine Scaffolds
An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
The 1,6-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have been explored for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The introduction of a 3-oxo-3-(substituted)propanoate side chain, as seen in this compound, offers additional points for molecular recognition and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound. Given the novelty of this specific molecule, we will leverage the known activities of structurally related 1,6-naphthyridine derivatives to propose a plausible molecular target and provide detailed protocols for its experimental validation. This approach serves as a practical roadmap for researchers and drug development professionals working with novel compounds within this chemical class.
Section 1: Molecular Profile of this compound
Chemical Structure:
Caption: Hypothesized mechanism of kinase inhibition.
Section 3: Experimental Validation: A Step-by-Step Protocol Guide
To test the hypothesis of kinase inhibition, a series of well-defined experiments are necessary. The following protocols provide a robust framework for this investigation.
In Vitro Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on the activity of a selected panel of protein kinases.
Principle: A luminescent ATP detection assay is used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compound is measured by the rescue of luminescence.
Materials:
-
This compound
-
Recombinant human kinases (e.g., a panel of representative kinases from different families)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the compound dilution to the experimental wells. Add 1 µL of DMSO to the positive and negative control wells.
-
Add 2 µL of the kinase/substrate mixture to the experimental and positive control wells. Add 2 µL of buffer to the negative control wells.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Add 2 µL of ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Target Engagement Assay
This assay confirms that the compound interacts with its intended kinase target within a cellular environment.
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
PCR thermocycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the compound at various concentrations or a single, effective concentration (e.g., 10x IC50 from the in vitro assay) and a vehicle control (DMSO) for 1-2 hours.
-
-
Cell Lysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation.
-
-
Thermal Shift:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Cool the tubes to room temperature for 3 minutes.
-
-
Protein Precipitation and Detection:
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.
-
Downstream Signaling Pathway Analysis
This experiment investigates the cellular consequences of target inhibition by examining the phosphorylation status of downstream substrates.
Principle: If this compound inhibits the target kinase, the phosphorylation of its downstream substrates should decrease. This can be detected by Western blotting using phospho-specific antibodies.
Materials:
-
Same as for the CETSA protocol, plus:
-
Primary antibodies against the phosphorylated and total forms of the downstream substrate protein.
Protocol:
-
Cell Treatment: Treat cells with a dose-response of the compound for a relevant time period (e.g., 1-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phospho-substrate and total substrate.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of the substrate indicates effective target inhibition in the cell.
Section 4: Data Interpretation and Future Directions
The data generated from these experiments will provide a comprehensive understanding of the mechanism of action of this compound.
| Experiment | Positive Outcome | Interpretation |
| In Vitro Kinase Assay | Low IC50 value against a specific kinase | The compound is a potent and direct inhibitor of the kinase. |
| CETSA | Increased melting temperature of the target kinase | The compound binds to and stabilizes the target kinase in cells. |
| Downstream Signaling Analysis | Dose-dependent decrease in substrate phosphorylation | The compound engages the target and modulates its downstream signaling pathway. |
Future Directions:
-
Selectivity Profiling: Test the compound against a broad panel of kinases to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluate the therapeutic potential of the compound in relevant animal models of disease.
Section 5: Conclusion
This compound represents a promising starting point for the development of a novel therapeutic agent. The hypothesis-driven approach outlined in this guide, combining in vitro biochemical assays with cell-based target engagement and pathway analysis, provides a robust and efficient strategy for elucidating its mechanism of action. The successful execution of these experiments will not only validate the proposed kinase inhibitory activity but also provide crucial insights to guide its further preclinical and clinical development.
References
As this is a hypothetical guide for a novel compound, the references would typically be to methodological papers and reviews on the 1,6-naphthyridine scaffold. For the purpose of this demonstration, I will provide links to the technical documentation for the assay kits mentioned.
Whitepaper: A Multi-Pronged Strategy for the Deconvolution of Protein Targets for Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Executive Summary
The identification of a small molecule's direct protein targets is a critical inflection point in drug discovery, transforming a compound with an interesting phenotype into a tool for mechanistic inquiry and a potential therapeutic lead. This guide provides a comprehensive, field-proven framework for elucidating the protein targets of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate. Given the absence of established targets for this specific molecule, we will leverage the known biological activities of the broader 1,6-naphthyridine chemical scaffold, which has been associated with kinase inhibition and other anticancer activities, to inform our strategy.[1][2][3] This document outlines a logical, multi-pronged approach that begins with computational hypothesis generation and progresses through direct biochemical identification to cellular target validation. We will detail the rationale behind each experimental choice and provide robust, step-by-step protocols for key methodologies, including Drug Affinity Responsive Target Stability (DARTS), Thermal Proteome Profiling (TPP), and Affinity Chromatography-Mass Spectrometry (AC-MS).
Introduction: The Compound and the Challenge
This compound is a small molecule featuring the 1,6-naphthyridine core. This heterocyclic scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities.[4] Notably, derivatives of 1,6-naphthyridine have been developed as potent and selective inhibitors of protein kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, which are implicated in various cancers.[1][2][5][6] Other derivatives have demonstrated broad cytotoxic and antimicrobial effects.[7][8]
The central challenge is to identify which specific protein or proteins this particular compound interacts with to exert its biological effects. A successful target deconvolution effort provides a clear mechanism of action, informs optimization for potency and selectivity, and helps anticipate potential off-target effects and toxicities.[9]
Our strategy is built on a workflow that integrates computational, biochemical, and cellular approaches to build a high-confidence profile of the compound's interactome.
Phase 1: In Silico Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can effectively narrow the search space for potential targets.[10][11] This approach leverages the compound's structure and existing biological data to generate a prioritized list of candidate proteins.
Rationale and Approach
Based on the known activity of the 1,6-naphthyridine scaffold against protein kinases, initial computational screens should focus on this protein family.[1][2] Further, machine learning models trained on vast drug-target interaction databases can provide unbiased predictions that may uncover novel target classes.[12][13]
Protocol: Virtual Screening via Molecular Docking
-
Target Selection: Assemble a virtual library of protein kinase crystal structures, with a focus on those implicated in oncology (e.g., FGFR, MET, VEGFR, EGFR families).
-
Ligand Preparation: Generate a high-quality 3D conformer of this compound and assign appropriate atomic charges.
-
Grid Generation: Define the ATP-binding pocket of each kinase as the docking search space.
-
Docking Execution: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and estimate the binding affinity (docking score) of the compound within each kinase active site.
-
Analysis and Prioritization: Rank the kinases based on their docking scores. Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds with the hinge region) characteristic of kinase inhibitors. The top-ranked, physically plausible candidates become the first tier of hypotheses.
Phase 2: Direct Biochemical Identification
This phase aims to directly identify binding partners from a complex biological sample, such as a cell lysate. We will employ both label-free and affinity-based methods to provide orthogonal evidence and mitigate the weaknesses of any single technique.[14]
Method 1: Drug Affinity Responsive Target Stability (DARTS)
Causality: The core principle of DARTS is that the binding of a small molecule to its protein target induces a conformational change that stabilizes the protein's structure. This stabilization renders the target protein more resistant to digestion by a non-specific protease.[15][16][17] Its primary advantage is that it uses the native, unmodified small molecule, eliminating the risk of altering binding behavior through chemical tagging.[18][19]
Detailed Protocol: DARTS [15][20]
-
Cell Lysate Preparation: Culture and harvest an appropriate cell line (e.g., HCT116, given the colorectal cancer relevance of some naphthyridines).[1] Lyse cells in a non-denaturing buffer (e.g., M-PER) and clarify the lysate by centrifugation. Determine protein concentration using a BCA assay.
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a broad-specificity protease like Pronase to each aliquot. The optimal protease concentration and digestion time must be empirically determined to achieve near-complete digestion in the vehicle control while preserving potential stabilized targets.
-
Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.
-
Visualization: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Target Identification: Carefully compare the lanes. Bands that are present or significantly more intense in the compound-treated lanes compared to the vehicle control represent candidate target proteins. Excise these bands from the gel.
-
Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion, followed by LC-MS/MS analysis to identify the proteins.
Method 2: Thermal Proteome Profiling (TPP)
Causality: TPP operates on a similar principle of ligand-induced stabilization but uses heat as the denaturant. When a protein binds to a ligand, its melting temperature (Tm) typically increases.[21][22] TPP measures the abundance of soluble proteins remaining in a sample after heating across a range of temperatures, both with and without the compound. A shift in the melting curve for a specific protein indicates a direct interaction.[23] This method's strength lies in its ability to be performed in intact, live cells, providing the most physiologically relevant context.[24]
Detailed Protocol: TPP (Temperature Range) [23][24]
-
Cell Treatment: Treat two separate populations of intact cells with either the vehicle (DMSO) or a saturating concentration of the compound for 1 hour.
-
Heating: Aliquot the cell suspensions from each group into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 points from 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.
-
Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with isobaric tags (e.g., TMT) to enable multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by quantitative mass spectrometry.
-
Data Analysis: For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature for both the vehicle and compound-treated groups. A statistically significant shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Method 3: Affinity Chromatography-Mass Spectrometry (AC-MS)
Causality: This classic method involves immobilizing the small molecule onto a solid support (e.g., agarose beads) to create an "affinity matrix".[14] This matrix is then used as bait to "fish out" binding partners from a cell lysate.[25][26][27] While powerful, its main self-validating requirement is the synthesis of an appropriate affinity probe and the use of stringent controls.
Detailed Protocol: AC-MS
-
Probe Synthesis: This is the most critical step. The compound must be modified with a linker for attachment to the beads. The ethyl ester group of this compound is a logical attachment point. It can be hydrolyzed to the carboxylic acid, which is then coupled to an amine-functionalized linker (e.g., a PEG linker terminating in an amine) via amide bond formation. The other end of the linker is then covalently attached to activated agarose beads.
-
Control Matrix Preparation: Prepare control beads in parallel. This should be "blank" beads that have been blocked but have no ligand attached. If possible, a superior negative control is beads coupled to a structurally similar but biologically inactive analog of the compound.
-
Affinity Pull-Down: Incubate the affinity matrix and the control matrix with cell lysate for several hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix. This can be done using a high concentration of the free compound (competitive elution), or by changing the pH or salt concentration.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify specific bands via mass spectrometry, or analyze the entire eluate directly by LC-MS/MS. True targets should be significantly enriched in the eluate from the compound matrix compared to the control matrix.
Comparative Analysis of Identification Methods
| Method | Principle | Key Advantage | Key Disadvantage | Best For |
| DARTS | Ligand-induced protease resistance | No compound modification needed[18][19] | May miss targets not stabilized against proteolysis | Initial, unbiased screening of unmodified compounds |
| TPP / CETSA | Ligand-induced thermal stabilization | Can be used in live cells, highly physiological[21][24] | Requires specialized equipment (PCR, ultracentrifuge, MS) | Validating engagement in a cellular context; unbiased screening |
| AC-MS | Immobilized ligand "pulls down" targets | Can capture transient or weak binders | Requires chemical synthesis that may alter binding[26] | When label-free methods fail; confirming direct binding |
Phase 3: Target Validation and Cellular Engagement
Identifying a candidate protein via a proteome-wide screen is not the endpoint. The interaction must be validated biochemically and its relevance confirmed in a cellular context.
-
Orthogonal Biochemical Validation: If TPP identifies a kinase, validate the interaction using an in vitro kinase assay to measure changes in enzymatic activity or a biophysical method like Isothermal Titration Calorimetry (ITC) to directly measure binding affinity.
-
Cellular Target Engagement: Confirm that the compound engages the target in intact cells. This can be done using the Cellular Thermal Shift Assay (CETSA), which is a lower-throughput version of TPP often analyzed by Western Blot.[17] For a kinase target, this involves treating cells with the compound, followed by lysing and immunoblotting for the phosphorylated form of a known downstream substrate. A reduction in phosphorylation would provide strong evidence of target engagement and functional modulation.[1]
-
Phenotypic Correlation: If possible, correlate the degree of target engagement with a cellular phenotype. For example, use RNAi to knock down the candidate target protein. If the knockdown phenocopies the effect of the compound, it strengthens the link between the target and the compound's mechanism of action.
Conclusion
The process of identifying protein targets for a novel compound like this compound is an iterative journey of hypothesis generation, screening, and validation. By initiating with in silico methods informed by the compound's chemical scaffold, we can create a focused set of initial hypotheses. These can then be tested using a combination of powerful, unbiased, and orthogonal proteomic techniques like DARTS and TPP. Each method provides a unique lens through which to view the compound's interactome, and their combined results build a robust, high-confidence picture. Crucially, any identified hits must be rigorously validated through biochemical and cellular assays to confirm a direct and functionally relevant interaction. This multi-pronged strategy maximizes the probability of success and provides the critical mechanistic insights required to advance a promising molecule through the drug discovery pipeline.
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Ethyl 3-(1,6-Naphthyridin-2-yl)-3-oxopropanoate: A Core Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate, a heterocyclic building block of significant interest in drug discovery and development. We delve into the scientific importance of the 1,6-naphthyridine core, detail the physicochemical properties of the title compound, and present its current commercial availability. Furthermore, this document outlines representative protocols for its synthesis, purification, and analytical characterization, grounded in established chemical principles. The objective is to equip researchers, medicinal chemists, and process development scientists with the critical information required to effectively source, synthesize, and utilize this valuable intermediate in their research endeavors.
Scientific Background: The Significance of the 1,6-Naphthyridine Moiety
Naphthyridines, a family of bicyclic heterocyclic compounds composed of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry.[1] This designation stems from their recurring presence in a multitude of biologically active molecules and approved pharmaceuticals. Among the various isomers, the 1,6-naphthyridine scaffold has garnered substantial attention for its role in compounds exhibiting a wide range of pharmacological activities.
These derivatives have been investigated and developed for numerous therapeutic applications, including:
-
Oncology: Certain 1,6-naphthyridine derivatives are under investigation as potent anticancer agents.[2] For instance, novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[3][4]
-
Antiviral Activity: The scaffold is integral to the development of novel anti-human immunodeficiency virus (HIV) agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]
-
Antibacterial Agents: The structural features of naphthyridones are leveraged in the synthesis of compounds targeting bacterial virulence.[6]
The compound this compound serves as a key intermediate, providing a versatile β-ketoester functional group. This moiety is primed for a variety of subsequent chemical transformations, allowing for the construction of more complex, pharmacologically active molecules.
Chemical Profile and Commercial Availability
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and synthesis.
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 338760-66-0 | [7][8][9] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [10] |
| Molecular Weight | 244.25 g/mol | [7][10] |
| Physical Form | Light Brown Solid | [7] |
| Boiling Point (Predicted) | 386.0 ± 27.0 °C | [10] |
| Density (Predicted) | 1.34 ± 0.06 g/cm³ | [10] |
| pKa (Predicted) | 7.54 ± 0.46 | [10] |
| InChI Key | UHOPVBBKKBPEHI-UHFFFAOYSA-N | [7] |
The structural representation of the molecule is crucial for understanding its reactivity.
This compound is available from several chemical suppliers, typically on a research scale. The purity and available quantities may vary. Researchers are advised to request certificates of analysis (CoA) before purchase.
| Supplier | Purity | Notes |
| J & W Pharmlab LLC (via Sigma-Aldrich) | 96% | Listed as a light brown solid.[7] |
| BLDpharm | N/A | Available for online ordering.[9] |
| ChemicalBook | N/A | Lists global suppliers for the compound.[8][10] |
Representative Synthesis and Purification Protocol
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction ideal for synthesizing β-ketoesters. It involves the reaction of an ester with an enolizable carbonyl compound in the presence of a strong base. Here, we propose using a 2-acetyl-1,6-naphthyridine precursor, which can be condensed with diethyl carbonate to yield the target molecule.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous toluene.
-
Reactant Addition: Dissolve 2-acetyl-1,6-naphthyridine (1.0 equivalent) and diethyl carbonate (3.0-5.0 equivalents, serving as both reactant and solvent aid) in anhydrous toluene and add the solution dropwise to the stirred NaH suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: After cooling to 0 °C in an ice bath, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Adjust the pH to ~5-6 with dilute hydrochloric acid (1M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized or purchased compound, a suite of analytical methods should be employed. The choice of method depends on the specific requirements, such as purity assessment or structural confirmation.
HPLC with UV detection is a primary method for determining the purity of non-volatile organic compounds.
Rationale: This technique separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing excellent resolution for purity assessment.
| Parameter | Hypothetical Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water |
GC-MS is suitable for identifying and quantifying volatile and thermally stable compounds and impurities.[11][12]
Rationale: GC separates compounds based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for structural identification.
| Parameter | Hypothetical Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-500 amu |
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the various nuclei.
Potential Applications in Research and Drug Discovery
The utility of this compound lies in the reactivity of its β-ketoester moiety. This functional group is a cornerstone of synthetic chemistry, enabling access to a vast chemical space. Potential follow-on reactions include:
-
Hantzsch Pyridine Synthesis: Reaction with an aldehyde and ammonia or an ammonium salt to form substituted dihydropyridines.
-
Knorr Pyrrole Synthesis: Condensation with α-amino ketones to generate substituted pyrroles.
-
Pyrazolone Formation: Reaction with hydrazine derivatives to create five-membered heterocyclic pyrazolone rings.
-
Decarboxylation: Hydrolysis and subsequent heating can remove the ethyl ester group to yield a methyl ketone, which can be a substrate for further modifications.
These transformations allow for the rapid diversification of the 1,6-naphthyridine core, facilitating the generation of compound libraries for screening against various biological targets in oncology, virology, and bacteriology.[2][3][5]
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Lavanya, M., et al. 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Abstract
This document provides a comprehensive guide for the in vitro evaluation of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, a small molecule featuring the biologically significant 1,6-naphthyridine scaffold. Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer, antiviral, and kinase-inhibiting agents.[1][2][3][4][5][6] This guide presents a structured, multi-faceted protocol designed for researchers in drug discovery and chemical biology to systematically characterize the compound's physicochemical properties and explore its potential biological mechanisms of action. The protocols herein detail methods for assessing solubility and stability, evaluating cytotoxicity in cancer cell lines, and investigating potential mechanisms such as kinase inhibition and DNA intercalation.
Introduction: The Scientific Rationale
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[4][6] Notably, derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase for the treatment of colorectal cancer and have shown cytotoxic effects against various tumor cell lines.[1][3] The planar, aromatic nature of the naphthyridine ring system also suggests a potential for DNA intercalation, a mechanism of action for several established anticancer drugs.[7][8]
Given the structural features of this compound, a systematic in vitro evaluation is warranted to elucidate its potential therapeutic applications. This guide proposes a logical workflow, commencing with fundamental physicochemical characterization to ensure reliable experimental outcomes, followed by a tiered approach to biological assessment. A primary cytotoxicity screen will establish the compound's general anti-proliferative activity, which will then inform subsequent, more targeted mechanistic studies. The protocols provided are based on established methodologies for small molecule inhibitors and are designed to be adaptable to specific laboratory contexts.[9]
Physicochemical Characterization: The Foundation of Reliable Data
Prior to biological testing, it is crucial to determine the solubility and stability of this compound to ensure accurate and reproducible results in in vitro assays.
Solubility Assessment in Dimethyl Sulfoxide (DMSO)
DMSO is a common solvent for preparing stock solutions of small molecules for in vitro screening. Determining the maximum solubility is essential to prevent compound precipitation in stock solutions and experimental assays.
Protocol 1: Determination of Maximum Solubility in DMSO [10]
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5 mg of this compound into a microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO.
-
Vortex vigorously for 5 minutes.
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition until a precipitate is observed.
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for at least 24 hours to allow it to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the solution at 14,000 rpm for 10 minutes to pellet the undissolved compound.
-
-
Quantification of Soluble Compound:
-
Carefully transfer a known volume of the supernatant to a new tube.
-
Dilute the supernatant with an appropriate analytical solvent (e.g., methanol or acetonitrile).
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Stability in Cell Culture Medium
The stability of the compound in the assay medium is critical for interpreting biological data, as degradation can lead to a loss of activity or the formation of active metabolites.[11][12][13]
Protocol 2: Assessment of Stability in Cell Culture Medium [11][14]
-
Preparation of Test Solution:
-
Prepare a solution of this compound in complete cell culture medium (e.g., DMEM with 10% FBS) at the highest intended assay concentration.
-
-
Incubation:
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for the duration of the longest planned biological assay (e.g., 72 hours).
-
-
Sample Collection:
-
Collect aliquots of the solution at various time points (e.g., 0, 24, 48, and 72 hours).
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound over time indicates instability.
-
| Parameter | Recommended Conditions | Rationale |
| Solubility Solvent | Anhydrous DMSO | High dissolving power for a wide range of compounds. |
| Stability Medium | Complete cell culture medium (with serum) | Mimics the conditions of a cell-based assay.[11] |
| Analysis Method | HPLC or LC-MS/MS | Provides accurate quantification of the compound.[12] |
Biological Evaluation: A Tiered Approach
Primary Screen: Cytotoxicity Assessment
A cytotoxicity assay is a fundamental first step to determine the compound's effect on cell viability and to establish a concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Diagram 1: Workflow for In Vitro Cytotoxicity Screening
Caption: A decision tree for investigating the mechanism of action.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial in vitro characterization of this compound. By systematically evaluating its physicochemical properties and biological activities, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays, particularly in kinase inhibition or DNA intercalation, would warrant further investigation, including more extensive kinase profiling, cell cycle analysis, and evaluation in more complex models such as 3D cell cultures.
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El-Sayed, N. N. E., et al. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h]n[15][16]aphthyridine Derivatives. Molecules, 26(15), 4479.
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- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
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- Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703.
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- Streltsov, S. A., et al. (1998). [DNA intercalators: their interaction with DNA and other cell components and their use in biological research]. Molekuliarnaia biologiia, 32(5), 854-865.
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- Wang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11119-11130.
- ResearchGate. (2025). Cell culture media impact on drug product solution stability.
- Sigma-Aldrich. (n.d.). Cell Culture Media Stability and Testing Services.
- Challener, C. A. (2019).
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Application Notes & Protocols for In Vivo Efficacy and Pharmacokinetic Studies of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Introduction: The Therapeutic Potential of 1,6-Naphthyridine Derivatives
The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The pharmacological versatility of this class of compounds stems from the ability of the dual pyridine ring system to interact with various biological receptors and enzymes[3][4]. Several 1,6-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines, and some have progressed to in vivo studies, demonstrating significant tumor growth inhibition in animal models[5][6][7].
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a novel derivative within this promising class. While specific in vivo data for this compound is not yet widely published, its structural alerts suggest potential as an anticancer agent, possibly through the inhibition of critical signaling pathways involved in cell proliferation and survival. These application notes provide a comprehensive guide for researchers to design and execute robust in vivo studies to evaluate the pharmacokinetic profile and therapeutic efficacy of this compound in a preclinical setting. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.
PART 1: Preclinical In Vivo Research Strategy
A well-designed preclinical study is crucial for determining the potential of a novel compound to become a clinical candidate[8][9]. The following workflow provides a phased approach to the in vivo evaluation of this compound.
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Application Notes and Protocols: Dosing and Administration of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate in Animal Models
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents targeting a range of biological pathways. While specific data for Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is emerging, related structures, such as those in the cyclopyrrolone family, have shown activity as subtype-selective agonists at GABA-A receptors, suggesting potential applications in neuroscience.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel small molecules like this compound. It provides field-proven insights and detailed protocols for vehicle selection, formulation, and administration in rodent models, with a focus on ensuring experimental reproducibility and scientific integrity.
PART 1: Pre-Dosing Compound Characterization & Formulation Development
The success of any in vivo study hinges on the ability to administer a compound in a safe, accurate, and bioavailable manner. For novel, likely poorly water-soluble compounds such as this compound, this requires a systematic approach to formulation development.
Physicochemical Assessment: The First Critical Step
Before any animal is dosed, a fundamental understanding of the compound's physical and chemical properties is essential. This initial screen dictates the entire formulation strategy.
-
Aqueous Solubility: Determine solubility at various pH levels (e.g., 2.0, 7.4, 9.0) to understand how it might behave in different physiological environments (stomach vs. intestine).
-
Solubility in Organic Solvents: Test solubility in common co-solvents like DMSO, ethanol, and polyethylene glycol (PEG) to identify potential stock solution vehicles.[2][3]
-
Stability: Assess the compound's stability in the chosen solvents and final formulation vehicles over time and under different storage conditions (e.g., room temperature, 4°C).
Vehicle Selection: A Strategic Decision
The choice of vehicle is critical for ensuring the compound remains uniformly distributed and is delivered effectively.[2] The selection process must balance solubilization capacity with potential toxicity. A vehicle-only control group is mandatory in all studies to isolate the effects of the compound from those of the vehicle.[3]
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate vehicle based on the compound's properties.
Caption: A decision-making workflow for selecting an appropriate dosing vehicle.
Common Vehicle Strategies for Poorly Soluble Compounds
The following table summarizes common vehicle strategies. For oral administration, suspensions are often preferred as they can mitigate the risks of precipitation and toxicity associated with high concentrations of organic co-solvents.
| Vehicle Type | Composition Example | Primary Route(s) | Advantages | Disadvantages & Considerations |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | PO | Good for oral delivery; minimizes vehicle toxicity. | Not suitable for IV; requires homogenization; particle size can affect absorption. |
| Co-Solvent System | 10% DMSO, 40% PEG400, 50% Saline | PO, IP, IV (with caution) | Simple to prepare; achieves true solution. | Can cause toxicity, irritation, or hemolysis at high concentrations; compound may precipitate upon injection.[2] |
| Lipid Formulation | Solution or suspension in corn oil or sesame oil | PO, SC | Enhances oral bioavailability for lipophilic compounds. | More complex to formulate; potential for vehicle-specific pharmacological effects. |
Protocol: Preparation of an Oral Suspension (10 mg/mL)
This protocol describes the preparation of a standard aqueous suspension, a robust and widely used method for oral dosing of hydrophobic compounds in discovery studies.
Materials:
-
This compound
-
Tween 80
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Glass beaker and graduated cylinders
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Based on the desired concentration (10 mg/mL) and final volume, calculate the mass of the compound and other reagents.
-
Prepare the Vehicle:
-
In a beaker, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to create a 0.5% (w/v) CMC solution. Leave stirring for several hours until fully dissolved.
-
Add 0.1 mL of Tween 80 to the CMC solution and mix thoroughly. This is your final vehicle.
-
-
Wet the Compound: Weigh the required amount of the compound and place it in a mortar. Add a very small volume of the vehicle (just enough to create a paste) and triturate with the pestle. This step is crucial for breaking up aggregates and ensuring fine, uniform particles.
-
Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing continuously.
-
Homogenization: Transfer the mixture to a beaker and stir with a magnetic stir bar for at least 30 minutes before dosing to ensure a uniform suspension. Crucially, the suspension must be continuously stirred during the entire dose administration process to prevent settling and ensure each animal receives the correct dose.
PART 2: Administration Protocols in Mouse Models
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.[4][5] The choice of administration route depends on the study's objective, such as determining oral bioavailability or achieving rapid systemic exposure.[6]
Oral Gavage (PO)
Oral gavage is used to administer a precise volume of a substance directly into the stomach.[7]
Materials:
-
Mouse gavage needles (18-20 gauge, 1.5-inch, with a rounded tip).[4]
-
Appropriately sized syringes.
-
Animal scale.
Procedure:
-
Weigh the Animal: Determine the correct dosing volume based on the animal's body weight. The maximum recommended volume for a mouse is 10 mL/kg.[4][8]
-
Measure Tube Length: Measure the gavage tube from the tip of the mouse's nose to the bottom of the sternum (last rib) and mark the tube. Do not insert past this mark to avoid perforating the stomach.[4][9]
-
Restraint: Scruff the mouse firmly to immobilize the head and body. Extend the head back to create a straight line through the neck and esophagus.[9]
-
Tube Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate. The tube should pass easily into the esophagus without resistance.[4][10] If there is any resistance or the animal struggles, withdraw and try again.[10]
-
Administer Dose: Once the tube is in place, administer the substance slowly and smoothly.
-
Withdraw and Monitor: Remove the tube gently along the same angle of insertion.[7] Monitor the animal for 5-10 minutes for any signs of respiratory distress.[4]
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration, offering rapid absorption.
Materials:
Procedure:
-
Calculate Dose: Weigh the animal and calculate the volume. The maximum recommended volume is 10 mL/kg.[11][12]
-
Restraint: Scruff the mouse and position it so the head is slightly lower than the abdomen. This allows the abdominal organs to shift away from the injection site.[12]
-
Locate Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][13]
-
Injection: Insert the needle with the bevel facing up at a 30-40° angle.[12] Aspirate by pulling back slightly on the plunger to ensure you have not entered a blood vessel or organ. If no fluid or blood enters the syringe, inject the substance.[12][13]
-
Withdraw and Monitor: Remove the needle and return the animal to its cage. Observe for any signs of distress.
Intravenous (IV) Injection
IV injection, typically via the lateral tail vein, provides 100% bioavailability and is essential for pharmacokinetic studies. This technique requires significant skill.
Materials:
-
Mouse restrainer.
-
Heat source (e.g., heat lamp) to warm the tail.
-
Sterile syringes (0.3 - 1.0 mL).
-
Sterile needles (27-30 gauge).[14]
-
70% isopropyl alcohol.
Procedure:
-
Warm the Tail: Place the mouse in a restrainer and use a heat source to warm the tail for a few minutes. This causes vasodilation, making the lateral veins easier to visualize.[14][15]
-
Position the Tail: Clean the tail with an alcohol wipe. Grasp the tail and hold it under slight tension.
-
Needle Insertion: The two lateral tail veins are the targets. Insert the needle, bevel up, parallel to the vein and advance it smoothly into the lumen.[16][17] A successful insertion often feels like a slight "pop" or loss of resistance.[14]
-
Administer Dose: Inject the substance slowly. There should be no resistance, and the vein should blanch (become clear) as the solution displaces the blood.[14] If a subcutaneous "bleb" forms, the needle is not in the vein; withdraw and re-attempt at a more cranial site.[14]
-
Withdraw and Apply Pressure: After injection, remove the needle and apply gentle pressure with gauze to the site to prevent bleeding.[16]
Summary of Administration Parameters for Mice
| Route | Needle/Tube Size | Max Volume | Key Considerations |
| Oral (PO) | 18-20 G gavage needle | 10 mL/kg[8] | Ensure proper tube placement to avoid lung aspiration. |
| Intraperitoneal (IP) | 25-27 G needle | 10 mL/kg[11] | Inject in the lower right quadrant to avoid organs. |
| Intravenous (IV) | 27-30 G needle | 5 mL/kg (bolus)[14] | Requires vasodilation of the tail vein; slow injection is critical. |
PART 3: Designing and Executing Foundational In Vivo Studies
A tiered approach, starting with tolerability and pharmacokinetics before moving to efficacy models, is the most efficient and ethical way to evaluate a new compound.
Dose-Range Finding (DRF) and MTD Studies
The primary goal of a dose-range finding study is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.[18] This information is critical for selecting dose levels for subsequent efficacy studies.
MTD Determination Workflow
Caption: A workflow for conducting a dose-range finding study to determine the MTD.
Pharmacokinetic (PK) Studies
A PK study describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). A basic PK study is essential for understanding a compound's exposure profile and informing the dosing schedule for efficacy studies.[19]
Typical Study Design:
-
Groups: Two main groups: one receiving an IV dose (e.g., 1-2 mg/kg) and one receiving a PO dose (e.g., 10-20 mg/kg).
-
Animals: Typically uses 3 mice per time point.
-
Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Compound concentration in plasma is measured using LC-MS/MS.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential acute toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure over time). | Primary measure of overall drug exposure. |
| t1/2 | Half-life (time for plasma concentration to decrease by 50%). | Determines dosing frequency. |
| F (%) | Bioavailability (fraction of oral dose reaching systemic circulation). | Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral). Critical for assessing oral drug potential. |
While some pharmacokinetic differences can exist between mouse strains, studies have shown a generally good agreement for many small molecules, suggesting that data from a single common strain (like C57BL/6 or CD-1) is often sufficient for early discovery decisions.[20][21]
PART 4: Conclusion and Best Practices
The successful administration of this compound in animal models requires a methodical, data-driven approach. By first characterizing the compound's physicochemical properties, a suitable and safe vehicle can be developed. Following validated, step-by-step protocols for administration minimizes experimental variability and ensures animal welfare. Foundational studies to determine the MTD and key pharmacokinetic parameters are indispensable for designing meaningful efficacy studies with a high probability of success. Throughout all stages, adherence to institutional guidelines and a commitment to the principles of the 3Rs (Replacement, Reduction, Refinement) are paramount.
References
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Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.). Retrieved from [Link]
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UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.). Retrieved from [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. Retrieved from [Link]
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Queen's University. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]
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National Institutes of Health Office of Animal Care and Use. (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]
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Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Retrieved from [Link]
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Protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]
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Scribd. (n.d.). IP Injection Protocol in Mice. Retrieved from [Link]
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The University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. Retrieved from [Link]
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UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. Retrieved from [Link]
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The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
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Australian National University. (2022). Guidelines for Injection Techniques in Mice V2.0. Retrieved from [Link]
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ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis. Retrieved from [Link]
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NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Kinase Inhibition Assay Using Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various protein kinases.[1][2] This application note provides a detailed, field-proven guide for characterizing the kinase inhibitory potential of a specific 1,6-naphthyridine derivative, Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate. We will delve into the rationale behind experimental design, present a robust and reproducible protocol using the universally applicable ADP-Glo™ Kinase Assay, and offer insights into data interpretation. This guide is designed to empower researchers to confidently assess the inhibitory profile of this compound and adapt the methodology for other novel kinase inhibitors.
Introduction: The Promise of 1,6-Naphthyridine Derivatives in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, kinases have become a major class of therapeutic targets.[4] The 1,6-naphthyridine core has emerged as a promising scaffold for the design of potent and selective kinase inhibitors. Studies have demonstrated that derivatives of this heterocycle can effectively target a range of kinases, including Fibroblast Growth Factor Receptor (FGFR) and c-Met, by competing with ATP at the enzyme's active site.[2][5][6]
This compound, the subject of this guide, represents a novel chemical entity within this class. Its structural features suggest a potential interaction with the ATP-binding pocket of various kinases. A thorough in vitro characterization of its inhibitory activity is a critical first step in its evaluation as a potential therapeutic agent.
Assay Principle: Quantifying Kinase Activity with the ADP-Glo™ Assay
To determine the inhibitory potency of this compound, we will employ the ADP-Glo™ Kinase Assay. This luminescence-based assay is a robust and highly sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8][9] The assay is universal, meaning it can be used for virtually any kinase and substrate combination, making it an ideal choice for screening novel compounds against a panel of kinases.[10]
The ADP-Glo™ assay is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is crucial to prevent interference from the unconsumed ATP in the subsequent detection step.[10][11]
-
ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[8][10][11]
The intensity of the luminescent signal, therefore, provides a direct measure of the kinase's activity in the presence of the inhibitor. A decrease in luminescence compared to a control without the inhibitor indicates that this compound is inhibiting the kinase.
Visualizing the Workflow
Sources
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Application Note & Protocols for Measuring the Anti-proliferative Effects of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Therapeutic Potential of 1,6-Naphthyridine Derivatives
The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer properties.[1][2] These compounds have been investigated for their potential to inhibit various key targets in cancer progression, such as topoisomerase II, fibroblast growth factor receptor 4 (FGFR4), and poly (ADP-ribose) polymerase (PARP-1).[3][4][5] The diverse mechanisms of action of 1,6-naphthyridine derivatives make them a promising class of compounds for the development of novel anti-cancer therapeutics.
This application note focuses on Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate (CAS Number: 338760-66-0), a novel investigational compound within this class.[6][7] While the specific anti-proliferative effects and mechanism of action of this compound are currently under investigation, its structural similarity to other biologically active 1,6-naphthyridines suggests its potential as an anti-cancer agent. This document provides a comprehensive guide for researchers to systematically evaluate the anti-proliferative effects of this compound using a panel of established in vitro assays. The protocols detailed herein are designed to be robust and provide a framework for assessing cytotoxicity, long-term proliferative potential, effects on cell cycle progression, and induction of apoptosis.
Hypothetical Mechanism of Action and Experimental Rationale
Based on the known activities of structurally related 1,6-naphthyridine derivatives, we can hypothesize potential mechanisms of action for this compound. For instance, some derivatives have been shown to inhibit FGFR4, a receptor tyrosine kinase implicated in colorectal cancer.[3] Others act as PARP-1 inhibitors, which is particularly effective in cancers with BRCA mutations.[5] Therefore, the experimental design outlined in this guide will utilize cell lines with relevant genetic backgrounds to explore these potential mechanisms.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-proliferative effect.
Caption: Hypothetical signaling pathway inhibited by the compound.
Recommended Cell Lines and Culture Conditions
The choice of cell lines is critical for elucidating the anti-proliferative effects and potential mechanism of action. Based on the literature for 1,6-naphthyridine derivatives, the following cell lines are recommended for initial screening:
| Cell Line | Cancer Type | Key Characteristics | Recommended Culture Medium |
| HCT116 | Colorectal Carcinoma | Wild-type for many common cancer genes. | McCoy's 5A Medium + 10% FBS |
| SW620 | Colorectal Adenocarcinoma | Metastatic origin, often used in drug screening. | Leibovitz's L-15 Medium + 10% FBS |
| DLD-1 | Colorectal Adenocarcinoma | BRCA2 mutant, suitable for testing PARP inhibitors. | RPMI-1640 Medium + 10% FBS |
| A549 | Lung Carcinoma | Commonly used for general cytotoxicity studies. | F-12K Medium + 10% FBS |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive. | Eagle's MEM + 10% FBS + 0.01 mg/mL insulin |
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, use cells in the logarithmic growth phase.
Experimental Workflow for Assessing Anti-proliferative Effects
The following workflow provides a systematic approach to characterizing the anti-proliferative activity of this compound.
Sources
- 1. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 3-[1,6]naphthyridin-2-yl-3-oxo-propionate | 338760-66-0 [sigmaaldrich.com]
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Application Note & Protocol: Quantitative Determination of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate in Human Plasma using LC-MS/MS
Abstract
This document provides a detailed protocol for the extraction and quantification of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate in human plasma. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be a robust and reliable method suitable for pharmacokinetic studies in a drug development setting. All validation parameters are based on the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[1][2]
Introduction
This compound is a novel small molecule with potential therapeutic applications. The 1,6-naphthyridine core is a recognized scaffold in medicinal chemistry.[3] Accurate and precise measurement of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental components of preclinical and clinical drug development.[4]
The complexity of biological samples, such as plasma, necessitates a highly selective and sensitive analytical method.[5][6] Endogenous components like proteins and lipids can interfere with the analysis and suppress the instrument's signal. The method described herein employs Solid-Phase Extraction (SPE) to effectively remove these interferences and isolate the analyte of interest.[6][7] Subsequent analysis by LC-MS/MS provides excellent sensitivity and specificity, making it the gold standard for quantitative bioanalysis of small molecules.[4][8]
This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this compound in plasma.
Principle of the Method
The analytical workflow begins with the extraction of this compound and an internal standard (IS) from human plasma using a mixed-mode Solid-Phase Extraction (SPE) cartridge. The rationale for choosing a mixed-mode SPE is to leverage both reversed-phase and ion-exchange interactions for enhanced selectivity. After extraction, the eluate is evaporated and reconstituted in a mobile phase-compatible solution. The prepared sample is then injected into a High-Performance Liquid Chromatography (HPLC) system for separation of the analyte from any remaining matrix components. The analyte and IS are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes and Standards:
-
This compound (Reference Standard, >99% purity)
-
Stable Isotope Labeled this compound (Internal Standard, e.g., ¹³C₆-labeled, >99% purity)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.
-
-
Consumables:
-
Mixed-mode SPE cartridges (e.g., C18 with strong cation exchange)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
-
Pipette tips
-
Instrumentation and Analytical Conditions
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic acid in Water. The formic acid aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure good separation from endogenous plasma components and a sharp peak shape for the analyte.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.4 | 5 |
| 0.5 | 0.4 | 5 |
| 2.5 | 0.4 | 95 |
| 3.5 | 0.4 | 95 |
| 3.6 | 0.4 | 5 |
| 5.0 | 0.4 | 5 |
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode. The naphthyridine ring is expected to readily accept a proton.
-
MRM Transitions: The precursor and product ions would need to be determined by infusing a standard solution of the analyte and its internal standard. For the purpose of this protocol, hypothetical m/z values are used. The molecular weight of this compound is approximately 271.27 g/mol .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 272.1 | 198.1 | 150 | 25 |
| Internal Standard | 278.1 | 204.1 | 150 | 25 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations. The final concentration of the organic solvent from the spiking solution should not exceed 5% of the total plasma volume to maintain matrix integrity.
Sample Preparation: Solid-Phase Extraction (SPE)
The following diagram illustrates the key steps of the SPE protocol.
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Step-by-Step Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL IS working solution to all samples except for the blank matrix.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid to each tube. Vortex for 10 seconds. The acidic condition ensures the analyte is protonated and ready for cation exchange.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, disrupting the ion-exchange retention mechanism.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
Method Validation
The analytical method should be validated according to the FDA's Bioanalytical Method Validation guidance.[1][2] The following parameters must be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. |
| Linearity | Calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desired. |
| Accuracy & Precision | Within-run and between-run precision (%CV) should be ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). Assessed at four QC levels (LLOQ, Low, Mid, High).[1] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%). Signal-to-noise ratio should be at least 5:1.[1] |
| Recovery | The extraction recovery of the analyte should be consistent and reproducible. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The CV of the matrix factor across different lots of plasma should be ≤ 15%. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. |
Overall Workflow Diagram
The following diagram provides a high-level overview of the entire analytical process.
Caption: High-Level Bioanalytical Workflow.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound in human plasma. The use of Solid-Phase Extraction ensures effective sample clean-up, minimizing matrix effects and leading to high sensitivity and accuracy. This method is suitable for regulated bioanalysis and can be readily implemented in laboratories supporting drug development programs.
References
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices.
- Gong, Y., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 6(4).
- MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- ResearchGate. (n.d.). Solid-phase micro-extraction of drugs from biological matrices.
- SciSpace. (n.d.). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives.
- LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
- International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
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- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Safe Handling and Storage of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Introduction
Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate is a complex organic molecule featuring a 1,6-naphthyridine heterocyclic core linked to a beta-keto ester functional group. The 1,6-naphthyridine scaffold is a key pharmacophore in numerous biologically active compounds, with derivatives exhibiting a wide range of activities, including potential anticancer and antimicrobial properties.[1][2] The beta-keto ester moiety is a versatile synthetic intermediate, known for its reactivity in forming carbon-carbon bonds.[3][4] Given the compound's likely use in research and drug development, a thorough understanding of its safe handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of the substance.
These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, based on an analysis of its constituent chemical functionalities in the absence of a specific Safety Data Sheet (SDS). The protocols herein are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A definitive hazard profile for this compound is not yet established. Therefore, a conservative approach to handling is warranted, assuming the compound may possess hazards associated with its structural components: the naphthyridine core and the beta-keto ester sidechain.
1.1. Inferred Hazards from the 1,6-Naphthyridine Core:
The parent 1,6-naphthyridine and its derivatives are known to be biologically active.[5] GHS classifications for related naphthyridine compounds suggest the following potential hazards:
-
Eye Irritation: May cause serious eye irritation or damage.[6][8]
-
Respiratory Irritation: May cause respiratory tract irritation.[8][9]
Due to the diverse biological activities of naphthyridines, this compound should be treated as potentially cytotoxic and handled with appropriate containment measures.[2]
1.2. Inferred Hazards from the Ethyl 3-oxopropanoate (Beta-Keto Ester) Moiety:
Beta-keto esters are known for their chemical reactivity.[3][10] Key considerations include:
-
Reactivity: Incompatible with strong oxidizing agents, strong bases, and strong acids.[11]
-
Combustibility: While the compound is a solid, it may be combustible. Avoid sources of ignition during handling.
1.3. Physical Properties Summary:
| Property | Value | Source |
| CAS Number | 338760-66-0 | [12][13] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [12] |
| Molecular Weight | 244.25 g/mol | [12] |
| Physical Form | Light Brown Solid | [12] |
Personal Protective Equipment (PPE)
A risk assessment dictates that stringent PPE be used at all times when handling this compound to prevent skin, eye, and respiratory exposure.[14][15]
-
Body Protection: A standard 100% cotton or flame-retardant laboratory coat must be worn and kept buttoned.[16][17]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. For extended handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[18] Always inspect gloves before use and remove them immediately after contact with the chemical, followed by hand washing.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[18] When there is a risk of splashing or aerosolization (e.g., during weighing or preparing solutions), chemical splash goggles should be worn. For significant splash hazards, a face shield should be used in addition to goggles.[17][19]
-
Respiratory Protection: Handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation.[16] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with appropriate particulate filters may be necessary, based on a formal risk assessment.
Safe Handling and Experimental Protocols
3.1. General Handling:
-
Designated Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[16]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use spatulas and weigh paper appropriate for the quantity being handled.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.
3.2. Weighing Protocol:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE as outlined in Section 2.
-
Place a tared weigh boat or paper on the balance.
-
Carefully transfer the solid compound to the weigh boat using a clean spatula. Avoid any abrupt movements that could generate dust.
-
Once the desired mass is obtained, securely close the primary container.
-
Wipe down the spatula, balance, and surrounding area with a damp cloth or towel to decontaminate surfaces. Dispose of the cleaning materials as hazardous waste.
Storage Procedures
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.[11][20]
-
Container: Keep the compound in its original, tightly sealed container.[21]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[21] A dedicated, labeled cabinet is recommended.
-
Segregation: Store this compound segregated from incompatible materials. Do not store alphabetically without first separating by hazard class.[22][23]
Emergency Procedures
5.1. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[19] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[19][24] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[25]
5.2. Spill Response Protocol:
For minor spills of the solid material by trained personnel:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE, including a respirator if necessary, gloves, and eye protection.[26]
-
Containment: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[27][28]
-
Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust.[29][30]
-
Decontamination: Wipe the spill area with a damp cloth. Place all cleanup materials, including contaminated gloves, into the hazardous waste container.[30]
-
Labeling and Disposal: Seal and label the waste container and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.
Waste Disposal
All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.[31][32]
-
Collect solid waste in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[33]
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Ethyl 3-[27]naphthyridin-2-yl-3-oxo-propionate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/10r0028]
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ETHYL 3-[27]NAPHTHYRIDIN-2-YL-3-OXO-PROPIONATE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3172883.htm]
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Guide to the Preparation and Handling of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate Stock Solutions for Preclinical Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The reproducibility of in vitro and in vivo experimental results is fundamentally dependent on the accurate and consistent preparation of test compound solutions.[1] Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a heterocyclic compound whose precise handling is critical for reliable pharmacological and biological screening. This document provides a detailed, field-proven guide for the preparation, validation, storage, and handling of stock solutions of this compound. The protocols herein are designed to ensure solution integrity, minimize experimental variability, and uphold the principles of scientific rigor. We will delve into the causality behind procedural choices, from solvent selection to quality control measures, providing a framework for self-validating and trustworthy experimental starting materials.
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's properties is the first step in developing a robust handling protocol. This compound is a small molecule with the following characteristics:
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 338760-66-0 | [2][3] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [2] |
| Molecular Weight | 244.25 g/mol | [2][3] |
| Physical Form | Light Brown Solid | [3] |
| Predicted Boiling Point | 386.0 ± 27.0 °C | [2] |
| Predicted Density | 1.34 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 7.54 ± 0.46 | [2] |
Foundational Principles: Safety and Laboratory Practice
Before handling any chemical, establishing a safe and controlled environment is paramount. All procedures should be conducted within a properly equipped laboratory by trained personnel.[4]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and protective eyewear to avoid direct contact with the compound.[4]
-
Work Environment: Use a chemical fume hood to minimize inhalation risk. Ensure the workspace is clean and organized to prevent cross-contamination.[4]
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated tips, in accordance with institutional and environmental regulations.[4]
Protocol I: Preparation of a High-Concentration Primary Stock Solution
The objective is to create a concentrated primary stock solution, typically in an organic solvent, which can be stored for long periods and used for subsequent dilutions.[5] The use of a stock solution is a time-saving measure that also reduces the potential for errors associated with repeatedly weighing small quantities of the compound.[1][5]
Rationale and Solvent Selection
For many heterocyclic compounds that exhibit poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice. It has a high solubilizing capacity and is miscible with most aqueous buffers and cell culture media. However, it is crucial to note that DMSO can have biological effects, and its final concentration in assays should be carefully controlled and kept to a minimum (typically ≤0.5%).
Required Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)
Step-by-Step Methodology
This protocol details the preparation of 1 mL of a 10 mM stock solution .
-
Pre-Equilibration: Allow the vial containing the solid compound and the solvent (DMSO) to reach room temperature before opening. This critical step prevents condensation from forming inside the vials, as hygroscopic powders readily absorb moisture, which can lead to degradation.[6]
-
Mass Calculation: Calculate the mass of the compound required. The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (mg) = 10 mmol/L x 244.25 g/mol x 0.001 L = 0.24425 g = 2.44 mg
-
-
Weighing the Compound: Using a calibrated analytical balance, carefully weigh out 2.44 mg of the compound onto weighing paper or directly into a sterile microcentrifuge tube. For accuracy, especially with small masses, ensure the balance is free from drafts and vibrations.
-
Dissolution:
-
Add the target volume of DMSO (1 mL) to the tube containing the weighed compound.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes. A clear and homogenous solution is the goal.[7]
-
Causality Check: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Sonication uses ultrasonic waves to agitate the solvent and break up solute particles, enhancing dissolution without excessive heating.
-
-
Labeling and Documentation: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[4][5] Accurate record-keeping is essential for experimental traceability.[4]
Caption: Workflow for preparing a primary stock solution.
Protocol II: Preparation of Aqueous Working Solutions via Serial Dilution
Most biological assays are performed in aqueous buffers. This protocol describes how to dilute the high-concentration organic stock into your final assay buffer to create a series of working solutions.
Rationale and Best Practices
Serial dilution is a stepwise process that ensures accuracy over a large concentration range.[7][8] It is more reproducible than a single large dilution.[7] Key to success is meticulous pipetting and thorough mixing at each step to ensure homogeneity.[9][10]
-
Pipetting Technique: To maximize accuracy, pre-wet the pipette tip by aspirating and dispensing the liquid 2-3 times before the actual transfer.[11] Hold the pipette at a consistent angle (max 20° from vertical) and immerse the tip just below the surface of the liquid to avoid coating the outside of the tip.[11] Always use a fresh tip for each transfer to prevent carry-over.[7]
-
Mixing: After each dilution step, thorough mixing is essential to create a homogenous solution.[10] Without proper mixing, sampling for the next dilution step will be inaccurate.[10]
Step-by-Step Methodology (Example: 1:10 Dilution Series)
-
Labeling: Prepare and label a series of sterile tubes for each desired concentration.[7]
-
Diluent Dispensing: Add 90 µL of your desired aqueous assay buffer to each of the labeled tubes.
-
First Dilution (1 mM): Transfer 10 µL of the 10 mM primary stock solution into the first tube containing 90 µL of buffer. This creates a 100 µL solution with a concentration of 1 mM.
-
Mixing: Cap the tube and mix thoroughly by vortexing or by pipetting up and down 5-10 times.[10] This step is critical for ensuring the accuracy of the subsequent dilution.[10]
-
Serial Transfer: Using a fresh pipette tip, transfer 10 µL from the 1 mM solution into the second tube containing 90 µL of buffer to create a 100 µM solution.
-
Repeat: Continue this process for the desired number of dilutions, ensuring thorough mixing and using a fresh tip for every transfer.[7][8]
Caption: Serial dilution workflow from an organic stock.
Quality Control and Solution Validation
Trust in your experimental results begins with trust in your reagents.[12] The concentration of a stock solution is a determining factor in the accuracy of all subsequent experiments derived from it.[1]
-
Visual Inspection: Always visually inspect solutions before use. Check for any signs of precipitation, which can occur when diluting a compound from a high-concentration organic stock into an aqueous buffer. If precipitation is observed, the solution is not homogenous and should not be used.
-
Concentration Verification (Titer Determination): For GMP or other regulated environments, the exact concentration of the stock solution should be verified. This can be done using methods like UV-Vis spectrophotometry (if a molar extinction coefficient is known) or quantitative HPLC against a certified reference standard. This process, often called standardization, is a precondition for reliable results.
Storage and Stability
Improper storage can rapidly degrade a compound, leading to inconsistent results and wasted resources.[6] Both the solid compound and its solutions must be stored under conditions that preserve their integrity.
| Form | Storage Temperature | Light/Moisture Protection | Key Considerations |
| Solid (Lyophilized) Powder | Long-term: -20°C or -80°C[6][13] Short-term: 4°C | Store in tightly sealed vials, preferably in a desiccator, to protect from moisture.[6][13] Use amber vials or wrap in foil to protect from light.[6][13] | The solid form is the most stable.[6] Allow the vial to warm to room temperature before opening to prevent condensation.[6] |
| Primary Stock Solution (in DMSO) | -20°C or -80°C [6] | Store in amber vials or foil-wrapped tubes.[6] | Critical: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause degradation and aggregation.[6][13][14] |
| Aqueous Working Solutions | 2-8°C for short-term use (within the same day) | Protect from light. | Aqueous solutions are significantly less stable. It is best practice to prepare these fresh from the frozen stock solution immediately before each experiment.[6] |
References
- Pure Tides Therapy. (2026). Best Practices for Reconstituting and Storing Research Peptides.
- News-Medical.Net. (2017). Enhancing the Reproducibility of Serial Dilutions.
- Lab Manager. (2015). Pipetting Techniques to Improve Serial Dilution Assays.
- Maple Research Labs. (2024). Best Practices for Research Compound Storage.
- RayBiotech. (2023). How to Calculate Dilution Factors & Prepare Serial Dilutions.
- BPS Bioscience. Serial Dilution Protocol.
- Primal Vitality. (2025). Best Practices for Handling & Storing Research Peptides.
- ResearchGate. Accurate and consistent Serial Dilutions made easy with Andrew.
- Maxed Out Compounds. How to Handle Research Compounds Safely.
-
ChemicalBook. 338760-66-0(ETHYL 3-[7][13]NAPHTHYRIDIN-2-YL-3-OXO-PROPIONATE) Product Description.
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-
ChemicalBook. ETHYL 3-[7][13]NAPHTHYRIDIN-2-YL-3-OXO-PROPIONATE | 338760-66-0.
-
Sigma-Aldrich. Ethyl 3-[7][13]naphthyridin-2-yl-3-oxo-propionate.
- Sigma-Aldrich.
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Troubleshooting & Optimization
Overcoming solubility issues of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate in aqueous buffers
A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals
Introduction
Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a heterocyclic compound featuring a 1,6-naphthyridine core, a structure of significant interest in medicinal chemistry for its role in the synthesis of various pharmaceutical agents.[1] Like many nitrogen-containing heterocyclic molecules, it presents a significant challenge for researchers due to its limited solubility in neutral aqueous buffers.[2][3] This low solubility can impede biological assays, formulation development, and pharmacokinetic studies.
This technical guide provides a comprehensive framework for understanding and systematically overcoming the solubility issues associated with this compound. We will explore the physicochemical reasons for its poor solubility and offer a series of troubleshooting steps and detailed protocols, from simple pH adjustments to the use of advanced formulation excipients.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of a compound is dictated by its molecular structure. Key properties of this compound are summarized below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₃H₁₂N₂O₃ | The relatively large carbon-to-heteroatom ratio suggests a predominantly non-polar character. |
| Molecular Weight | 244.25 g/mol [4][5] | Moderate molecular weight, but the rigid, planar naphthyridine ring can favor strong crystal lattice packing, increasing the energy required for dissolution. |
| Predicted pKa | 7.54 ± 0.46[4][5] | This value is critical. It indicates the presence of a basic nitrogen atom on the 1,6-naphthyridine ring that can be protonated. This provides a direct handle for pH-dependent solubility enhancement. |
| Appearance | Light Brown Solid[6] | Crystalline solids require energy to break the lattice structure before solvation can occur. |
The core of the problem lies in the molecule's aromatic, bicyclic 1,6-naphthyridine structure, which is hydrophobic. While the keto-ester group adds some polarity, it is insufficient to overcome the non-polar nature of the ring system in neutral water.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a logical, step-by-step approach to achieving the desired concentration in your aqueous system.
Q1: Why is this compound poorly soluble in my neutral (pH 7.4) buffer?
The limited solubility is due to a combination of factors:
-
Hydrophobicity: The planar, aromatic 1,6-naphthyridine ring system is inherently non-polar and prefers to associate with itself rather than with polar water molecules.
-
Crystal Lattice Energy: In its solid state, the molecule is arranged in a stable crystal lattice. To dissolve, the energy input required to break these intermolecular bonds must be favorably compensated by the energy released from solute-solvent interactions, which is often not the case in water.
-
Lack of Charge: At neutral pH (e.g., 7.4), which is very close to its predicted pKa of 7.54, the molecule is predominantly in its neutral, uncharged form.[4][5] Uncharged species are significantly less water-soluble than their charged salt forms.
Q2: What is the simplest and first method I should try to increase its solubility?
pH Adjustment.
Given the predicted pKa of 7.54, the most direct strategy is to protonate the basic nitrogen on the naphthyridine ring.[4][5] By lowering the pH of your buffer, you convert the neutral molecule into a more polar, water-soluble cationic salt.
Practical Recommendation: Prepare your buffer at a pH at least 1 to 2 units below the pKa. A good starting point is pH 4.5 - 5.5 . In this range, the compound will be predominantly in its protonated, more soluble form. Use a biologically compatible acid like HCl or citrate to adjust the pH.
Q3: My assay is pH-sensitive and must be performed at or near neutral pH. What are my options now?
If pH modification is not viable, the next step is to alter the properties of the solvent system itself by using co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for non-polar solutes.[7][8]
Recommended Co-solvents for Initial Screening:
| Co-solvent | Typical Starting % (v/v) | Advantages | Considerations |
| DMSO | 1 - 10% | Excellent solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. May interfere with some enzymatic assays. |
| Ethanol | 1 - 20% | Biologically compatible at lower concentrations; less toxic than DMSO. | May precipitate proteins at higher concentrations. Its solubilizing power can be lower than DMSO. |
| Propylene Glycol (PG) | 5 - 30% | Low toxicity; commonly used in pharmaceutical formulations. | Higher viscosity. May not be suitable for all applications. |
| PEG 400 | 5 - 30% | Low toxicity and good solubilizing power. | Can be viscous. Potential for incompatibility with other formulation components. |
Expert Tip: Always prepare a concentrated stock solution of your compound in 100% co-solvent (e.g., DMSO) first. Then, perform a stepwise dilution into your aqueous buffer, vortexing vigorously after each addition. Observe for any signs of precipitation. This helps determine the maximum tolerable aqueous concentration for a given percentage of co-solvent.
Q4: I'm concerned about the biological effects of organic co-solvents. Are there solvent-free alternatives?
Yes. When co-solvents are not permissible, advanced formulation excipients such as cyclodextrins and surfactants are the preferred choice. These agents increase the apparent water solubility of a drug without changing the bulk solvent properties.
-
Cyclodextrins (Inclusion Complexation): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate the hydrophobic naphthyridine portion of your molecule, forming a water-soluble "inclusion complex."[10][11] This shields the non-polar part of the drug from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical applications due to its high aqueous solubility and safety profile.[12][13]
-
Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[14] These micelles have a hydrophobic core that can entrap your compound, effectively dissolving it within the aqueous phase.[15][16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used.[17]
Comparison of Advanced Excipients:
| Feature | Cyclodextrins (e.g., HP-β-CD) | Surfactants (e.g., Polysorbate 80) |
| Mechanism | 1:1 or 1:2 Drug:CD inclusion complex | Micellar encapsulation of multiple drug molecules |
| Stoichiometry | Often a linear, stoichiometric increase in solubility | Negligible effect below CMC; sharp increase above CMC |
| Toxicity | Generally low, especially HP-β-CD and SBE-β-CD | Can cause cell lysis and protein denaturation at high concentrations |
| Best For | Pre-clinical studies, parenteral formulations | In vitro assays, some oral formulations |
Visualization of Methodologies
Decision-Making Workflow
The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy based on your experimental constraints.
Caption: Decision Tree for Solubilization Strategy.
Mechanism of Solubilization
This diagram illustrates how a cyclodextrin molecule enhances the solubility of a hydrophobic drug like this compound.
Caption: Mechanism of Cyclodextrin Inclusion Complexation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
This protocol determines the solubility of the compound as a function of pH.
Materials:
-
This compound
-
Series of buffers (e.g., citrate, phosphate) ranging from pH 3 to pH 8
-
Vials or microcentrifuge tubes
-
Orbital shaker or rotator
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of the solid compound to each vial (ensure undissolved solid is visible).
-
Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate for 24-48 hours to ensure the solution is saturated.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant from each sample.
-
Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
Plot solubility (e.g., in µg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH drops below the compound's pKa.
Protocol 2: Co-solvent Tolerance Study
This protocol helps identify the maximum concentration of the compound that can be tolerated in an aqueous buffer with a given percentage of co-solvent.
Materials:
-
A highly concentrated stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Microplate or microcentrifuge tubes.
Methodology:
-
Prepare a series of co-solvent/buffer mixtures. For example, to test 1%, 2%, 5%, and 10% DMSO, prepare solutions of 10 µL DMSO + 990 µL buffer, 20 µL DMSO + 980 µL buffer, etc.
-
To a fixed volume of each co-solvent/buffer mixture (e.g., 100 µL), add a small volume of the 100% DMSO stock solution (e.g., 1 µL). This will result in final compound concentrations with a consistent final percentage of DMSO.
-
Vortex or mix well and allow the solution to stand at room temperature for at least 30 minutes.
-
Visually inspect for any signs of precipitation or cloudiness.
-
This method allows for a rapid screen to find the "precipitation point" and determine the optimal balance between co-solvent concentration and compound solubility.
Protocol 3: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare a solution of HP-β-CD in your desired buffer. A common starting concentration is 10-20% (w/v). For example, dissolve 2 g of HP-β-CD in buffer and bring the final volume to 10 mL.
-
Once the HP-β-CD is fully dissolved, add the solid this compound directly to this solution.
-
Vortex vigorously for several minutes. A bath sonicator can also be used to aid dissolution and complex formation.
-
Allow the mixture to rotate or shake at room temperature for several hours (or overnight for difficult compounds) to ensure maximum complexation.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved particulates and sterilize the solution. This is now your aqueous stock solution ready for use.
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Preventing degradation of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate in solution
Welcome to the technical support center for Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My solution of this compound is showing a new, unexpected peak in the HPLC analysis. What could be the cause?
A1: The appearance of a new peak in your HPLC chromatogram is a strong indicator of compound degradation. This compound possesses two primary functionalities susceptible to degradation: a β-keto ester group and a 1,6-naphthyridine core. The most probable cause is hydrolysis of the ethyl ester, followed by decarboxylation, especially if your solvent is not rigorously anhydrous or if the solution is at an acidic or basic pH.
Q2: What are the main degradation pathways for this compound in solution?
A2: The primary degradation pathways to consider are:
-
Hydrolysis: The ethyl ester is susceptible to both acid-catalyzed and base-catalyzed hydrolysis, yielding the corresponding β-keto acid. This is often the initial and most common degradation step.[1][2][3][4]
-
Decarboxylation: The resulting β-keto acid intermediate is thermally and pH-labile, readily losing carbon dioxide to form a methyl ketone derivative. This process is accelerated under acidic conditions.[2]
-
Oxidation: The nitrogen atoms within the 1,6-naphthyridine ring can be susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.
-
Photodegradation: Aromatic heterocyclic systems like naphthyridine can be sensitive to light, especially UV radiation, which can induce photochemical reactions.
Q3: I need to dissolve the compound for a biological assay in an aqueous buffer. How can I minimize degradation?
A3: Working with aqueous buffers presents a significant challenge due to the risk of hydrolysis. To mitigate this:
-
pH Control: Maintain a neutral to slightly alkaline pH (around 7.0-7.5). Acidic conditions will accelerate decarboxylation of the hydrolyzed product, while strongly basic conditions will promote ester hydrolysis.
-
Temperature: Prepare and use the solution at low temperatures (e.g., on ice) whenever possible. Avoid heating the solution.[5]
-
Fresh Preparation: Prepare the solution immediately before use. Avoid long-term storage of aqueous solutions.
-
Concentrated Stock: If possible, prepare a concentrated stock solution in a compatible, anhydrous organic solvent (see Q4) and dilute it into the aqueous buffer just prior to the experiment.
Q4: What is the recommended solvent for storing this compound in solution?
A4: For short to medium-term storage, anhydrous aprotic solvents are highly recommended to prevent hydrolysis. Suitable options include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
Ensure that the chosen solvent is of high purity and stored over molecular sieves to maintain anhydrous conditions.
Q5: How should I store the solid compound and its solutions to ensure long-term stability?
A5: Proper storage is critical for maintaining the integrity of the compound.
| Storage Form | Recommended Conditions | Rationale |
| Solid | Store at -20°C or -80°C in a tightly sealed container, protected from light. | Low temperatures significantly slow down any potential degradation processes. Protection from light prevents photodegradation. |
| Solution | Store at -80°C in an anhydrous aprotic solvent (e.g., DMSO, DMF). The container should be sealed with a cap having a PTFE liner and purged with an inert gas (argon or nitrogen) before sealing. | Ultra-low temperatures and the exclusion of water, oxygen, and light provide the best protection against all major degradation pathways.[5] |
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Problem 1: Rapid loss of parent compound signal and appearance of a more polar peak in LC-MS analysis.
-
Potential Cause: Hydrolysis of the ethyl ester to the β-keto acid.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use a fresh bottle of anhydrous solvent. If possible, test the water content of your solvent.
-
Check for Acidic/Basic Contaminants: Ensure all glassware is clean and free of acidic or basic residues.
-
Control pH in Aqueous Solutions: If using a buffer, verify its pH immediately before use.
-
-
Preventative Measures:
-
Always use high-purity, anhydrous solvents stored under an inert atmosphere.
-
Prepare aqueous solutions immediately before use and keep them cold.
-
Problem 2: Appearance of a less polar peak, suggesting the loss of a carboxylic acid group.
-
Potential Cause: Decarboxylation of the β-keto acid intermediate.
-
Troubleshooting Steps:
-
Analyze for the Hydrolysis Product: The decarboxylation product will only appear if hydrolysis has occurred first. Confirm the presence of the β-keto acid intermediate.
-
Evaluate Solution pH: Acidic conditions strongly promote decarboxylation.
-
Assess Thermal Stress: Check if the solution was exposed to elevated temperatures.
-
-
Preventative Measures:
-
Maintain a neutral to slightly alkaline pH in aqueous solutions.
-
Avoid heating solutions containing the compound.
-
Problem 3: Gradual discoloration of the solution (e.g., turning yellow or brown) over time.
-
Potential Cause: Oxidation of the 1,6-naphthyridine ring system or other oxidative side reactions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Was the solution prepared and stored under an inert atmosphere (e.g., argon or nitrogen)?
-
Solvent Purity: Check the solvent for peroxide contaminants, which can be present in aged ethers like THF.
-
Light Exposure: Was the solution protected from light?
-
-
Preventative Measures:
-
Degas solvents before use by sparging with an inert gas.
-
Store solutions under an inert atmosphere in amber vials or vials wrapped in aluminum foil.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Long-Term Storage
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
Amber glass vial with a PTFE-lined cap
-
Argon or nitrogen gas supply
-
-
Procedure:
-
Weigh the desired amount of the solid compound directly into the amber vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Gently swirl the vial to dissolve the compound. Sonication can be used if necessary, but avoid heating.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store at -80°C.
-
Protocol 2: Monitoring Compound Stability by HPLC
This protocol provides a general framework for assessing the stability of your compound under specific conditions.
-
Sample Preparation:
-
Prepare a solution of the compound at a known concentration in the solvent or buffer system of interest.
-
Divide the solution into several aliquots in separate vials to represent different time points and storage conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject an aliquot into a calibrated HPLC system.
-
Obtain the chromatogram and record the peak area of the parent compound. This will serve as your baseline.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 4, 8, 24 hours), analyze an aliquot from each storage condition.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the parent compound versus time for each condition to determine the degradation rate.
-
Visualizing Degradation Pathways and Workflows
Caption: Primary degradation pathways of the target compound.
Caption: Workflow for a typical stability study.
References
- Vertex AI Search. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
- Vertex AI Search. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
- Grokipedia. (n.d.). Acetoacetic ester synthesis.
- Quora. (2021, March 17). When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained?
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of the Benzo[c]naphthyridine Scaffold.
- Shivaji College. (n.d.). Active Methylene Compounds.
- ACS Publications. (n.d.). A kinetic and mechanistic study of the alkaline hydrolysis of ethyl acetoacetate by acid-base potentiometry: Determination of the pKa of the ester. Journal of Chemical Education.
- YouTube. (2022, March 30). Hydrolysis of Ethyl Aceto Acetate (EAA) | Dr. Bharat Baria.
- Chem-Impex. (n.d.). 1,6-Naphthyridine.
- Vertex AI Search. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- ResearchGate. (2006, September). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767.
- Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
- American Chemical Society. (2021, January 18). 1,6-Naphthyridine.
- Royal Society of Chemistry. (2023, March 14). 1,6-Naphthyridin-7(6 H )-ones: synthesis and optical properties. Organic & Biomolecular Chemistry. doi:10.1039/D3OB00081H.
- ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
- PubChem. (n.d.). 1,6-Naphthyridine.
- Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
- Wiley Online Library. (n.d.). The Naphthyridines. In The Chemistry of Heterocyclic Compounds.
- Benchchem. (n.d.). Preventing hydrolysis of β-keto ester during Dieckmann condensation.
- PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
-
ChemicalBook. (n.d.). 338760-66-0(ETHYL 3-[3][6]NAPHTHYRIDIN-2-YL-3-OXO-PROPIONATE) Product Description. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 3-[3][6]naphthyridin-2-yl-3-oxo-propionate. Retrieved from
- MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- ResearchGate. (2025, August 6). Mastering β-keto esters.
- Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
-
ChemicalBook. (n.d.). ETHYL 3-[3][6]NAPHTHYRIDIN-2-YL-3-OXO-PROPIONATE | 338760-66-0. Retrieved from
Sources
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules in Cell-Based Assays
A Guide for Researchers Using Compounds such as Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Welcome to the technical support center for investigators utilizing novel small molecule compounds in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize and characterize off-target effects, ensuring the integrity and reproducibility of your research data. While we will use this compound as a representative compound, the principles and protocols outlined here are broadly applicable to other novel chemical entities.
As Senior Application Scientists, we understand that robust and reliable data is the cornerstone of drug discovery and basic research. This resource is built on the pillars of scientific integrity, providing you with not only the "how" but also the "why" behind critical experimental steps.
Part 1: Frequently Asked Questions (FAQs) - Navigating Off-Target Effects
This section addresses common questions and concerns that arise when working with novel compounds in cellular systems.
Q1: I've observed a significant phenotypic change in my cells after treatment with this compound, but how can I be sure it's due to its intended target and not an off-target effect?
To build confidence in your results, a multi-pronged approach is necessary:
-
Dose-Response Relationship: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve. You should perform a concentration-response experiment to determine the potency (e.g., EC50 or IC50) of your compound. A well-defined curve suggests a specific interaction, whereas a flat or irregular curve might indicate non-specific toxicity or other artifacts.
-
Structurally Related Negative Control: Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against your intended target. If the phenotypic change is absent with the inactive analog, it strengthens the evidence for on-target activity.
-
Orthogonal Assays: This is a crucial step for hit validation.[2][3] An orthogonal assay measures the same biological endpoint but uses a different technology or methodology.[2][3] For example, if your primary assay is a reporter gene assay, an orthogonal assay could be a direct measurement of protein phosphorylation by Western blot or an enzymatic activity assay.[3] Consistent results across different assay formats significantly reduce the likelihood of artifacts.[2]
Q2: My compound seems to be causing widespread cytotoxicity at concentrations where I expect to see a specific effect. How can I distinguish between targeted cell death and non-specific toxicity?
A2: Distinguishing between specific and non-specific cytotoxicity is a common challenge. Here's a systematic approach to dissect these effects:
-
Time-Course and Dose-Response Analysis: Conduct detailed time-course experiments at various concentrations. On-target effects often manifest within a specific time window and concentration range, whereas non-specific toxicity may occur more rapidly and at a broader range of concentrations.
-
Multiple Viability Assays: Employ at least two different cell viability assays that measure distinct cellular parameters. For instance, you could use a metabolic assay (e.g., MTT or resazurin) in parallel with a membrane integrity assay (e.g., LDH release or trypan blue exclusion). Discrepancies between these assays can provide clues about the mechanism of cell death.
-
Apoptosis vs. Necrosis Assays: To further characterize the mode of cell death, use assays that can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays like Annexin V/Propidium Iodide staining followed by flow cytometry can provide quantitative data on the cell death mechanism. Specific, on-target-induced cell death is more likely to be apoptotic.
-
Cell Line Specificity: Test your compound in a panel of cell lines that do or do not express the intended target. If the cytotoxicity is specific to the target-expressing cells, it strongly supports an on-target mechanism.
Q3: I'm using a reporter gene assay, and I'm concerned that my compound might be directly interfering with the reporter enzyme (e.g., luciferase or β-galactosidase). How can I rule this out?
A3: This is a valid concern, as compound interference is a common source of false positives in reporter assays. Here’s how to address this:
-
Promoterless Reporter Control: Transfect cells with a reporter construct that lacks a promoter. If your compound still produces a signal in these cells, it's likely interacting directly with the reporter protein or the detection reagents.
-
Biochemical Interference Assay: Perform an in vitro assay with the purified reporter enzyme and its substrate in the presence of your compound. This will directly test for any inhibitory or enhancing effects of your compound on the reporter protein itself.
-
Counter-Screening: If you are using a luciferase-based reporter, you can perform a counter-screen with a different type of luciferase (e.g., Renilla vs. Firefly) driven by a constitutive promoter. If your compound affects both, it suggests non-specific effects.
Part 2: Troubleshooting Guides - Step-by-Step Protocols
This section provides detailed protocols for key experiments to help you systematically investigate and minimize off-target effects.
Guide 1: Establishing a Robust Dose-Response Curve
A well-defined dose-response curve is fundamental to understanding your compound's activity.
Protocol: Performing a Dose-Response Experiment
-
Cell Plating: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.[4] Inconsistent cell numbers can introduce variability.[5]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 100 µM).
-
Treatment: Add an equal volume of the 2x compound dilutions to the corresponding wells of the cell plate. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined time, based on the expected kinetics of the biological response.
-
Assay Readout: Perform your primary assay (e.g., add lysis buffer and luciferase substrate for a reporter assay).
-
Data Analysis: Plot the assay signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50/IC50, slope, and maximal effect.
| Parameter | Description | Importance |
| EC50/IC50 | The concentration at which the compound elicits 50% of its maximal effect. | A key measure of compound potency. |
| Hill Slope | The steepness of the curve. | A Hill slope close to 1 is often indicative of a 1:1 binding interaction. Steeper slopes may suggest cooperativity or other complex mechanisms, while shallow slopes can indicate non-specific effects or assay artifacts.[6] |
| Maximal Effect | The maximum response achievable with the compound. | Indicates the efficacy of the compound. |
Guide 2: Validating Hits with Orthogonal Assays
Orthogonal assays are essential for confirming that the observed activity is not an artifact of the primary assay technology.[2][3][7]
Workflow for Orthogonal Validation
Caption: Workflow for hit validation using orthogonal assays.
Protocol: Western Blot for Target Protein Modulation
This protocol assumes your compound is expected to alter the expression or post-translational modification (e.g., phosphorylation) of a target protein.
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for your target protein (and its modified form, if applicable). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Guide 3: The Critical Role of Controls
Proper controls are the foundation of a well-designed experiment, allowing you to differentiate between specific effects and experimental noise.[8][9]
Types of Controls and Their Purpose
| Control Type | Purpose | Example |
| Vehicle Control | To account for any effects of the solvent used to dissolve the compound. | Cells treated with the same concentration of DMSO as the highest compound concentration. |
| Positive Control | To ensure the assay is working as expected and can detect a known response. | A known activator or inhibitor of the pathway being studied. |
| Negative Control | To establish a baseline and control for non-specific effects. | Cells that do not express the target of interest, or treatment with a known inactive compound.[8] |
| Inactive Analog Control | To demonstrate that the observed effect is due to the specific chemical structure of your active compound. | A structurally similar but biologically inactive version of this compound. |
Experimental Design Incorporating Controls
Caption: Recommended experimental design with essential controls.
Part 3: Advanced Strategies for Off-Target Characterization
For promising hit compounds, a deeper understanding of their selectivity profile is crucial.
Q4: How can I proactively identify potential off-targets of my compound?
A4: Several advanced techniques can be employed to identify unintended binding partners of your small molecule:
-
In Silico Profiling: Computational methods can predict potential off-targets by screening your compound against databases of known protein structures.[1][10] While predictive, this can provide a valuable list of candidates for experimental validation.
-
Affinity-Based Proteomics: Techniques like chemical proteomics involve immobilizing your compound on a solid support (e.g., beads) and using it to "pull down" interacting proteins from cell lysates. These proteins are then identified by mass spectrometry.
-
Phenotypic Screening: Assessing the effect of your compound across a large, diverse panel of cell lines (e.g., the NCI-60 panel) can reveal patterns of activity that suggest off-target effects in certain cellular contexts.[1]
-
Kinase Profiling: If your compound is suspected to be a kinase inhibitor, screening it against a large panel of recombinant kinases is a standard industry practice to determine its selectivity.
By systematically applying these principles and protocols, you can build a robust data package that clearly defines the on-target and any potential off-target effects of this compound, paving the way for confident decision-making in your research and development efforts.
References
-
Charles River Laboratories. Orthogonal Screening Platforms. [Link]
-
Creative Biolabs. Orthogonal Assay Service. [Link]
-
BellBrook Labs. (2018). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
MDPI. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? [Link]
-
National Institutes of Health. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
News-Medical.Net. (2024). What control types are used in scientific discovery? [Link]
-
National Institutes of Health. (2014). Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. [Link]
-
Bio-Rad Antibodies. Negative Isotype Controls. [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. marinbio.com [marinbio.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. criver.com [criver.com]
- 8. Recommended controls for flow cytometry | Abcam [abcam.com]
- 9. news-medical.net [news-medical.net]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
Troubleshooting inconsistent results in Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate experiments
Welcome to the technical support resource for Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, purification, and application of this important β-keto ester intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure reproducible and reliable experimental outcomes.
Section 1: Synthesis & Purification Issues
The synthesis of this compound, a classic β-keto ester, typically involves a Claisen condensation reaction. The success of this synthesis is highly dependent on precise control of reaction conditions, as the equilibrium nature of the reaction can lead to inconsistent yields and side-product formation.
FAQ 1: My Claisen condensation reaction is resulting in very low or no yield of the desired product. What are the most common causes and how can I fix this?
Answer:
Low yields in a Claisen condensation are a frequent issue, often stemming from a few critical factors related to the reaction mechanism. The Claisen condensation is an equilibrium process where an ester enolate attacks another ester molecule. The entire reaction is driven forward by the final, irreversible deprotonation of the newly formed β-keto ester product, which is significantly more acidic (pKa ≈ 11) than the starting alcohol or ester.[1][2]
Here are the primary causes and troubleshooting steps:
-
Insufficient or Inappropriate Base: The base is the most critical component. It must be strong enough to deprotonate the α-carbon of the starting ester, but its conjugate acid should not be acidic enough to protonate the product enolate.
-
Causality: A full stoichiometric equivalent of base is required because the final deprotonation of the product consumes the base, shifting the equilibrium toward the product.[2] Using a catalytic amount of base will result in negligible yield. Furthermore, using hydroxide bases (e.g., NaOH, KOH) will cause saponification (hydrolysis) of the ester starting material and product.
-
Solution: Use at least 1.1 equivalents of a strong alkoxide base where the alkyl group matches the ester's alcohol portion to prevent transesterification. For ethyl esters, sodium ethoxide (NaOEt) is the ideal choice.[2]
-
-
Presence of Water: The reaction is extremely sensitive to moisture.
-
Causality: Water will hydrolyze the ester starting materials and the product. More critically, it will react with and quench the strong alkoxide base, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry ethanol or THF) and freshly opened or properly stored reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Purity of Starting Materials: Impurities can have a significant impact.
-
Causality: Acidic impurities in the starting materials will consume the base. Other reactive impurities can lead to unwanted side reactions.
-
Solution: Use high-purity starting materials. The 1,6-naphthyridine starting ester should be fully characterized before use.
-
-
Reaction Temperature and Time:
-
Causality: While some reactions require heat to overcome activation energy, excessive heat can promote side reactions or decomposition. The reaction may also simply not have reached completion.
-
Solution: Start the reaction at room temperature or 0 °C to control the initial exothermic reaction, then allow it to proceed at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).
-
Caption: Decision tree for troubleshooting low synthesis yield.
FAQ 2: I've successfully synthesized the product, but I'm struggling to purify it. My final sample is contaminated with unreacted starting material or other impurities.
Answer:
Purification of β-keto esters requires careful technique to avoid degradation while efficiently removing impurities. The choice of method depends on the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for removing both polar and non-polar impurities.[3][4]
-
Causality: The product has moderate polarity. A gradient elution can separate it from the less polar starting ester and more polar side products.
-
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).
-
Collect fractions and analyze by TLC to identify the pure product.
-
-
Pro-Tip: The product can streak on silica gel due to the acidic protons. Adding a very small amount (0.1-0.5%) of a mild acid like acetic acid to the mobile phase can sometimes improve peak shape, but be cautious as it can also promote degradation if left for too long.
-
-
Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization can be highly effective.
-
Causality: This technique relies on the difference in solubility between the product and impurities in a given solvent at different temperatures.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase / Solvent | Gradient: Hexane/Ethyl Acetate | Ethanol, Ethyl Acetate, or Hexane/Ethyl Acetate mixture |
| Best For | Complex mixtures, removal of starting materials and side products. | High-purity final polishing, removal of minor impurities. |
| Key Consideration | Can be time-consuming; potential for product degradation on silica. | Requires the product to be a solid at room temperature; some product loss in the mother liquor. |
Section 2: Characterization & Stability
Accurate characterization is essential to confirm the identity and purity of your compound. Inconsistent or unexpected analytical data can often be explained by the unique chemical properties of β-keto esters.
FAQ 3: My ¹H NMR spectrum looks more complex than expected. Am I seeing impurities or another phenomenon?
Answer:
This is a classic issue with β-dicarbonyl compounds. You are likely observing keto-enol tautomerism .
-
Causality: The product exists as an equilibrium mixture of the keto form and the enol form. In solution, these two forms interconvert rapidly, but both are often visible in the NMR spectrum. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.
Caption: Equilibrium between keto and enol tautomers.
-
Solution:
-
Identify Key Peaks: Look for two distinct sets of signals.
-
Keto Form: A sharp singlet for the α-methylene protons (-CH₂-) typically between 3.5-4.5 ppm.
-
Enol Form: A singlet for the vinylic proton (-CH=) around 5.0-6.0 ppm and a very broad singlet for the enolic hydroxyl proton (-OH) far downfield, often >12 ppm.
-
-
Solvent Effects: The keto-enol equilibrium is solvent-dependent. In non-polar solvents like CDCl₃, the hydrogen-bonded enol form is often favored. In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the keto form may be more prominent.
-
Integration: The relative integration of the keto methylene peak versus the enol vinylic peak will tell you the ratio of the two tautomers in your specific sample and solvent.
-
FAQ 4: My compound seems to degrade over time, even when stored. What are the best storage and handling practices?
Answer:
This compound, like many β-keto esters, is susceptible to degradation.
-
Causality: The primary degradation pathways are hydrolysis and decarboxylation.
-
Hydrolysis: The ester functional group can be cleaved by water, especially under acidic or basic conditions, to form the corresponding carboxylic acid.
-
Decarboxylation: Under harsh conditions (especially heat and acid/base), the β-keto acid (formed from hydrolysis) can readily lose CO₂, leading to the formation of a methyl ketone attached to the naphthyridine ring.
-
-
Solution & Best Practices:
-
Storage: Store the compound as a solid in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended for long-term storage). Use a desiccator to protect from moisture.
-
Solution Preparation: For biological assays, prepare stock solutions fresh in an anhydrous solvent like DMSO. If aqueous buffers are required, add the DMSO stock to the buffer immediately before use to minimize time in the aqueous environment. Avoid prolonged storage of aqueous solutions.
-
Section 3: Biological Assay Inconsistency
Variability in biological assay results is a significant challenge in drug discovery. When using this compound, inconsistencies can arise from the compound itself or from the assay system.
FAQ 5: I am observing high variability in my IC₅₀/EC₅₀ values between assay plates and on different days. How can I improve the consistency of my results?
Answer:
High variability in potency assays is a multifactorial problem.[5] Assuming the compound is pure and stable in your stock solution, the inconsistency likely arises from the assay procedure and the inherent variability of biological systems.[6]
Caption: Common sources of biological assay variability.
Troubleshooting Strategies:
-
Use a Reference Standard: This is the most critical control. Because of inherent day-to-day variability, an absolute measure of potency is less reliable than a measure of activity relative to a standard.[6]
-
Trustworthiness: Include a standard lot of your compound on every plate. Calculate the relative potency of your test samples against this standard. This normalizes for plate-to-plate and day-to-day variations in cell response, reagents, and incubation conditions.
-
-
Confirm Compound Solubility and Stability:
-
Action: Visually inspect your highest concentration wells for precipitation. Perform a pre-assay stability test by incubating the compound in your final assay media for the duration of the experiment and then analyzing for degradation via HPLC.
-
-
Standardize Assay Procedures:
-
Action: Create and strictly follow a detailed Standard Operating Procedure (SOP).
-
Cells: Use cells within a narrow, defined passage number range. Ensure high viability (>95%) before plating.
-
Reagents: Qualify new lots of critical reagents (like serum or cytokines) against the old lot before use.
-
Automation: Use automated liquid handlers for dispensing to minimize pipetting errors.
-
-
-
Monitor Assay Performance Over Time:
-
Action: Use control charts to track the performance of your reference standard (e.g., its EC₅₀ value) over time. This helps distinguish between a problem with a new batch of compound and a drift in the assay's performance.[6]
-
By systematically addressing these factors, you can significantly reduce the variability in your experiments and generate more reliable and reproducible data.
References
-
RSC Medicinal Chemistry, "Design, synthesis and biological evaluation of novel quinolone derivatives as potent anticancer agents that act by targeting the TRBP–miRNA axis." Source: Royal Society of Chemistry, URL: [Link]
-
American Chemical Society, "1,6-Naphthyridine." Source: ACS, URL: [Link]
-
Japan Environmental Management Association for Industry, "III Analytical Methods." Source: JEMAI, URL: [Link]
-
Master Organic Chemistry, "Claisen Condensation and Dieckmann Condensation." Source: Master Organic Chemistry, URL: [Link]
-
Journal of Applicable Chemistry, "Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives." Source: SciSpace, URL: [Link]
-
Molecules, "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Source: MDPI, URL: [Link]
-
European Journal of Chemistry, "Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate." Source: European Journal of Chemistry, URL: [Link]
-
Chemical Review and Letters, "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst." Source: Chemical Review and Letters, URL: [Link]
-
Chemistry LibreTexts, "23.7: The Claisen Condensation Reaction." Source: Chemistry LibreTexts, URL: [Link]
-
Toxics, "Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals." Source: MDPI, URL: [Link]
-
The Organic Chemistry Tutor, "Claisen Condensation EXPLAINED." Source: YouTube, URL: [Link]
-
University of Mustansiriyah, "The Claisen Condensation." Source: University of Mustansiriyah, URL: [Link]
-
Chemistry Steps, "Claisen Condensation Practice Problems." Source: Chemistry Steps, URL: [Link]
-
Mol-Instincts, "Synthesis of ethyl 3-[(3,5-dichlorophenyl)amino]-2-ethoxy-3-oxopropanoate." Source: Mol-Instincts, URL: [Link]
-
Molecules, "Synthesis of Novel Benzo[b][3][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors." Source: MDPI, URL: [Link]
-
Bioorganic & Medicinal Chemistry Letters, "Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers." Source: PubMed, URL: [Link]
-
BioPharm International, "Essentials in Bioassay Development." Source: BioPharm International, URL: [Link]
-
Statistics in Biopharmaceutical Research, "Potency Assay Variability Estimation in Practice." Source: PMC, NIH, URL: [Link]
-
PDA Journal of Pharmaceutical Science and Technology, "Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation." Source: PubMed, URL: [Link]
- Google Patents, "Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Beiträge zur Tabakforschung International, "Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed Oil." Source: ResearchGate, URL: [Link]_
-
Journal of Chemical Crystallography, "Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester." Source: ResearchGate, URL: [Link]
-
Molecules, "Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins." Source: MDPI, URL: [Link]
Sources
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- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Experiments with Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Welcome to the technical support center for Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate (CAS No. 338760-66-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing experimental parameters, specifically focusing on incubation time and concentration. Given the unique chemical nature of this molecule—a β-keto ester attached to a nitrogen-containing heterocyclic 1,6-naphthyridine core—careful consideration of reaction conditions is paramount to achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical characteristics of this compound that I should be aware of?
A1: this compound is a moderately complex organic molecule with key functional groups that dictate its reactivity.[1] As a β-keto ester, it possesses an acidic α-hydrogen, making it susceptible to deprotonation and subsequent alkylation or condensation reactions.[2][3] The presence of the 1,6-naphthyridine ring system, a nitrogen-containing heterocycle, introduces basic nitrogens that can influence the molecule's solubility, stability, and potential to coordinate with metal ions. The overall structure suggests its potential use as a building block in medicinal chemistry for the synthesis of more complex bioactive molecules.
Q2: How do I choose the appropriate solvent for my reaction involving this compound?
A2: The choice of solvent is critical and depends on the specific reaction you are performing. For reactions involving the deprotonation of the α-hydrogen, aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene are generally preferred to avoid quenching the base. Ensure your solvent is anhydrous, as water can lead to unwanted hydrolysis of the ester. For biological assays, solubility in aqueous buffers may be a concern. The use of a co-solvent like dimethyl sulfoxide (DMSO) is common, but it is crucial to determine the final concentration of DMSO and its potential effects on the assay system.
Q3: What type of base is recommended for reactions that involve the enolate of this β-keto ester?
A3: A strong, non-nucleophilic base is typically required to deprotonate the α-carbon of a β-keto ester effectively. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium ethoxide. To prevent transesterification, it is a standard practice to use an alkoxide base with the same alkyl group as the ester (in this case, sodium ethoxide for an ethyl ester).[4] The use of hydroxide bases should be avoided as they can cause irreversible hydrolysis of the ester.[4]
Troubleshooting Guide: Optimizing Incubation Time and Concentration
Optimizing incubation time and concentration is a critical step in any experiment, whether it's a chemical synthesis or a biological assay. The following sections provide a structured approach to troubleshooting common issues.
Scenario 1: Low Yield in a Synthetic Reaction
Issue: You are performing an alkylation or condensation reaction with this compound and observing a low yield of your desired product.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Deprotonation | The base may not be strong enough or used in a sufficient amount. The pKa of the α-proton of a β-keto ester is around 11. Ensure you are using at least a stoichiometric equivalent of a strong base like NaH or LDA. Incomplete deprotonation will leave starting material unreacted. |
| Presence of Water | Moisture in your reagents or solvent will quench the base and the enolate, leading to a stalled reaction. Always use anhydrous solvents and dry your glassware thoroughly. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Self-condensation or reaction with other electrophiles can compete with your desired reaction. Add your electrophile slowly to the reaction mixture to maintain a low concentration and minimize side product formation. |
| Incorrect Reaction Time/Temperature | Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote byproduct formation or decomposition. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The temperature should be sufficient to overcome the activation energy without causing degradation. |
Experimental Workflow for Optimizing a Synthetic Reaction
Caption: Logical flow for optimizing assay parameters.
Concluding Remarks
The successful application of this compound in your research hinges on a systematic approach to optimizing experimental conditions. By understanding the fundamental chemical properties of this β-keto ester and its naphthyridine moiety, you can anticipate potential challenges and design robust experimental protocols. This guide provides a framework for troubleshooting common issues related to reaction yield and assay performance. Remember that careful documentation of all experimental parameters and results is crucial for reproducibility and the successful advancement of your research goals.
References
-
Can incubation time influence in cell assays? ResearchGate. (2016). [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. (2013). [Link]
-
Beta keto ester preparation. Pilot plant studies and full-scale reactor... ResearchGate. [Link]
-
β-KETO ESTERS FROM REACTION OF ETHYL DIAZOACETATE WITH KETONES. Sci-Hub. [Link]
-
For fast acting drug what should be the incubation time of drug with cancer and immune cell for performing phagocytosis assay? ResearchGate. [Link]
-
Figure 3. [Determination of compound incubation time...]. Assay Guidance Manual - NCBI. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Mastering β-keto esters. ResearchGate. [Link]
-
Mastering .beta.-Keto Esters. Chemical Reviews - ACS Publications. [Link]
-
Video: Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. [Link]
-
SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]
Sources
- 1. 338760-66-0 CAS MSDS (ETHYL 3-[1,6]NAPHTHYRIDIN-2-YL-3-OXO-PROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. aklectures.com [aklectures.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Identifying and reducing byproducts in the synthesis of 1,6-naphthyridine derivatives
Welcome to the technical support center for the synthesis of 1,6-naphthyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to identify, reduce, and eliminate byproducts, thereby improving the yield, purity, and scalability of your reactions.
Introduction to the Challenges in 1,6-Naphthyridine Synthesis
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] However, its synthesis is not without challenges. Classical methods, while effective, are often plagued by the formation of significant byproducts, which can complicate purification, reduce yields, and impact the overall efficiency of your synthetic route. This guide will focus on two of the most common and powerful methods for constructing the 1,6-naphthyridine ring system: the Skraup synthesis and the Friedländer annulation, as well as modern multicomponent reactions. We will dissect the common pitfalls of each and provide actionable solutions.
Troubleshooting Guide 1: The Skraup Synthesis
The Skraup synthesis is a venerable method for preparing quinolines and their aza-analogs, including 1,6-naphthyridines, from an aminopyridine, glycerol, an oxidizing agent, and sulfuric acid.[3][4] The reaction's aggressive nature, however, is a primary source of byproduct formation.
FAQ 1: My Skraup reaction is producing a large amount of black, intractable tar. What is causing this and how can I prevent it?
Answer:
The formation of a "black polymeric goo" is a hallmark issue in the Skraup synthesis and is primarily due to the uncontrolled polymerization of acrolein, which is generated in situ from the dehydration of glycerol by concentrated sulfuric acid. The highly exothermic nature of the reaction and the strongly acidic conditions create a perfect storm for acrolein to polymerize, leading to significant tar formation and a drastic reduction in the yield of your desired 1,6-naphthyridine.
Causality and Mitigation Strategies:
-
Vigorous and Exothermic Reaction: The traditional Skraup reaction can be violent and difficult to control.[3]
-
Solution: Employ a milder oxidizing agent than the conventional nitrobenzene. Iodine has been shown to facilitate a less vigorous reaction. The use of ferrous sulfate (FeSO₄) can also act as a moderator, leading to a smoother, more controlled reaction.[4]
-
-
High Localized Temperatures: Poor heat distribution in a viscous reaction mixture can lead to localized "hot spots" that accelerate polymerization.
-
Solution: Ensure efficient and vigorous stirring throughout the reaction. For highly viscous mixtures, a mechanical stirrer is recommended over a magnetic stir bar. A slow, controlled addition of sulfuric acid with external cooling (e.g., an ice bath) is crucial to prevent an initial surge in temperature.
-
-
Acrolein Polymerization: The high reactivity of the acrolein intermediate is the root cause of tar formation.
-
Solution: Consider the addition of a polymerization inhibitor. While not a traditional component of the Skraup reaction, radical scavengers like hydroquinone or 4-methoxyphenol (MEHQ) can be effective in preventing the polymerization of acrolein.
-
Experimental Protocol: Modified Skraup Synthesis with Reduced Tar Formation
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminopyridine (1 eq.), glycerol (3 eq.), and ferrous sulfate heptahydrate (0.1 eq.). | Ferrous sulfate acts as a moderator to control the reaction's exothermicity. |
| 2 | Place the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (3 eq.). Maintain the temperature below 20°C during the addition. | Prevents premature reaction and polymerization by controlling the initial exotherm. |
| 3 | To this mixture, add iodine (1.5 eq.) portion-wise. | Iodine serves as a milder oxidizing agent compared to nitrobenzene, leading to a less violent reaction. |
| 4 | After the addition is complete, slowly heat the reaction mixture to 130-140°C. | Gradual heating prevents localized overheating and subsequent polymerization. |
| 5 | Maintain the temperature for 3-4 hours, monitoring the reaction by TLC. | Ensures the reaction proceeds to completion. |
| 6 | Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. | Quenches the reaction and begins the work-up process. |
| 7 | Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until strongly basic (pH > 10). | This step precipitates any remaining tarry byproducts and liberates the 1,6-naphthyridine as a free base. |
| 8 | Isolate the product by either steam distillation or solvent extraction (e.g., with dichloromethane or chloroform). | Steam distillation is particularly effective for separating the volatile product from non-volatile tars. |
Workflow for Mitigating Tar Formation in Skraup Synthesis
Caption: Troubleshooting workflow for tar formation in Skraup synthesis.
Troubleshooting Guide 2: The Friedländer Annulation
The Friedländer synthesis is a versatile and widely used method for constructing quinolines and naphthyridines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] A significant challenge in the synthesis of substituted 1,6-naphthyridines via this method is controlling the regioselectivity when using unsymmetrical ketones.
FAQ 2: My Friedländer reaction with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control the regioselectivity to favor the desired product?
Answer:
The formation of regioisomeric byproducts in the Friedländer synthesis arises from the two possible modes of enolate or enamine formation from the unsymmetrical ketone, leading to two different cyclization pathways. For example, the reaction of 4-amino-3-formylpyridine with 2-butanone can yield both 2-ethyl-1,6-naphthyridine and 2,3-dimethyl-1,6-naphthyridine. The key to controlling this lies in directing the reaction towards a single enolate/enamine intermediate.
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The choice of catalyst is paramount in dictating the regiochemical outcome.
-
Amine Catalysis: Cyclic secondary amines, such as pyrrolidine, have been shown to favor the formation of the kinetic (less substituted) enamine, leading to the 2-substituted 1,6-naphthyridine.[1] The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) is particularly effective, offering high regioselectivity.[1]
-
-
Reaction Conditions:
-
Slow Addition: A slow, controlled addition of the unsymmetrical ketone to the reaction mixture can maintain a low concentration of the ketone, which favors the formation of the kinetic enamine and improves regioselectivity.[1]
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable enamine, leading to the more substituted product. Therefore, optimizing the temperature is crucial for achieving the desired regioselectivity.[1]
-
Quantitative Data: Effect of Amine Catalysts on Regioselectivity
The following table illustrates the impact of different amine catalysts on the regioselectivity of the Friedländer reaction between 2-aminonicotinaldehyde and 2-butanone.
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethyl- vs. 2,3-dimethyl-1,6-naphthyridine) | Reference |
| Pyrrolidine | 100 | 85:15 | [1] |
| Piperidine | 100 | 70:30 | [1] |
| TABO | 100 | 96:4 | [1] |
Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Synthesis
| Step | Procedure | Rationale |
| 1 | To a solution of 4-amino-3-formylpyridine (1 eq.) in a suitable solvent (e.g., toluene or DMSO), add the amine catalyst (e.g., TABO, 0.1-0.2 eq.). | The catalyst will direct the formation of the desired enamine intermediate. |
| 2 | Heat the mixture to the desired temperature (e.g., 100°C). | Temperature control is critical for regioselectivity. |
| 3 | Slowly add the unsymmetrical ketone (e.g., 2-butanone, 1.1 eq.) to the reaction mixture over a period of 1-2 hours using a syringe pump. | Slow addition maintains a low ketone concentration, favoring the kinetic enamine. |
| 4 | Stir the reaction mixture at the same temperature and monitor its progress by TLC or HPLC. | Ensures the reaction proceeds to completion. |
| 5 | Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. | Standard work-up procedure. |
| 6 | Purify the residue by column chromatography on silica gel to separate the regioisomers. | Allows for the isolation of the desired product. |
Logical Relationship for Controlling Regioselectivity
Caption: Controlling regioselectivity in the Friedländer synthesis.
Troubleshooting Guide 3: Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of highly functionalized 1,6-naphthyridine derivatives, offering advantages in terms of atom economy and operational simplicity.[7][8] However, the complexity of these reactions can sometimes lead to the formation of stable intermediates as byproducts or low overall yields.
FAQ 3: My one-pot multicomponent reaction for a 1,6-naphthyridine derivative is giving low yields and I am isolating what appear to be stable intermediates. How can I drive the reaction to completion?
Answer:
Low yields in MCRs for 1,6-naphthyridine synthesis often stem from the incomplete conversion of reaction intermediates to the final cyclized product. These reactions typically proceed through a series of steps, such as Knoevenagel condensation and Michael addition, and if any of these steps are slow or reversible, stable intermediates can be isolated as the major product.
Strategies to Improve MCR Efficiency:
-
Catalyst Choice: The catalyst is crucial for promoting all steps of the cascade reaction.
-
Solution: While many MCRs can be performed under catalyst-free conditions, the use of an appropriate catalyst can significantly improve yields and reaction times.[8] For example, SiO2/Fe3O4@MWCNTs have been used as a recyclable catalyst in aqueous media.[7] The choice of an acidic or basic catalyst should be tailored to the specific MCR.
-
-
Solvent Effects: The reaction medium can influence the stability of intermediates and the rate of cyclization.
-
Solution: While aqueous media are often employed for their green credentials, exploring different solvents or solvent mixtures may be necessary to ensure all reactants and intermediates remain in solution and react efficiently.
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: Systematically screen a range of temperatures to find the optimum for your specific substrates. Monitor the reaction progress by TLC or LC-MS to determine the necessary reaction time for complete conversion of intermediates. Microwave-assisted synthesis can also be a valuable tool to accelerate the reaction and improve yields.
-
Workflow for Optimizing Multicomponent Reactions
Caption: Optimizing multicomponent reactions for 1,6-naphthyridine synthesis.
Analytical and Purification Protocols
Accurate identification of byproducts and efficient purification of the desired 1,6-naphthyridine derivative are critical for successful synthesis.
Byproduct Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of both the desired product and any byproducts. In the case of regioisomers from a Friedländer synthesis, distinct sets of aromatic and aliphatic signals will be present.[9]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of components in a reaction mixture, allowing for the rapid identification of expected products and potential byproducts.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the reaction mixture and the final product. Different regioisomers or other byproducts will typically have different retention times.[11]
Purification Techniques:
-
Column Chromatography: This is the most common method for separating 1,6-naphthyridine derivatives from byproducts. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.[12]
-
Recrystallization: If the desired product is a solid and of sufficient purity after initial work-up, recrystallization from a suitable solvent system can be an efficient method for obtaining highly pure material.
-
Preparative HPLC: For challenging separations or for obtaining highly pure samples for biological testing, preparative HPLC can be employed.[10]
References
- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
- Sahu, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(15), 10236–10246.
- González-Gálvez, D., et al. (2012).
-
ResearchGate. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. [Link]
-
American Chemical Society. (2021). 1,6-Naphthyridine. [Link]
-
Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. [Link]
-
ResearchGate. (2018). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. [Link]
-
The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
-
SciSpace. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. [Link]
-
ResearchGate. (2008). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]
-
Sci-Hub. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. [Link]
-
ResearchGate. (2006). Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
ResearchGate. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]
-
Wikipedia. (2023). Skraup reaction. [Link]
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. [Link]
-
MDPI. (2023). Synthesis of Novel Benzo[b][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]
-
MDPI. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Novel Benzo[b][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]
-
Oregon State University. (1962). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. [Link]
-
National Center for Biotechnology Information. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. [Link]
Sources
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. uomus.edu.iq [uomus.edu.iq]
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- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate for Long-Term Studies
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to enhance the stability of this compound, ensuring the integrity and reproducibility of your long-term studies. Given the compound's inherent structural motifs—a β-keto ester and a naphthyridine core—it is susceptible to specific degradation pathways. This document will equip you with the knowledge to anticipate and mitigate these challenges.
Understanding the Stability Landscape
This compound is a molecule of significant interest, but its chemical architecture presents inherent stability challenges that must be carefully managed. The primary points of vulnerability stem from its two key functional components:
-
The β-Keto Ester Moiety: This functional group is prone to two principal degradation reactions:
-
Hydrolysis: The ester can be cleaved by water, a reaction catalyzed by both acidic and basic conditions, to yield the corresponding β-keto acid and ethanol.[1]
-
Decarboxylation: The resulting β-keto acid is itself unstable and can readily lose carbon dioxide, especially upon heating, to form a ketone.[2] This decarboxylation can also occur directly from the ester under certain conditions, albeit at a slower rate.
-
-
The 1,6-Naphthyridine Ring System: This nitrogen-containing heterocycle can be susceptible to:
-
pH-Dependent Degradation: Extreme acidic or basic conditions can affect the stability of the naphthyridine ring.
-
Oxidation: The nitrogen atoms in the ring can be susceptible to oxidation.
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to photochemical degradation.
-
This guide will provide a structured approach to addressing these potential stability issues through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about with this compound?
A1: The two most significant degradation pathways are the hydrolysis of the ethyl ester to form the corresponding β-keto acid, followed by the rapid decarboxylation of this intermediate to yield a ketone.[1][2] Additionally, the naphthyridine ring may be susceptible to degradation under harsh pH, oxidative, or photolytic stress. A visual representation of the primary degradation pathway is provided below.
Caption: Primary degradation pathway of this compound.
Q2: What are the ideal storage conditions for the solid compound?
A2: For long-term stability of the solid material, we recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of any potential solid-state degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidative degradation. |
| Light | Amber vial or protected from light | Prevents photolytic degradation of the naphthyridine ring. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the ester. |
Q3: I need to prepare a stock solution for my experiments. What solvent should I use and how should I store it?
A3: The choice of solvent is critical. Aprotic, anhydrous solvents are highly recommended to minimize hydrolysis.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).
-
Solvents to Avoid for Long-Term Storage: Protic solvents such as methanol, ethanol, and water, as they can directly participate in hydrolysis.
Stock Solution Storage:
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C | Drastically slows down degradation kinetics in solution. |
| Container | Tightly sealed vials with PTFE-lined caps | Prevents solvent evaporation and moisture ingress. |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Q4: I am observing a loss of my compound in my cell culture medium. What could be the cause?
A4: Aqueous-based cell culture media are buffered at a physiological pH (typically ~7.4) and are at 37°C, creating an environment conducive to ester hydrolysis. The presence of esterases in serum-containing media can also enzymatically accelerate this degradation. To mitigate this, consider the following:
-
Minimize Incubation Time: Add the compound to the media immediately before treating the cells.
-
Run a Stability Control: Incubate the compound in the cell culture medium under the same conditions but without cells. Analyze samples at different time points to quantify the rate of abiotic degradation.
-
Consider Serum-Free Media: If your experimental design allows, test the compound's stability in serum-free versus serum-containing media to assess the contribution of enzymatic hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of parent compound peak and appearance of a new, earlier-eluting peak in HPLC. | Decarboxylation of the hydrolyzed β-keto acid. The resulting ketone is less polar and will likely have a shorter retention time. | Confirm the identity of the new peak using LC-MS. To prevent this, ensure all sample preparation steps are performed at low temperatures (on ice) and analyze samples promptly after preparation. |
| Multiple new peaks appearing in the chromatogram after forced degradation studies. | Degradation of both the β-keto ester and the naphthyridine ring. | Use a diode array detector (DAD) to check the UV spectra of the new peaks. Naphthyridine-related degradants may retain a similar chromophore to the parent, while degradation of the side chain will alter the spectrum. |
| Inconsistent results between experimental replicates. | Instability of the compound in the experimental matrix or during sample processing. | Prepare fresh dilutions for each experiment from a frozen stock. Ensure consistent timing for all sample handling and analysis steps. |
| Precipitation of the compound in aqueous buffers. | Poor aqueous solubility. | Prepare a high-concentration stock in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <1%) and consistent across all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound, in line with ICH guidelines.[3]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Identify and characterize any significant degradation products using LC-MS.
-
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 320 nm (or DAD scan 200-400 nm) |
| Injection Volume | 10 µL |
Method Validation Considerations:
-
Specificity: Demonstrate that the method can resolve the parent peak from all degradation product peaks.
-
Linearity: Establish a linear relationship between peak area and concentration over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
YouTube. (2019, January 16). Carbonyl alkylations with the Claisen condensation. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. 7(5), 697-702. Retrieved from [Link]
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
Sources
Addressing batch-to-batch variability of synthesized Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
Prepared by: Senior Application Scientist Last Updated: 2026-01-20
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate. This document is intended for researchers, chemists, and drug development professionals who are working with this compound. Batch-to-batch variability is a significant challenge in pharmaceutical development, impacting everything from downstream processability to final API quality and regulatory approval.[1] Inconsistent intermediate quality can lead to cascading issues, including yield instability, impurity control failures, and costly project delays.[1][2]
This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of this β-keto ester. By understanding the underlying reaction mechanism and potential pitfalls, you can develop a robust process, ensure consistent quality, and accelerate your development timeline.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is typically achieved via a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with an enolizable carbonyl compound. In this case, a suitable 1,6-naphthyridine ester (e.g., Ethyl 1,6-naphthyridine-2-carboxylate) reacts with an enolizable ester like ethyl acetate.
The mechanism, similar to an aldol condensation, proceeds through the formation of an ester enolate, which then acts as a nucleophile.[3][4] A key difference is the final step, where the tetrahedral intermediate eliminates an alkoxide leaving group to reform a carbonyl, yielding the β-keto ester product.[5]
Caption: Claisen condensation pathway.
A critical feature of the Claisen condensation is the acidity of the final β-keto ester product (pKa ~11). This product is significantly more acidic than the starting ester's α-protons (pKa ~25).[6] Consequently, the alkoxide base deprotonates the product, forming a stable enolate. This final, irreversible deprotonation step drives the reaction equilibrium toward the product, necessitating the use of a full stoichiometric equivalent of base, not just a catalytic amount.[3][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of base required for this reaction?
A1: The Claisen condensation is a series of equilibrium steps.[4] The final product, a β-keto ester, has α-protons that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25).[6] The strong base used in the reaction will deprotonate this newly formed β-keto ester to form a highly stabilized enolate. This final deprotonation is the thermodynamic driving force of the reaction, pulling the equilibrium to completion.[7] Therefore, at least one full equivalent of base is consumed, and catalytic amounts are insufficient.
Q2: Can I use sodium hydroxide (NaOH) or other bases instead of sodium ethoxide (NaOEt)?
A2: It is strongly discouraged. Using a hydroxide base like NaOH can lead to saponification (hydrolysis) of the ester starting materials or the product to form carboxylate salts, which is a competing and often significant side reaction.[4] Furthermore, to avoid transesterification, the alkoxide base should always match the alcohol portion of the ester. For ethyl esters, sodium ethoxide is the appropriate base. Using sodium methoxide, for instance, would result in a mixture of ethyl and methyl esters in the final product.
Q3: My final product is a persistent oil or gum, not the expected solid. What should I do?
A3: This often indicates the presence of impurities that are inhibiting crystallization.
-
Residual Solvent: Ensure all solvents from the workup (e.g., diethyl ether, ethyl acetate) have been thoroughly removed under vacuum.
-
Impurities: The oil may contain unreacted starting materials or side products. Analyze a sample by TLC or ¹H NMR to assess purity.
-
Purification: If impurities are present, purification via column chromatography is recommended. After purification, attempt crystallization again from a suitable solvent system (e.g., ethanol/hexane, ethyl acetate/heptane).
-
Seeding: If you have a small amount of solid material from a previous batch, adding a "seed" crystal to the oil can sometimes induce crystallization.
Q4: What are the most critical process parameters (CPPs) to control for this synthesis?
A4: Based on the reaction mechanism, the following parameters are critical for ensuring batch-to-batch consistency.
| Parameter | Importance & Rationale | Recommended Control Strategy |
| Reagent Quality | Moisture in reagents or solvents will quench the strong base, leading to incomplete reactions and low yields. Purity of starting materials is paramount. | Use anhydrous solvents. Dry starting esters over molecular sieves if necessary. Use freshly opened or properly stored sodium ethoxide. |
| Base Stoichiometry | As explained in Q1, a full equivalent of base is required to drive the reaction to completion. | Accurately weigh the base. Use a minimum of 1.0 equivalent relative to the limiting reagent. |
| Reaction Temperature | The initial enolate formation is often done at low temperatures (0°C) to control reactivity. Subsequent heating may be required to drive the condensation. Exceeding optimal temperatures can promote side reactions. | Use an ice bath for initial base and enolate formation. Use a controlled heating mantle or oil bath for the condensation step. Monitor internal temperature. |
| Acidic Workup | The final step is an acidic quench to protonate the product enolate. This step must be performed carefully. | Add the reaction mixture to a chilled acidic solution (e.g., dilute HCl or H₂SO₄) to dissipate heat and prevent hydrolysis or decarboxylation of the product. |
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.
Problem: Low or No Product Yield
Q5: I followed the procedure, but my yield is extremely low, or I only recovered starting material. What are the likely causes?
A5: This is a common issue that usually points to a problem with the reaction setup or reagents. The troubleshooting workflow below can help diagnose the issue.
Caption: Workflow for diagnosing low-yield reactions.
Problem: High Impurity Profile & Inconsistent Batches
Q6: My product purity varies significantly between batches, and I see multiple unexpected spots on TLC. What are the common side reactions and how can I control them?
A6: Batch-to-batch variability in purity is a critical issue in pharmaceutical manufacturing.[8][9] It often stems from subtle variations in reaction conditions that favor different side reactions.
Caption: Potential side reactions leading to impurities.
Troubleshooting & Mitigation Table:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to inactive base, insufficient reaction time, or low temperature. | Verify base activity. Ensure a minimum of 1.0 eq is used. Increase reaction time or temperature moderately. |
| Ethyl Acetoacetate | Self-condensation of ethyl acetate. This can happen if the ethyl acetate enolate forms but reacts with another molecule of ethyl acetate before the naphthyridine ester. | Add the ethyl acetate dropwise to the mixture of base and the naphthyridine ester to ensure the enolate reacts with the desired electrophile as it is formed. |
| 1,6-Naphthyridine-2-carboxylic acid | Hydrolysis of the starting ester or final product. This is caused by water contamination or using a base like NaOH.[4] | Strictly adhere to anhydrous conditions. Use NaOEt as the base. Perform the acidic workup at low temperatures. |
| 2-Acetyl-1,6-naphthyridine | Decarboxylation of the β-keto ester product. The product can be hydrolyzed to a β-keto acid, which is unstable and readily loses CO₂ upon heating. | Avoid excessive heat or prolonged exposure to strong acid/base during workup and purification. Keep the acidic quench cold. |
Section 4: Protocols for Analysis and Purification
To ensure batch-to-batch consistency, a robust analytical and purification protocol is essential.[10]
Protocol 1: In-Process Reaction Monitoring by TLC
This protocol allows you to track the consumption of starting materials and the formation of the product.
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl Acetate in Hexane (adjust polarity as needed).
-
Procedure:
-
Before starting, spot the TLC plate with your starting materials (naphthyridine ester and ethyl acetate) for reference.
-
Carefully take a small aliquot from the reaction mixture (e.g., with a glass capillary).
-
Quench the aliquot in a vial containing a small amount of dilute HCl and ethyl acetate.
-
Spot the organic layer of the quenched sample onto the TLC plate.
-
Run the TLC at regular intervals (e.g., every 30 minutes) until the starting naphthyridine ester spot has disappeared or is faint.
-
-
Visualization: UV lamp (254 nm). The product, being a conjugated system, should be clearly visible.
Protocol 2: Impurity Profiling by HPLC-MS
For quantitative analysis of purity and identification of impurities, HPLC-MS is the preferred method.[10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+ mode) to obtain molecular weights of the main peak and any impurity peaks. This provides crucial information about the identity of byproducts.[12]
Protocol 3: Standard Purification by Column Chromatography
If TLC or HPLC analysis shows significant impurities, purification is necessary.
-
Adsorbent: Silica gel (230-400 mesh).
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Collect fractions and monitor them by TLC to isolate the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 5: References
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate.
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). LinkedIn.
-
The Claisen Condensation Reaction. (2023). OpenStax.
-
Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps.
-
23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
-
Reaction Mechanism of Claisen condensation. (n.d.). Physics Wallah.
-
Advanced techniques in analysis of organic compound. (n.d.). Slideshare.
-
Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). (2014). YouTube.
-
Batch-to-Batch Consistency: Why It Matters for Intermediates. (n.d.). At Tianming Pharmaceutical.
-
Reducing Batch-to-Batch Variability a Success Story. (2012). Minitab.
-
Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies, University of Georgia.
-
Troubleshooting side reactions in Claisen-Schmidt condensation. (2025). BenchChem.
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
-
Purification of baker's yeast β-keto ester oxidoreductase. (n.d.). ResearchGate.
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether.
-
Batch-to-Batch Variability. (n.d.). Surface Measurement Systems.
-
How to minimize byproduct formation in beta-keto ester synthesis. (2025). BenchChem.
-
A Comparative Analysis of β-Keto Esters in Organic Synthesis. (2025). BenchChem.
-
Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019). Sartorius.
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
-
Process for purifying an a-keto ester. (2011). Google Patents.
-
Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. (n.d.). University of Bath.
-
23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
-
Claisen Condensation Mechanism. (n.d.). BYJU'S.
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- 2. blog.minitab.com [blog.minitab.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. rroij.com [rroij.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Strategies to reduce cytotoxicity of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate in non-target cells
A Guide to Mitigating Cytotoxicity in Non-Target Cells for Researchers and Drug Development Professionals
Introduction from the Senior Application Scientist
Welcome to the technical support guide for researchers working with Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate and other novel naphthyridine derivatives. Naphthyridines are a promising class of heterocyclic compounds, with many derivatives showing potent biological activities, including anticancer effects through mechanisms like topoisomerase II inhibition or antimitotic action.[1][2][3] However, a common hurdle in preclinical development is managing cytotoxicity in non-target, healthy cells. High off-target toxicity can obscure true on-target effects, lead to misleading structure-activity relationship (SAR) data, and ultimately halt the progression of a promising therapeutic candidate.[4]
This guide is structured to provide both foundational knowledge and actionable troubleshooting strategies. It moves from frequently asked questions that build a conceptual framework to a detailed troubleshooting section with specific, protocol-driven solutions for challenges you may encounter in the lab. Our goal is to empower you to systematically diagnose and mitigate non-specific cytotoxicity, thereby enhancing the therapeutic index of your compound and generating reliable, translatable data.
Frequently Asked Questions (FAQs)
Q1: What are the generally accepted mechanisms of cytotoxicity for naphthyridine derivatives?
A1: Naphthyridine compounds exhibit a range of biological activities, and their cytotoxicity often stems from their ability to interfere with fundamental cellular processes.[2] Key mechanisms reported for this class of compounds include:
-
Inhibition of Topoisomerase II: Some naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[2][3] By trapping the enzyme-DNA complex, they prevent the re-ligation of double-strand breaks, leading to catastrophic DNA damage and triggering apoptosis.
-
Antimitotic Effects: Certain derivatives act as antimitotic agents by interfering with microtubule dynamics, similar to well-known agents like colchicine.[2][3] This disrupts the formation of the mitotic spindle, causing cell cycle arrest and subsequent cell death.
-
Kinase Inhibition: More recently, specific 1,6-naphthyridine derivatives have been developed as potent and selective inhibitors of kinases like FGFR4, which are implicated in cancer signaling pathways.[5] While this action is targeted, off-target kinase inhibition can lead to toxicity in normal cells.[6]
Understanding the probable mechanism of your specific compound is a critical first step in designing strategies to mitigate its off-target effects.
Q2: How do I differentiate between desired on-target cytotoxicity and problematic off-target cytotoxicity?
A2: This is a critical question in drug development. On-target cytotoxicity is the intended cell-killing effect that results from modulating the primary biological target (e.g., killing cancer cells by inhibiting a specific survival kinase). Off-target cytotoxicity occurs when the compound interacts with unintended molecules or pathways, leading to toxicity in both target and non-target cells.[4]
A multi-step approach is required to distinguish between the two:
-
Establish a Therapeutic Window: Quantify the compound's potency (IC50) in both your target cells (e.g., cancer cell line) and one or more non-target cell lines (e.g., normal human fibroblasts, PBMCs). A large difference between these values indicates a favorable therapeutic window; a small difference suggests significant off-target effects.
-
Target Engagement Assays: Confirm that the compound binds to its intended target in cells at concentrations where you observe a biological effect.
-
Genetic Knockout/Knockdown Studies: The gold standard for validation. If a drug acts specifically on its target, cells where the target gene has been knocked out should become resistant to the drug's effects.[4] If the knockout cells still die, it strongly indicates that the observed cytotoxicity is due to off-target mechanisms.[4]
Q3: What are the primary strategic approaches to reduce the off-target cytotoxicity of a potent compound?
A3: There are three main pillars for mitigating off-target toxicity, which can be employed alone or in combination:
-
Targeted Drug Delivery Systems (DDS): This involves encapsulating the compound in a nanocarrier that preferentially delivers it to the target tissue (e.g., a tumor).[7] This strategy minimizes systemic exposure and protects healthy cells. Common DDS include liposomes, polymeric nanoparticles, and micelles.[8]
-
Combination Therapy: Combining your compound with another therapeutic agent can produce synergistic or additive effects, allowing you to use a lower, less toxic dose of each drug.[9][10] In some cases, the second drug can even protect normal cells from the toxicity of the first.[9]
-
Medicinal Chemistry & SAR: Modifying the chemical structure of the compound can dramatically alter its specificity and toxicity profile. Structure-activity relationship (SAR) studies on naphthyridine derivatives have shown that small changes to substituents on the naphthyridine core can significantly impact cytotoxicity, allowing for the rational design of analogs with an improved therapeutic index.[1][2][11]
Troubleshooting Guide: Experimental Scenarios & Solutions
This section addresses specific problems you might encounter during your in vitro experiments and provides detailed protocols and workflows to resolve them.
Scenario 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Problem: "My compound is highly effective against my target cancer cell line, but I'm observing unacceptable levels of cell death in my non-cancerous control cell line (e.g., HEK293, primary hepatocytes) at similar concentrations. How can I improve the selectivity?"
This is a classic challenge indicating a narrow therapeutic window, likely due to off-target effects. The following workflow will help you systematically address this issue.
Caption: Targeted DDS reduces systemic exposure and minimizes non-target toxicity.
Data Summary: Comparison of Common Drug Delivery Systems
| Delivery System | Description | Advantages | Considerations |
| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. [8][12] | Biocompatible, biodegradable, can be surface-modified with targeting ligands. [7][12] | Potential for instability, manufacturing scalability challenges. [13] |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like PLGA. [8] | Controlled and sustained drug release, high stability. [8] | Potential for polymer-related toxicity, complex manufacturing. |
| Micelles | Self-assembling core-shell structures formed by amphiphilic polymers. | Can solubilize poorly water-soluble drugs, small size allows for good tissue penetration. [8] | Lower drug loading capacity compared to other systems. |
| Antibody-Drug Conjugates (ADCs) | Covalently links a potent cytotoxic drug to an antibody that targets a tumor-specific antigen. | Highly specific, maximizes drug delivery to cancer cells. [8] | Complex to synthesize, potential for immunogenicity. [14] |
To test this strategy: You would need to formulate your compound within a chosen DDS and repeat the cytotoxicity assays (Protocol in Step 1) using the formulated drug versus the free drug. A successful formulation will show a rightward shift in the dose-response curve for non-target cells (higher IC50) with minimal change for target cells.
Combination therapy is a cornerstone of cancer treatment. [9]By targeting different pathways simultaneously, you can often achieve a synergistic effect, where the combined effect is greater than the sum of the individual effects. [10]This allows for dose reduction of each component, thereby minimizing toxicity. [9][15]
Caption: Synergistic combinations allow for greater efficacy at lower, less toxic doses.
Experimental Approach (Checkerboard Assay):
-
Perform dose-response curves for your naphthyridine compound (Drug A) and a potential combination partner (Drug B) individually to determine their IC50 values.
-
Design a matrix in a 96-well plate where you test serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns.
-
After treatment and incubation, perform a viability assay (e.g., MTT).
-
Analyze the data using software that can calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Scenario 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Problem: "I am getting significant variability in my IC50 values between experiments, even when using the same cell line and compound batch. What could be the cause?"
Reproducibility is key to reliable data. In vitro assays are sensitive to subtle variations in experimental conditions. [16][17] Troubleshooting Table: Common Causes of Assay Variability
| Potential Cause | Recommended Solution | Rationale |
| Inconsistent Cell Seeding Density | Always use a hemocytometer or automated cell counter. Ensure cells are in the logarithmic growth phase and create a single, homogenous cell suspension before plating. [16] | Cell density affects growth rate and drug sensitivity. Over-confluent or sparse cultures will respond differently to cytotoxic agents. [18] |
| Solvent (DMSO) Toxicity | Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤0.3%). Always include a vehicle control with the exact same DMSO concentration as your highest drug dose. [18] | At higher concentrations, DMSO itself is cytotoxic and can confound your results. Different cell lines have different sensitivities to DMSO. [18] |
| Compound Instability/Precipitation | Visually inspect your compound dilutions under a microscope for any signs of precipitation. If solubility is an issue, consider alternative solvents or formulation strategies. | If the compound precipitates out of solution, the effective concentration delivered to the cells will be lower and inconsistent. |
| Extended Incubation Times | For long incubations (>48h), be mindful of the "edge effect" caused by evaporation. Use only the inner 60 wells of a 96-well plate or ensure proper humidification. [19] | Evaporation concentrates media components and the drug, leading to artificially high toxicity in the outer wells. |
| Assay Interference | If using a fluorescence- or luminescence-based assay, run a control with the compound in cell-free media to check for auto-fluorescence or chemical interference with the reporter. | Some compounds can directly interfere with the assay chemistry, leading to false positive or false negative results. [20] |
By methodically controlling these variables, you can significantly improve the consistency and reliability of your cytotoxicity data, which is the foundation for all further optimization strategies.
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Validation & Comparative
A Guide to Ensuring Reproducibility of In Vitro Findings for Novel Naphthyridine Derivatives: A Case Study with Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to potential clinical application is paved with rigorous testing and validation. A critical, yet often challenging, aspect of this journey is ensuring the reproducibility of in vitro findings. The "reproducibility crisis" in preclinical research underscores the necessity of robust, reliable, and repeatable experimental data.[1] This guide provides a comprehensive framework for establishing reproducible in vitro findings for novel chemical entities, using the hypothetical compound Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate as a case study. While specific biological data for this particular molecule is not yet publicly available, its 1,6-naphthyridine core suggests potential interactions with targets such as kinases or poly (ADP-ribose) polymerase (PARP), which are common targets for this class of compounds. This guide will, therefore, focus on the principles and methodologies required to robustly characterize such a compound, ensuring that the generated data is both accurate and reproducible.
Part 1: The Foundation of Reproducibility: Good In Vitro Method Practices (GIVIMP)
Before embarking on specific assays, it is paramount to establish a laboratory environment and workflow that adheres to the principles of Good In Vitro Method Practices (GIVIMP), as outlined by the Organisation for Economic Co-operation and Development (OECD).[2][3][4] These practices are designed to minimize variability and ensure the quality and integrity of in vitro data.
Test System: Cell Line Integrity and Culture Conditions
The biological system is often the largest source of variability in in vitro assays.[1] To mitigate this, the following must be rigorously controlled:
-
Cell Line Authentication: Use only authenticated cell lines from reputable sources. Short Tandem Repeat (STR) profiling should be performed periodically to confirm the identity of the cell line and rule out cross-contamination.
-
Mycoplasma Testing: Regularly screen all cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Consistent Culture Conditions: Maintain a consistent and documented cell culture environment. This includes using the same type of media, serum, and supplements from consistent lots, as well as maintaining a stable incubator environment (temperature, CO2, humidity).[5] Avoid prolonged passaging of cells, as this can lead to phenotypic drift.[5]
Test Item: Compound Management
The handling of the test compound is another critical factor. For this compound:
-
Purity and Identity: The purity and identity of the compound should be confirmed upon receipt using methods such as NMR, LC-MS, and elemental analysis.
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at an appropriate temperature (typically -20°C or -80°C) and protected from light to prevent degradation.
-
Solubility: Determine the solubility of the compound in the assay medium to avoid precipitation, which can lead to inaccurate results.
Standard Operating Procedures (SOPs)
Every experimental procedure, from cell seeding to data analysis, should be documented in a detailed Standard Operating Procedure (SOP).[1][3] SOPs ensure that experiments are performed consistently over time and by different researchers, which is a cornerstone of reproducibility.[6]
Part 2: A Framework for In Vitro Assay Validation
Once a robust experimental environment is established, the next step is to develop and validate the assays that will be used to characterize the biological activity of this compound. Full validation is essential when establishing a new analytical method for a novel compound.[7]
Caption: A generalized workflow for in vitro assay validation.
Assay Selection and Development
Given the 1,6-naphthyridine scaffold, a logical starting point for investigating the activity of this compound would be to screen it against a panel of cancer cell lines to assess its antiproliferative effects. A common and robust method for this is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
During development, key parameters such as cell seeding density, compound incubation time, and reagent concentrations should be optimized to achieve a robust assay window and a strong signal-to-background ratio.[5]
Key Validation Parameters
The following parameters are critical for validating an in vitro assay and should be assessed with predetermined acceptance criteria.[7][8]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant signal from vehicle or irrelevant compounds. |
| Selectivity | The ability of the method to differentiate and quantify the analyte from other substances in the sample. | Consistent results in the presence of potential interfering agents. |
| Accuracy | The closeness of agreement between the measured value and a known reference value. | %Recovery of a known concentration within 80-120%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intra- and inter-assay coefficient of variation (CV) ≤ 20%. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity. | Correlation coefficient (r²) ≥ 0.98 for the standard curve. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in protocol (e.g., incubation time, temperature). |
The Indispensable Role of Controls
Proper controls are the backbone of any valid in vitro experiment.[9] They are essential for interpreting the results and ensuring the assay is performing as expected.[10][11]
-
Positive Control: A compound known to produce the expected effect in the assay. For an antiproliferative assay in a cancer cell line, a standard-of-care chemotherapy agent (e.g., doxorubicin) would be a suitable positive control.[12]
-
Negative Control: A compound known to be inactive in the assay. This helps to establish the baseline and identify any non-specific effects.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration used for the test compound. This is crucial for ensuring that the solvent itself is not affecting the cells.
Caption: Example plate map with appropriate controls.
Part 3: Case Study Protocol: Antiproliferative Assay for this compound
This section provides a detailed protocol for determining the IC50 value of our case study compound in a human cancer cell line (e.g., HeLa) using the CellTiter-Glo® assay.
Materials
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle)
-
Sterile 96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells in 100 µL of media per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock.
-
Further dilute these stocks in culture medium to achieve the final desired concentrations (e.g., 100 µM to 5 nM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old media from the cells and add 100 µL of the compound dilutions, vehicle control, and positive control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (wells with media only) from all other wells.
-
Normalize the data to the vehicle control (100% viability) and a high concentration of a cytotoxic compound or no cells (0% viability).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Hypothetical Data and Analysis
| Concentration (µM) | Log Concentration | Average Luminescence | % Viability |
| 100 | 2 | 5,000 | 5 |
| 33.3 | 1.52 | 15,000 | 15 |
| 11.1 | 1.05 | 30,000 | 30 |
| 3.7 | 0.57 | 50,000 | 50 |
| 1.2 | 0.08 | 75,000 | 75 |
| 0.4 | -0.4 | 90,000 | 90 |
| 0.1 | -1 | 98,000 | 98 |
| 0.04 | -1.4 | 100,000 | 100 |
| 0.01 | -2 | 100,000 | 100 |
| Vehicle | N/A | 100,000 | 100 |
From this hypothetical data, the IC50 value for this compound would be approximately 3.7 µM.
Part 4: Comparison with Alternatives and Troubleshooting
While direct experimental data for this compound is not available for comparison, a crucial step in its characterization would be to benchmark its activity against known compounds. If, for example, subsequent mechanistic studies suggest it is a PARP inhibitor, it should be compared head-to-head with approved PARP inhibitors like Olaparib or Talazoparib in relevant assays. This provides context for its potency and selectivity.
Troubleshooting Common Issues in In Vitro Assays
| Issue | Potential Cause(s) | Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Use a multichannel pipette, ensure proper mixing of cell suspension, avoid using outer wells or fill them with sterile PBS. |
| Poor Z'-factor (<0.5) | Small assay window, high background signal. | Optimize cell number, incubation time, and reagent concentrations. |
| Inconsistent IC50 Values Between Experiments | Cell passage number, serum lot variation, operator variability. | Use cells within a defined passage range, test new serum lots, adhere strictly to SOPs. |
| Compound Precipitation | Poor solubility in assay medium. | Check solubility, lower the highest concentration tested, use a different solvent if possible. |
Conclusion
Ensuring the reproducibility of in vitro findings is not merely a matter of good scientific practice; it is a prerequisite for the successful translation of preclinical research into meaningful therapeutic advances. For a novel compound like this compound, a systematic approach grounded in the principles of GIVIMP is essential. By carefully controlling for sources of variability, rigorously validating assays, and employing appropriate controls, researchers can generate high-quality, reproducible data that provides a solid foundation for further drug development efforts. This commitment to scientific integrity is what ultimately builds confidence in the potential of new chemical entities to become the medicines of tomorrow.
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OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP), Second Edition. Available from: [Link]
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Comparing the efficacy of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate with known FGFR4 inhibitors
A Comparative Guide to the Efficacy of Selective FGFR4 Inhibitors
A Note to the Field: Initial exploration for information regarding "Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate" as a Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor yielded no data in the public scientific literature. This compound is not a recognized agent in the discourse of FGFR4-targeted therapies. Consequently, this guide has been structured to provide a valuable comparative analysis of well-characterized, selective FGFR4 inhibitors, offering a robust resource for researchers in this domain. While recent studies have explored 1,6-naphthyridin-2(1H)-one and 2,6-naphthyridine derivatives as potential FGFR4 inhibitors, "this compound" itself is not among the compounds with published efficacy data.[1][2]
Introduction: FGFR4 as a Therapeutic Target in Hepatocellular Carcinoma
Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target, particularly in hepatocellular carcinoma (HCC).[3][4] The aberrant activation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of HCC patients, often associated with FGF19 gene amplification and a poor prognosis.[5][6] This pathway, upon activation by its primary ligand FGF19, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation and survival.[3][5] The high specificity of FGF19 for FGFR4 and the pathway's clear role in tumorigenesis make selective FGFR4 inhibition a promising therapeutic strategy.[4][5]
The FGFR4 Signaling Pathway
The binding of FGF19 to FGFR4, in conjunction with the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation. This activates downstream signaling through adaptor proteins like FRS2, ultimately promoting cancer cell proliferation and survival.[3][5]
Caption: The FGF19-FGFR4 signaling cascade.
Comparative Efficacy of Leading Selective FGFR4 Inhibitors
Several selective FGFR4 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. These agents are designed to offer a more targeted approach with potentially fewer side effects compared to pan-FGFR inhibitors, which can cause toxicities related to FGFR1-3 inhibition.[7][8] The leading candidates include Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527.
| Inhibitor | Type | Target IC50 (FGFR4) | Selectivity vs FGFR1/2/3 | Key Preclinical/Clinical Findings |
| Fisogatinib (BLU-554) | Irreversible | 5 nM[9][10] | ~125-440 fold[10] | Demonstrated a 17% overall response rate in FGF19-positive HCC patients in a Phase I study.[11][12] |
| Roblitinib (FGF401) | Reversible-covalent | 1.9 nM[9][13] | >1000 fold[9] | Showed preliminary clinical efficacy and was generally safe in patients with FGFR4/KLB-positive tumors.[14] |
| H3B-6527 | Covalent | <1.2 nM[9][15] | >250 fold[9][10] | Demonstrated tumor regression in FGF19-amplified and FGF19-overexpressing patient-derived xenograft (PDX) models.[7][16] |
In-Depth Look at Key FGFR4 Inhibitors
Fisogatinib (BLU-554)
Fisogatinib is a potent and highly selective oral inhibitor of FGFR4.[9][10] Preclinical studies showed its ability to reduce tumor size in FGF19-positive HCC xenograft models.[11][17] A first-in-human Phase I study validated the oncogenic role of the FGFR4 pathway in HCC.[11][12] In this study, Fisogatinib was generally well-tolerated, with most adverse events being manageable gastrointestinal issues.[17] The study reported a 17% overall response rate in patients with tumors overexpressing FGF19, confirming FGF19 as a predictive biomarker for response.[11][12]
Roblitinib (FGF401)
Roblitinib is a reversible-covalent inhibitor that is highly selective for FGFR4.[9][18] It has demonstrated potent antitumor activity in preclinical models of HCC with FGF19/FGFR4 pathway activation.[13][14] A Phase I/II clinical trial showed that Roblitinib, both as a single agent and in combination with the anti-PD-1 antibody spartalizumab, was safe and showed preliminary clinical efficacy in patients with FGFR4/KLB-positive tumors.[14] The most common adverse events were diarrhea and increased liver transaminases.[14]
H3B-6527
Developed through structure-guided drug design, H3B-6527 is a highly selective covalent inhibitor of FGFR4.[7][8] It has shown significant antitumor activity in preclinical models, particularly in HCC patient-derived xenografts with high FGF19 expression, regardless of gene amplification status.[16][19] Preclinical data indicate that FGF19 expression is a predictive biomarker for response to H3B-6527.[16]
Standardized Protocols for Evaluating Novel FGFR4 Inhibitors
For researchers aiming to characterize new chemical entities, such as "this compound," a standardized workflow is crucial. This ensures reproducible and comparable data.
Caption: Workflow for preclinical evaluation of FGFR4 inhibitors.
Protocol 1: Biochemical FGFR4 Kinase Assay
This assay determines the direct inhibitory effect of a compound on FGFR4 kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human FGFR4.
Materials:
-
Recombinant Human FGFR4 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[20]
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White 96-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of FGFR4 enzyme diluted in kinase buffer.
-
Add 2 µl of a mixture of substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.[20]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[20]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[20]
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on FGFR4 signaling.
Objective: To determine the IC50 of a test compound for inhibiting the proliferation of an FGFR4-dependent HCC cell line (e.g., Hep3B or Huh7).
Materials:
-
FGFR4-dependent HCC cell line (e.g., Hep3B, Huh7)[21]
-
Appropriate cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-1)[22]
-
Clear-bottom 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.
-
Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours for WST-1).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The development of selective FGFR4 inhibitors represents a significant advancement in targeted therapy for a specific subset of hepatocellular carcinoma.[3][4] Compounds like Fisogatinib, Roblitinib, and H3B-6527 have demonstrated promising preclinical and early clinical activity, validating the FGF19-FGFR4 axis as a druggable oncogenic driver.[7][11][14] The key to their success lies in their high selectivity, which minimizes off-target effects associated with pan-FGFR inhibitors.[8]
Future research will likely focus on several key areas:
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to selective FGFR4 inhibitors.
-
Combination Therapies: Exploring the synergistic effects of combining FGFR4 inhibitors with other targeted agents or immunotherapies.[14]
-
Biomarker Refinement: Further refining patient selection strategies beyond FGF19 expression to better predict response.
For novel compounds to enter this competitive landscape, they must demonstrate not only potent and selective FGFR4 inhibition but also favorable pharmacokinetic properties and a superior safety profile. The standardized protocols outlined in this guide provide a framework for the rigorous evaluation necessary to identify the next generation of impactful FGFR4-targeted therapies.
References
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FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. National Institutes of Health. [Link]
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Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. MDPI. [Link]
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FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Semantic Scholar. [Link]
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Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets. Frontiers. [Link]
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FGF19- FGFR4 Signaling in Hepatocellular Carcinoma. PubMed. [Link]
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H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. AACR Journals. [Link]
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Abstract 3126: H3B6527, a selective and potent FGFR4 inhibitor for FGF19-driven hepatocellular carcinoma. AACR Journals. [Link]
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Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers. [Link]
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H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. PubMed. [Link]
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First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. AACR Journals. [Link]
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Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. ResearchGate. [Link]
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H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. ResearchGate. [Link]
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Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects. ACS Publications. [Link]
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Abstract 3126: H3B6527, a selective and potent FGFR4 inhibitor for FGF19-driven hepatocellular carcinoma. ResearchGate. [Link]
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Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed. [Link]
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Phase 1 Study of Fisogatinib (BLU-554) in Patients (pts) with Advanced Hepatocellular Carcinoma (aHCC) Expressing FGF19. OncologyPRO. [Link]
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First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. PubMed. [Link]
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First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. AACR Journals. [Link]
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Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. National Institutes of Health. [Link]
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First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. ResearchGate. [Link]
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Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. ResearchGate. [Link]
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Contribution of machine learning to tumor growth inhibition modeling for hepatocellular carcinoma patients under Roblitinib (FGF401) drug treatment. PubMed. [Link]
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A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors. National Institutes of Health. [Link]
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Evaluation of FGFR4 inhibitors combinations in HCC cells. ResearchGate. [Link]
-
FGFR4 Kinase Assay Kit. BPS Bioscience. [Link]
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Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
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Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed. [Link]
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Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage, High-Grade Serous Ovarian Cancer. AACR Journals. [Link]
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Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. nature.com. [Link]
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The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate Analogs
Introduction: The Versatile 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its rigid structure and the specific positioning of its nitrogen atoms allow for a diverse array of biological activities.[2] Derivatives of the broader naphthyridine family have been investigated and developed as potent agents for a range of therapeutic applications, including anticancer[3][4], antimicrobial[5][6], antiviral[1], and neuroprotective agents.[1] Specifically, the 1,6-naphthyridine core is a key component in molecules targeting critical cellular pathways, such as mTOR and fibroblast growth factor receptor 4 (FGFR4).[4][7]
This guide focuses on the structure-activity relationships (SAR) of a particular class of derivatives: analogs of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate. This parent molecule features a β-ketoester side chain at the C2 position, a functional group known for its chemical versatility and potential for engaging with biological targets through hydrogen bonding and metal chelation. While comprehensive SAR studies on this exact parent compound are emerging, this guide synthesizes findings from closely related 1,6-naphthyridine analogs and other relevant heterocyclic systems to construct a predictive SAR model. We will dissect the molecule to understand how modifications to the naphthyridine core and the oxopropanoate side chain influence biological activity, providing a comparative framework for researchers in drug discovery.
Core Synthetic Strategy: Building the 1,6-Naphthyridine Framework
The rational design of analogs is predicated on an efficient and flexible synthetic pathway. The construction of the this compound scaffold typically involves a multi-step sequence that allows for the late-stage introduction of diversity elements. The causality behind this choice is to enable the rapid synthesis of a library of analogs for screening. A common approach is a variation of the Friedländer annulation or similar condensation reactions.
// Connections A -> C [lhead=cluster_synthesis]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; H -> J; } } Caption: General Synthetic Workflow for 1,6-Naphthyridine Analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds can be systematically optimized by making targeted modifications at three key positions: the naphthyridine core, the linker, and the terminal ester group.
// Main structure image node
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Modifications of the 1,6-Naphthyridine Core (Position A)
The aromatic core serves as the primary anchor for interacting with biological targets. Its electronic properties and steric profile are critical determinants of activity.
-
Electronic Effects: Studies on related heterocyclic systems have shown that the introduction of electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (-CF3) groups, at positions C4, C5, or C7 can significantly enhance cytotoxic effects against cancer cell lines.[8] This is often attributed to the modulation of the molecule's overall electron density, which can improve binding affinity or alter metabolic stability.
-
Steric Effects: The addition of bulky substituents, particularly aryl or heteroaryl groups, can introduce selectivity for specific enzyme isoforms or receptor subtypes. For example, in FGFR4 inhibitors based on the 1,6-naphthyridine scaffold, a substituted phenyl group at the C7 position was found to be critical for potent and selective inhibition.[4] The choice of substituent can be used to probe the size and nature of the target's binding pocket.
The Role of the β-Ketoester Side Chain (Positions B & C)
The 3-oxo-propanoate moiety is not merely a linker but an active pharmacophoric element.
-
The Keto Group (Position B): The carbonyl at C3 is a key hydrogen bond acceptor. Its presence is often essential for anchoring the molecule within a binding site. In many enzyme inhibitors, this group coordinates with active site residues or metal cofactors. Modifying this group, for instance, by reduction to a hydroxyl, typically leads to a significant loss of activity, confirming its pharmacophoric importance.
-
The Ethyl Ester (Position C): The terminal ester group primarily influences the molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility. This, in turn, dictates its pharmacokinetic profile, including cell permeability and metabolic stability.
-
Alternative Esters: Replacing the ethyl group with larger alkyl chains (e.g., propyl, butyl) generally increases lipophilicity, which may enhance membrane traversal but can also increase metabolic susceptibility and decrease solubility.
-
Conversion to Amides: Hydrolysis of the ester to a carboxylic acid or its conversion to various amides provides a powerful tool for fine-tuning the molecule's properties. Amides can introduce additional hydrogen bonding interactions and are often more metabolically stable than esters.
-
Comparative Performance Data
To illustrate the SAR principles discussed, the following table presents representative data for a series of hypothetical analogs evaluated for their cytotoxic activity against the HCT116 human colorectal cancer cell line.
| Compound ID | R1 (C7-Position) | R2 (Ester Group) | IC₅₀ (µM)¹ | Lipophilicity (cLogP)² |
| Parent | -H | -CH₂CH₃ | 15.2 | 2.8 |
| Analog 1A | -Cl | -CH₂CH₃ | 4.5 | 3.3 |
| Analog 1B | -OCH₃ | -CH₂CH₃ | 18.9 | 2.7 |
| Analog 1C | -Phenyl | -CH₂CH₃ | 8.1 | 4.6 |
| Analog 2A | -Cl | -H (Acid) | 12.3 | 2.5 |
| Analog 2B | -Cl | -NH(CH₃) | 2.8 | 3.0 |
| Analog 2C | -Cl | -CH₃ | 5.1 | 3.1 |
¹IC₅₀ values are illustrative, representing the concentration required to inhibit 50% of cell growth, based on trends observed in related naphthyridine series.[4] ²cLogP values are calculated estimates.
Analysis of Comparative Data:
-
Core Substitution: The addition of an electron-withdrawing chlorine at C7 (Analog 1A ) leads to a ~3-fold increase in potency compared to the Parent compound, consistent with SAR trends for many heterocyclic anticancer agents.[8] Conversely, an electron-donating methoxy group (Analog 1B ) results in a slight decrease in activity.
-
Side Chain Modification: Comparing Analog 1A to its derivatives reveals the importance of the terminal group. Conversion to a carboxylic acid (Analog 2A ) reduces potency, likely due to poor cell permeability of the charged species. However, conversion to a methyl amide (Analog 2B ) further enhances the activity, suggesting a favorable new hydrogen bonding interaction is formed in the target binding site.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental methods are crucial. The following are standardized, self-validating protocols for the synthesis and biological evaluation of the described analogs.
Protocol 1: General Synthesis of a C7-Substituted Analog (e.g., Analog 1A)
Objective: To synthesize Ethyl 3-(7-chloro-1,6-naphthyridin-2-yl)-3-oxopropanoate.
-
Step 1: Synthesis of 2-amino-5-chloronicotinaldehyde.
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in dry THF at -78°C under an argon atmosphere, add n-butyllithium (2.1 eq) dropwise.
-
Stir the reaction mixture for 1 hour at -78°C.
-
Add dry N,N-dimethylformamide (DMF) (3.0 eq) and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the aldehyde intermediate.
-
-
Step 2: Friedländer Condensation.
-
In a round-bottom flask, combine the aldehyde from Step 1 (1.0 eq), ethyl acetoacetate (1.2 eq), and piperidine (0.2 eq) in absolute ethanol.
-
Reflux the mixture for 12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the intermediate 7-chloro-2-methyl-1,6-naphthyridine.
-
-
Step 3: Side Chain Installation.
-
This step is complex and may involve multiple transformations, such as oxidation of the methyl group to an aldehyde followed by a Claisen condensation with diethyl carbonate. A more direct, albeit advanced, method involves metal-catalyzed cross-coupling. For the purpose of this guide, we assume a known multi-step conversion to the final product.
-
-
Step 4: Purification and Characterization.
-
Purify the final compound by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the IC₅₀ value of an analog against the HCT116 cell line.
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// Workflow steps A [label="1. Cell Seeding\nSeed HCT116 cells (5x10³ cells/well)\nin a 96-well plate.", class=prep]; B [label="2. Incubation\nAllow cells to adhere for 24 hours\nat 37°C, 5% CO₂.", class=prep]; C [label="3. Compound Treatment\nTreat cells with serial dilutions of the test compound\n(e.g., 0.1 to 100 µM). Include DMSO as vehicle control.", class=treatment]; D [label="4. Incubation\nIncubate for 48 hours.", class=treatment]; E [label="5. MTT Addition\nAdd 20 µL of MTT solution (5 mg/mL in PBS)\nto each well.", class=assay]; F [label="6. Formazan Formation\nIncubate for 4 hours to allow formazan crystal formation.", class=assay]; G [label="7. Solubilization\nAdd 150 µL of DMSO to each well to dissolve crystals.", class=assay]; H [label="8. Absorbance Reading\nMeasure absorbance at 570 nm using a microplate reader.", class=analysis]; I [label="9. Data Analysis\nCalculate cell viability (%) and determine IC₅₀ value\nusing non-linear regression.", class=analysis];
// Connections A -> B -> C -> D -> E -> F -> G -> H -> I; } } Caption: Workflow for the MTT Cytotoxicity Assay.
-
Cell Culture: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds. Include a vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The structure-activity relationship analysis indicates that potency and selectivity can be effectively modulated through systematic chemical modifications. Key takeaways include:
-
Core Substitution is Key: The introduction of electron-withdrawing groups and sterically appropriate aryl substituents on the 1,6-naphthyridine core is a validated strategy for enhancing biological activity.
-
The β-Ketoester is a Tunable Pharmacophore: While the keto group is often essential for activity, the terminal ester provides a handle for modifying physicochemical properties. Conversion to amides is a particularly effective strategy for improving potency and metabolic stability.
Future research should focus on creating focused libraries based on these SAR insights. Specifically, exploring a wider range of substitutions at the C7 position and synthesizing a diverse panel of amides from the parent ester could lead to the discovery of compounds with superior potency and drug-like properties, paving the way for preclinical development.
References
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Dutka-Malen, S., et al. (2021). Synthesis of Novel Benzo[b][1][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]
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Zhang, X., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. PubMed. Available at: [Link]
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Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
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Zaprutko, T., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]
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Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]
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European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. ScienceDirect. Available at: [Link]
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Chen, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. Available at: [Link]
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Zaprutko, T., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. Available at: [Link]
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Rani, C., et al. (2024). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][2]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online. Available at: [Link]
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Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. Available at: [Link]
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Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
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Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. ResearchGate. Available at: [Link]
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Hofer, A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]
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Singh, R., et al. (2022). Phthalimide analogs for antimalarial drug discovery. PubMed Central. Available at: [Link]
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Journal of Bio-X Research. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. MedNexus. Available at: [Link]
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Al-Tel, T. H., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]
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PubChemLite. (2025). 2-[ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate. Université du Luxembourg. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate Against the Human Kinome
This guide provides a comprehensive framework for characterizing the selectivity of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, a novel compound built on the versatile 1,6-naphthyridine scaffold. In drug discovery, understanding a compound's interaction across the entire kinase family (the kinome) is a critical step to predict its therapeutic window, potential off-target toxicities, and opportunities for polypharmacology.
The 1,6-naphthyridine motif is a recognized "privileged scaffold" in medicinal chemistry, with derivatives showing potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR) and the c-Met proto-oncogene.[1][2][3][4] Given the structural conservation of the ATP-binding pocket across the kinome, a thorough cross-reactivity profile is essential to determine the precise selectivity of this new chemical entity.
This document outlines the strategic rationale, detailed experimental protocols, data interpretation, and visualization tools necessary to build a robust selectivity profile for this compound, hypothetically targeting the FGFR family.
Experimental Design & Rationale
The goal is to move from a broad understanding of potential targets to a precise, quantitative measure of selectivity. Our strategy employs a two-tiered approach, a common and efficient method in kinase profiling.[5]
-
Tier 1: High-Throughput Kinome Screening: An initial screen of the compound at a single, high concentration (e.g., 10 µM) against a broad panel of kinases. This efficiently identifies all potential interactions, both strong and weak. The objective is to cast a wide net and identify any kinase that is significantly inhibited.[6]
-
Tier 2: Dose-Response (IC50) Determination: For any "hits" identified in Tier 1 (typically defined as >70% inhibition), a full 10-point dose-response curve is generated. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.[6]
Causality Behind Experimental Choices:
-
Assay Platform Selection: We will describe a radiometric assay (e.g., HotSpot™), which is widely considered the gold standard for biochemical kinase assays.[7] This method directly measures the enzymatic transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate, providing a direct, unambiguous measure of kinase activity and avoiding interference from colored or fluorescent compounds.[7]
-
ATP Concentration: The concentration of ATP in the assay is critical. For selectivity profiling, setting the ATP concentration at or near the Michaelis constant (Km) for each specific kinase is ideal.[8] This ensures that the measured IC50 values more closely reflect the inhibitor's intrinsic binding affinity (Ki) for its targets.[5][8]
-
Kinase Panel Selection: A comprehensive panel, such as the Reaction Biology HotSpot™ panel, covers a large and diverse portion of the human kinome, ensuring a thorough assessment of selectivity.[9] This breadth is crucial, as small panels can provide a misleading picture of a compound's specificity.[10]
Experimental Workflow Diagram
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Detailed Experimental Protocol: Radiometric Kinase Assay
This protocol is adapted from standard radiometric filter-binding assay procedures.[7]
Objective: To measure the ability of this compound to inhibit the activity of a panel of protein kinases.
Materials:
-
Kinase enzymes (recombinant, purified)
-
Corresponding peptide or protein substrates
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
[γ-³³P]-ATP (specific activity ~10 Ci/mmol)
-
Unlabeled ATP
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Stop Solution: 3% Phosphoric acid
-
Filter plates (e.g., P81 phosphocellulose or multiscreen-IP)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is typical.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture. For a final volume of 25 µL:
-
5 µL of Assay Buffer
-
10 µL of ATP solution (containing a mix of [γ-³³P]-ATP and unlabeled ATP to achieve the desired final concentration, e.g., Km value for the specific kinase).
-
5 µL of substrate/kinase mix (containing the specific kinase and its corresponding substrate in Assay Buffer).
-
-
Initiate Reaction: Add 5 µL of the diluted test compound or DMSO vehicle (for 0% and 100% activity controls) to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixtures to a filter plate. The phosphorylated substrate will bind to the filter material, while the unused [γ-³³P]-ATP will flow through.
-
Washing: Wash the filter plate three to four times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.
-
Detection: Dry the filter plate, add scintillant to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
Data Presentation and Interpretation
Raw data from the scintillation counter (counts per minute, CPM) is first converted to percent inhibition relative to controls.
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_Max_Activity - CPM_Background))
Where:
-
CPM_Compound is the signal from wells with the test compound.
-
CPM_Max_Activity is the signal from the DMSO-only control (100% activity).
-
CPM_Background is the signal from wells with no kinase (0% activity).
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data for this compound, assuming a primary target of FGFR4.
| Kinase Target | Kinase Family | % Inhibition @ 10 µM | IC50 (nM) |
| FGFR4 | Tyrosine Kinase | 99% | 15 |
| FGFR1 | Tyrosine Kinase | 98% | 45 |
| FGFR2 | Tyrosine Kinase | 95% | 110 |
| VEGFR2 | Tyrosine Kinase | 85% | 850 |
| c-Met | Tyrosine Kinase | 75% | 2,100 |
| SRC | Tyrosine Kinase | 45% | >10,000 |
| CDK2 | Ser/Thr Kinase | 15% | >10,000 |
| PKA | Ser/Thr Kinase | 5% | >10,000 |
| ROCK1 | Ser/Thr Kinase | 12% | >10,000 |
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide a quantitative measure of selectivity, we can calculate a selectivity score.[8][10] The S(10) score represents the fraction of kinases in the panel that are inhibited with an IC50 value less than 10 times the primary target's IC50. A lower score indicates higher selectivity.
-
Primary Target IC50 (FGFR4): 15 nM
-
Selectivity Threshold (10x): 150 nM
-
Kinases with IC50 < 150 nM: FGFR4, FGFR1, FGFR2 (3 kinases)
-
Total Kinases Tested (in this example): 9
-
S(10) Score = 3 / 9 = 0.33
Interpretation: The hypothetical data indicates that this compound is a potent inhibitor of FGFR4. It demonstrates strong activity against other FGFR family members (FGFR1, FGFR2), which is common for inhibitors targeting a specific kinase family. The compound shows significantly weaker activity against VEGFR2 and c-Met and is largely inactive against more distant kinases like SRC and the tested Ser/Thr kinases. The S(10) score of 0.33 reflects a moderately selective compound, with its primary activity concentrated within the FGFR family.
Signaling Pathway Context
Understanding the biological context of the primary target and its key off-targets is crucial. FGFR4 signaling is implicated in cell proliferation, survival, and migration, particularly in hepatocellular carcinoma.[2][11]
Simplified FGFR Signaling Pathway
Caption: Inhibition of the FGFR4 signaling cascade by the test compound.
Conclusion and Future Directions
This guide has detailed a robust, industry-standard methodology for profiling the cross-reactivity of a novel 1,6-naphthyridine-based kinase inhibitor. The hypothetical data for this compound demonstrates potent and selective inhibition of the FGFR family.
The next logical steps in the drug discovery cascade would include:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits FGFR phosphorylation in relevant cancer cell lines (e.g., those expressing high levels of FGFR4).
-
In Vitro ADME/Tox Profiling: Assessing the compound's metabolic stability, permeability, and potential toxicities.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in relevant animal models, such as xenografts of hepatocellular carcinoma.[2]
By systematically generating and interpreting a comprehensive kinase cross-reactivity profile, researchers can make informed decisions, accelerating the translation of promising chemical matter into valuable research tools and potential therapeutics.
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Inhibitor array of the screened kinases. ResearchGate. ([Link])
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In vivo efficacy of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate versus other 1,6-naphthyridine compounds
A Senior Application Scientist's Guide to Evaluating Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate and its Congeners
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of the in vivo efficacy of various 1,6-naphthyridine compounds, with a forward-looking perspective on evaluating novel derivatives such as this compound. As researchers and drug development professionals, understanding the nuances of in vivo performance is paramount for translating promising in vitro data into tangible therapeutic outcomes.
The 1,6-Naphthyridine Core: A Versatile Pharmacophore
The 1,6-naphthyridine ring system, composed of two fused pyridine rings, offers a unique three-dimensional architecture and electronic properties that enable it to interact with a diverse array of biological targets.[2] This versatility has led to the development of 1,6-naphthyridine derivatives with potent anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities, many of which have demonstrated significant efficacy in preclinical in vivo models.[3][4]
Evaluating the In Vivo Efficacy of Novel 1,6-Naphthyridine Derivatives: A Proposed Framework for this compound
While specific in vivo efficacy data for this compound is not yet prominent in the published literature, a robust framework for its evaluation can be constructed based on established methodologies for analogous compounds. The following sections outline key therapeutic areas and corresponding in vivo models that would be critical for characterizing the potential of this novel agent.
Oncology: Targeting Uncontrolled Cell Proliferation
A significant number of 1,6-naphthyridine derivatives have been investigated as anti-cancer agents, with several exhibiting potent tumor growth inhibition in xenograft models.[5][6]
Comparative Efficacy of 1,6-Naphthyridine Compounds in Oncology:
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| 19g | HCT116 colorectal cancer xenograft | Not specified | Significant tumor inhibition | [5] |
| A34 | Hep-3B hepatocellular carcinoma xenograft | Not specified | Remarkable antitumor efficacy | [6] |
| Sesbanine | P-388 lymphocytic leukemia | Not specified | Active in vivo | [7] |
Proposed In Vivo Efficacy Study for this compound in an Oncology Setting:
A standard xenograft mouse model would be the initial step to assess anti-tumor efficacy.
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HCT116 for colorectal cancer, Hep-3B for hepatocellular carcinoma) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses. The control group would receive the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Causality in Experimental Design: The choice of an immunodeficient mouse model is critical to allow for the growth of human-derived tumors. The subcutaneous implantation site allows for easy and non-invasive monitoring of tumor growth. Dosing and vehicle selection would be informed by prior pharmacokinetic and toxicity studies.
Many 1,6-naphthyridine-2-one derivatives act as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers.[5][6]
Inflammation: Modulating the Immune Response
Naturally occurring 1,6-naphthyridine alkaloids have demonstrated potent anti-inflammatory properties in vivo.[7][8]
Comparative Efficacy of 1,6-Naphthyridine Compounds in Inflammation:
| Compound | Model | Key Outcomes | Reference |
| 12,13-dehydrosophoridine | LPS-stimulated murine macrophages | Significantly reduced TNF-α and IL-6 secretion | [7][8] |
| Alopecuroides B and C | LPS-stimulated murine macrophages | Strong anti-inflammatory properties, reduced TNF-α and IL-6 | [7][8] |
| C-34 (a 1,8-naphthyridine) | LPS-induced endotoxemia in mice | Significant inhibition of TNF-α, IL-1β, IL-6, and MIP-1α; protected against lethality | [9] |
Proposed In Vivo Efficacy Study for this compound in an Inflammation Model:
A lipopolysaccharide (LPS)-induced endotoxemia model in mice is a standard for evaluating acute systemic inflammation.
Experimental Protocol: LPS-Induced Endotoxemia Model
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).
-
Treatment: Administer this compound or vehicle to different groups of mice.
-
LPS Challenge: After a set pre-treatment time, inject a sublethal dose of LPS intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At various time points post-LPS injection, collect blood samples to measure cytokine levels.
-
Cytokine Analysis: Use ELISA or multiplex assays to quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma.
Authoritative Grounding: This model mimics the systemic inflammatory response seen in sepsis and is a well-established method for screening anti-inflammatory compounds. The measurement of key cytokines provides a direct readout of the compound's ability to modulate the inflammatory cascade.
Infectious Diseases: Combating Pathogens
Derivatives of the 1,6-naphthyridine scaffold have also shown promise in combating infectious agents.
Comparative Efficacy of 1,6-Naphthyridine Compounds in Infectious Disease Models:
| Compound | Pathogen | Model | Key Outcomes | Reference |
| Benzo[h][7][10]naphthyridine derivatives | Mycobacterium tuberculosis | In vitro | MIC values ranging from 12.5 to 15.6 μg/mL | [11] |
| 8-Hydroxy naphthyridines | Leishmania | Mouse PK study conducted to assess in vivo potential | Reasonable metabolic stability | [12] |
| A 1,6-Naphthyridine Derivative | HIV-1 | Rat pharmacokinetic study | Good oral pharmacokinetic profile | [13] |
Proposed In Vivo Efficacy Study for this compound in a Bacterial Infection Model:
A murine model of systemic bacterial infection would be appropriate to assess the antimicrobial potential.
Experimental Protocol: Murine Systemic Infection Model
-
Bacterial Strain: Choose a clinically relevant bacterial strain (e.g., Staphylococcus aureus).
-
Infection: Induce a systemic infection in mice via intravenous or intraperitoneal injection of a lethal or sublethal dose of bacteria.
-
Treatment: Administer this compound or a standard-of-care antibiotic at different time points post-infection.
-
Survival Monitoring: Monitor the survival of the mice over a set period (e.g., 7-14 days).
-
Bacterial Load Determination: In satellite groups, euthanize mice at specific time points and determine the bacterial load in key organs (e.g., spleen, liver, kidneys) by plating tissue homogenates on agar.
Pharmacokinetic Considerations: A Critical Step
Before embarking on efficacy studies, a thorough understanding of the pharmacokinetic (PK) profile of this compound is essential.
Key Pharmacokinetic Parameters to Assess:
-
Absorption: Bioavailability after oral administration.
-
Distribution: Plasma protein binding and tissue distribution.
-
Metabolism: Metabolic stability in liver microsomes.
-
Excretion: Clearance and elimination half-life.
A representative protocol for assessing key PK parameters is available from various sources.
Conclusion
The 1,6-naphthyridine scaffold remains a highly promising area for drug discovery, with numerous derivatives demonstrating significant in vivo efficacy across a range of therapeutic areas. While direct comparative data for this compound is not yet available, the established methodologies and comparative data for other 1,6-naphthyridine compounds provide a clear and scientifically rigorous path for its evaluation. By employing the outlined in vivo models and maintaining a strong focus on pharmacokinetic profiling, the therapeutic potential of this and other novel 1,6-naphthyridine derivatives can be thoroughly and effectively investigated.
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A Researcher's Guide to On-Target Validation of Novel Small Molecules: A Case Study with Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is both arduous and fraught with potential pitfalls. A critical juncture in this process is the unequivocal confirmation of a compound's on-target effects. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the intended biological activity of a novel small molecule. We will use the hypothetical investigational compound, Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, as a case study to illustrate these principles. For the purpose of this guide, we will posit that preliminary high-throughput screening suggests this compound selectively inhibits "Kinase X," a hypothetical enzyme implicated in a specific disease pathway.
This document is not a rigid protocol but a dynamic guide. It is designed to empower researchers with the strategic thinking necessary to design robust, self-validating experimental workflows that move beyond simple confirmation to a deep, mechanistic understanding of a compound's interaction with its intended target.
The Imperative of Rigorous On-Target Validation
The allure of a potent hit from a primary screen can be compelling. However, the history of drug development is replete with examples of compounds that failed in later stages due to a lack of clear on-target activity or confounding off-target effects.[1][2] Small molecules can interact with multiple cellular targets, and these unintended interactions can lead to misleading interpretations of experimental data and, more critically, unforeseen toxicity in preclinical and clinical settings.[1][2][3] Therefore, a multi-pronged approach utilizing genetic tools to specifically eliminate or reduce the expression of the putative target is the gold standard for confirming that the observed phenotype is a direct consequence of modulating the intended target.
This guide will compare and contrast two powerful and complementary genetic approaches for target validation: CRISPR/Cas9-mediated knockout and RNA interference (RNAi)-mediated knockdown.[3][4][5]
Part 1: The Foundational Choice - Knockout vs. Knockdown
The decision to employ a knockout or knockdown strategy is a critical first step, contingent on the experimental goals, the nature of the target, and the available resources.
CRISPR/Cas9-Mediated Knockout: The Definitive Ablation
The CRISPR/Cas9 system has revolutionized gene editing, offering a precise and permanent method to disrupt a gene at the DNA level, thereby completely ablating protein expression.[6][7][8][9] This approach is often considered the most definitive method for target validation.[4]
Causality Behind the Choice: By creating a null-mutant cell line, we can ask a very direct question: If the target protein is completely absent, does this compound still elicit its biological effect? A lack of response in the knockout cells provides powerful evidence for on-target activity.[2][5]
Workflow for CRISPR/Cas9-Mediated Target Validation
Caption: Workflow for CRISPR/Cas9-mediated target validation.
RNA Interference (RNAi): The Modulatory Approach
RNAi, utilizing either small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), leverages the cell's natural machinery to degrade target mRNA, leading to a transient or stable reduction in protein expression, respectively.[10]
Causality Behind the Choice: While not providing the absolute certainty of a knockout, knockdown offers a nuanced approach. It can better mimic the partial inhibition achieved by a small molecule inhibitor and is often faster and less labor-intensive for initial validation studies.[11][12] Furthermore, for essential genes where a complete knockout would be lethal, a partial knockdown allows for the study of gene function.[13]
Workflow for siRNA/shRNA-Mediated Target Validation
Comparison of Knockout and Knockdown Methodologies
| Feature | CRISPR/Cas9 Knockout | siRNA/shRNA Knockdown |
| Mechanism | Permanent gene disruption at the DNA level.[6] | Post-transcriptional gene silencing via mRNA degradation.[10] |
| Effect | Complete and permanent loss of protein expression.[8] | Partial and often transient (siRNA) or stable (shRNA) reduction in protein expression.[10] |
| Experimental Timeframe | Longer, due to single-cell cloning and validation (weeks to months).[14] | Shorter, especially for transient siRNA experiments (days).[10] |
| Off-Target Concerns | Potential for off-target DNA cleavage.[15] | Potential for off-target mRNA degradation.[10][16] |
| Suitability for Essential Genes | Can be problematic if the gene is essential for cell viability.[13] | Suitable for essential genes as a partial knockdown may be tolerated. |
| Mimicry of Drug Action | Represents a complete loss-of-function, which may differ from pharmacological inhibition. | Can more closely mimic the partial and reversible nature of a small molecule inhibitor.[5] |
Part 2: Experimental Protocols and Data Interpretation
The following are detailed, step-by-step methodologies for the key experiments in our hypothetical validation of this compound's effect on "Kinase X."
Protocol 1: CRISPR/Cas9-Mediated Knockout of Kinase X
-
sgRNA Design and Synthesis: Design at least two independent sgRNAs targeting early exons of the Kinase X gene to maximize the probability of generating a frameshift mutation. Utilize online design tools that predict on-target efficiency and potential off-target sites.
-
Vector Construction or RNP Formation: Clone the sgRNA sequences into a Cas9 expression vector or synthesize the sgRNAs for formation of a ribonucleoprotein (RNP) complex with purified Cas9 protein.
-
Delivery into Target Cells: Transfect the target cell line (e.g., a cancer cell line where Kinase X is active) with the Cas9/sgRNA expression vector or electroporate with the RNP complex.
-
Single-Cell Cloning: After 48-72 hours, dilute the transfected cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
Clonal Expansion and Genotyping: Expand the resulting colonies and extract genomic DNA. Amplify the targeted region by PCR and sequence the amplicons to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Expression Validation: Confirm the absence of Kinase X protein in the successfully edited clones using quantitative Western blotting.[17]
-
Phenotypic Assay: Treat the validated Kinase X knockout and wild-type control cells with a dose-response of this compound. The specific assay will depend on the known or hypothesized function of Kinase X (e.g., cell viability assay, cell migration assay, or a reporter assay for a downstream signaling event).
Protocol 2: siRNA-Mediated Knockdown of Kinase X
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of Kinase X, along with a non-targeting control siRNA.
-
Transfection: Transfect the target cells with the siRNAs using a lipid-based transfection reagent. Optimize the siRNA concentration and transfection time to achieve maximal knockdown with minimal cytotoxicity.
-
Validation of Knockdown: At 24, 48, and 72 hours post-transfection, harvest cells to assess knockdown efficiency.
-
mRNA Level: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in Kinase X mRNA levels.
-
Protein Level: Use quantitative Western blotting to confirm the reduction in Kinase X protein levels.[17]
-
-
Phenotypic Assay: At the time of optimal protein knockdown (e.g., 48 hours), treat the cells with a dose-response of this compound and perform the relevant phenotypic assay.
Interpreting the Data: A Self-Validating System
The power of these approaches lies in the comparison between the different experimental arms.
Expected Outcomes for On-Target Effect of this compound
| Experimental Condition | Expected Phenotypic Response to Compound | Rationale |
| Wild-Type Cells | Dose-dependent inhibition of the phenotype. | The compound is inhibiting the active Kinase X. |
| Kinase X Knockout Cells | No significant response to the compound. | The target of the compound is absent. |
| Cells with Kinase X Knockdown | Significantly reduced response to the compound. | The reduced level of the target protein diminishes the effect of the compound. |
| Non-Targeting Control | Dose-dependent inhibition of the phenotype (similar to wild-type). | The control treatment does not affect the target. |
A key aspect of a self-validating system is the inclusion of multiple independent genetic perturbations (e.g., two different sgRNAs or siRNAs) that produce the same result. This minimizes the risk of off-target effects of the gene-editing or knockdown reagents themselves confounding the interpretation.[18]
Part 3: Addressing Off-Target Effects and Alternative Explanations
While genetic validation provides strong evidence for on-target activity, a comprehensive analysis must also consider potential off-target effects of the small molecule.[1][19][20]
Strategies to Investigate Off-Target Effects:
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and its similarity to ligands of known proteins.[1][21]
-
In Vitro Safety Screening: Broad panels of in vitro assays can screen the compound against a wide range of kinases, GPCRs, ion channels, and other common off-target families.[21][22]
-
Phenotypic Rescue: In some cases, it may be possible to re-introduce a modified, inhibitor-resistant version of the target protein into the knockout cells. If the sensitivity to the compound is restored, this provides very strong evidence for on-target activity.[8]
Comparison with Alternative Compounds
To further solidify the on-target validation, it is highly recommended to compare the effects of this compound with other known inhibitors of Kinase X, if available.
| Comparison | Expected Outcome |
| Phenotypic Correlation | A strong correlation between the potency of different inhibitors in biochemical assays and their potency in cellular phenotypic assays. |
| Genetic Dependency | All known inhibitors of Kinase X should show a similar loss of activity in the Kinase X knockout/knockdown cells. |
Conclusion: A Pathway to Confident Target Validation
References
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Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, 10, 936. Available from: [Link].
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How can off-target effects of drugs be minimised? - Patsnap Synapse (2025-05-21). Available from: [Link].
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Bumcrot, D., et al. (2006). SiRNAs in drug discovery: Target validation and beyond. Nature Chemical Biology, 2(12), 711-719. Available from: [Link].
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Fairlamb, A. H. (2009). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PLoS Neglected Tropical Diseases, 3(4), e417. Available from: [Link].
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McManus, M. T. (2011). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Methods in Molecular Biology, 703, 133-146. Available from: [Link].
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PubChem. ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate. Available from: [Link].
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Off-Target Effects Analysis - Creative Diagnostics. Available from: [Link].
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available from: [Link].
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link].
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Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library (2020-03-19). Available from: [Link].
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CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation (2024-12-31). Available from: [Link].
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Safety and Off-Target Drug Screening Services - Reaction Biology. Available from: [Link].
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Target Validation with CRISPR | Biocompare.com (2022-10-28). Available from: [Link].
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The precision paradox: Off-target effects in gene editing | Drug Discovery News (2025). Available from: [Link].
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Whitehead, K. A., et al. (2009). Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery, 8(2), 129-138. Available from: [Link].
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Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. Available from: [Link].
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Using Animal Models for Drug Development | Taconic Biosciences. Available from: [Link].
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Precision RNAi using synthetic shRNAmir target sites - bioRxiv (2022-11-25). Available from: [Link].
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Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Available from: [Link].
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Target validation joins the pharma fold - ResearchGate (2025-08-06). Available from: [Link].
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment (2020-03-03). Available from: [Link].
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ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx - Slideshare. Available from: [Link].
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Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 9. Available from: [Link].
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CRISPR Cas9 Gene Editing - Charles River Laboratories. Available from: [Link].
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CRISPR-Cas9: Shaping the Future of Targeted Drug Development - News-Medical.Net (2023-12-08). Available from: [Link].
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Plenge, R. M., et al. (2013). Genetic-Driven Druggable Target Identification and Validation. Cell, 154(5), 971-983. Available from: [Link].
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Head-to-head comparison of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate with other investigational drugs in its class
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of key cell cycle checkpoint regulators has emerged as a promising strategy to exploit the inherent vulnerabilities of tumor cells. One such critical regulator is Checkpoint Kinase 1 (CHK1), a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR). This guide provides a comprehensive head-to-head comparison of investigational drugs targeting CHK1, offering insights into their mechanisms of action, developmental status, and the experimental data underpinning their evaluation. While the specific compound "Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate" is not extensively characterized in publicly available literature, we will delve into the broader class of CHK1 inhibitors, a field of active and intense investigation.
The Rationale for Targeting CHK1 in Cancer Therapy
Cancer cells are often characterized by a high degree of replication stress and genomic instability. To survive and proliferate, these cells become heavily reliant on the S and G2/M cell cycle checkpoints, which are orchestrated by the ATR-CHK1 pathway.[1] CHK1 activation in response to DNA damage leads to cell cycle arrest, providing time for DNA repair.[2] By inhibiting CHK1, the aim is to abrogate these critical checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis. This can lead to a form of programmed cell death known as mitotic catastrophe, selectively killing cancer cells while potentially sparing normal cells with intact G1 checkpoints.[2]
The therapeutic potential of CHK1 inhibitors is often explored in combination with DNA-damaging chemotherapeutic agents or radiation. The synergy arises from the ability of CHK1 inhibition to sensitize cancer cells to the cytotoxic effects of these traditional therapies.[3][4]
The Signaling Pathway: A Visual Representation
The following diagram illustrates the central role of CHK1 in the DNA damage response pathway.
Caption: The ATR-CHK1 signaling pathway in response to DNA damage.
A Comparative Analysis of Investigational CHK1 Inhibitors
Numerous small molecule inhibitors of CHK1 have been developed and evaluated in preclinical and clinical settings. While no CHK1 inhibitor has yet received FDA approval, several have shown promising activity.[3][4] This section compares some of the key investigational agents in this class.
| Compound | Other Designations | Developer | Highest Phase of Development | Key Characteristics & Clinical Context |
| Prexasertib | ACR-368, LY2606368 | Acrivon Therapeutics | Phase 2b | A potent and selective inhibitor of both CHK1 and CHK2.[5] It has received Fast Track designation from the FDA for endometrial cancer and is being investigated in combination with irinotecan for desmoplastic small round cell tumor.[2][5] |
| SRA737 | CCT245737 | Sierra Oncology | Phase 2 | An orally bioavailable, selective CHK1 inhibitor. It has been evaluated in combination with low-dose gemcitabine in patients with advanced solid tumors.[6] |
| AZD7762 | AstraZeneca | Phase 1 (Terminated) | A potent inhibitor of both CHK1 and CHK2. Clinical development was halted due to cardiac toxicities.[1] | |
| MK-8776 | Sch 900776 | Merck | Phase 2 | A selective CHK1 inhibitor that has been studied in combination with various chemotherapeutic agents, including histone deacetylase inhibitors in leukemia.[1] |
| UCN-01 | 7-hydroxystaurosporine | Kyowa Hakko | Phase 2 | One of the earliest CHK1 inhibitors to enter clinical trials. Its development was hampered by a lack of specificity, as it also inhibits other kinases like PKC.[3][4] |
Experimental Evaluation of CHK1 Inhibitors: A Methodological Overview
The preclinical and clinical evaluation of CHK1 inhibitors involves a series of well-defined experimental workflows. The following diagram outlines a typical process for assessing the efficacy of a novel CHK1 inhibitor in combination with a DNA-damaging agent.
Caption: A generalized experimental workflow for the evaluation of CHK1 inhibitors.
Detailed Protocol: Western Blot for Phospho-CHK1 Inhibition
This protocol describes a fundamental experiment to confirm the target engagement of a CHK1 inhibitor within cancer cells.
Objective: To determine the concentration-dependent effect of a CHK1 inhibitor on the phosphorylation of CHK1 at a key activating site (e.g., Ser345) in response to a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., gemcitabine, hydroxyurea)
-
Investigational CHK1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Rabbit anti-total CHK1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the CHK1 inhibitor for 1-2 hours.
-
Induce DNA damage by adding a fixed concentration of a DNA-damaging agent (e.g., 1 µM gemcitabine) for a specified time (e.g., 24 hours). Include vehicle-treated and DNA damage-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total CHK1 and β-actin as loading controls.
-
Quantify the band intensities to determine the relative levels of phospho-CHK1.
-
Expected Outcome: A dose-dependent decrease in the level of phospho-CHK1 (Ser345) in cells treated with the CHK1 inhibitor in the presence of a DNA-damaging agent, indicating successful target engagement.
Future Directions and Challenges
The development of CHK1 inhibitors has been challenging, with issues of toxicity and limited single-agent efficacy.[3][4] A key area of ongoing research is the identification of predictive biomarkers to select patient populations most likely to respond to CHK1 inhibition. Furthermore, novel combination strategies with other targeted agents, such as PARP inhibitors, are being actively explored to enhance therapeutic efficacy.[3] The future success of this drug class will likely depend on a more nuanced understanding of the complex interplay of DNA damage response pathways and the development of more tolerable and selective inhibitors.
References
-
Dent, P. (2019). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Expert Opinion on Investigational Drugs, 28(12), 1095-1100. [Link]
- McNeely, S., Beckmann, R., & Bence Lin, A. (2014). CHEK again: revisiting the development of CHK1 inhibitors for cancer therapy. Pharmacology & Therapeutics, 142(1), 1-10.
- Garrett, M. D., & Collins, I. (2011). Anticancer therapy with checkpoint kinase 1 inhibitors.
-
Shapiro, G. I., et al. (2021). A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. Clinical Cancer Research, 27(21), 5843-5852. [Link]
-
Al-Subari, A., et al. (2018). Investigational CHK1 inhibitors in early stage clinical trials for acute myeloid leukemia. Expert Opinion on Investigational Drugs, 27(8), 661-666. [Link]
- Acrivon Therapeutics. (2026, January 6). Acrivon Therapeutics (ACRV) sets Jan.
-
Doi, T., et al. (2022). ACR-368, a CHK1/2 Kinase Inhibitor, in Patients With Relapsed or Refractory Desmoplastic Small Round Cell Tumor: Phase I/II Trial Results. JCO Oncology Practice, 18(7), e1189-e1198. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate, a compound characterized by its nitrogen-containing naphthyridine core and a β-keto ester functional group. Our commitment to scientific integrity and safety necessitates a thorough understanding of the potential hazards and the corresponding disposal protocols to ensure the well-being of our laboratory personnel and the protection of our environment.
The disposal of any chemical, particularly a research compound with limited toxicological data, must be approached with caution and adherence to established regulatory guidelines. This document synthesizes best practices from authoritative sources such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to provide a clear, actionable plan.
Understanding the Compound: A Hazard-Based Approach
-
Nitrogen-Containing Heterocycles: Naphthyridines are a class of nitrogen-containing heterocyclic compounds. Many compounds in this family are biologically active and can present various health hazards.[1][2][3] It is prudent to assume that this compound may be biologically active and potentially hazardous upon exposure.
-
β-Keto Esters: β-keto esters are known to be versatile chemical intermediates.[4][5][6][7] While generally not considered acutely toxic, some can cause irritation upon contact with the skin and eyes.[8] For instance, a similar compound, ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, is known to cause skin and eye irritation and may cause respiratory irritation.[8]
Given these considerations, this compound should be handled as a hazardous chemical, with appropriate personal protective equipment (PPE) and engineering controls in place.
Regulatory Framework: Adherence to OSHA and EPA Standards
The disposal of laboratory chemicals is governed by a stringent regulatory framework designed to protect both human health and the environment. Two key federal agencies in the United States provide the primary guidance:
-
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often referred to as the Laboratory Standard, mandates the development and implementation of a Chemical Hygiene Plan (CHP).[9][10][11][12] The CHP must outline specific procedures for the safe handling and disposal of hazardous chemicals in the laboratory.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its generation to its final disposal (cradle-to-grave).[13][14][15][16] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, storage, transportation, and disposal.[17]
Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with these regulations and will have specific protocols for waste collection and disposal.
Disposal Protocol: A Step-by-Step Guide
The following protocol provides a systematic approach to the safe disposal of this compound, from the laboratory bench to final collection by trained EHS personnel.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat is essential.
-
Respiratory Protection: While not always required for small quantities, a respirator may be necessary if there is a risk of generating aerosols or dusts.
All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Contaminated Materials: Any solid materials contaminated with this compound (e.g., filter paper, contaminated gloves, weighing paper) should be placed in a designated, labeled hazardous waste container.
-
Unused Compound: Unused or expired solid this compound should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.
-
Avoid Mixing: Do not mix this waste stream with incompatible chemicals. Consult your institution's EHS guidelines for specific compatibility information.
-
Step 3: Labeling and Storage
Proper labeling of waste containers is a legal requirement and is crucial for safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all other components of the waste stream and their approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure containers are kept closed except when adding waste.
Step 4: Scheduling Waste Pickup
Once your waste container is full or you have completed the project involving this compound, contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Quantitative Data Summary
| Aspect | Guideline | Source |
| OSHA Laboratory Standard | 29 CFR 1910.1450 | |
| EPA Hazardous Waste | 40 CFR Parts 260-273 | |
| Eye Wash/Safety Shower | ANSI/ISEA Z358.1 |
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety in the laboratory. By understanding the potential hazards, adhering to regulatory guidelines, and following a systematic disposal protocol, we can ensure the protection of ourselves, our colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and EHS professionals for specific guidance.
References
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Behalo, M. S., & Aly, A. A. (n.d.). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. Retrieved from [Link]
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Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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ResearchGate. (2016, June). Mastering β-keto esters. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate
In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, a compound of interest within this domain, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Potential Effects | Source of Information |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | Analogous Naphthyridine Derivatives |
| Eye Irritation | May cause serious eye irritation, including redness, pain, and watering. | Analogous Naphthyridine Derivatives |
| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory tract. | Analogous Naphthyridine Derivatives |
This proactive approach to hazard identification forms the foundation of our safety protocols.
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following ensemble is mandatory for all personnel handling this compound.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are the minimum requirement for eye protection. For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a face shield should be worn in conjunction with goggles to provide comprehensive facial protection[1]. Standard safety glasses do not provide an adequate seal and are therefore not sufficient.
Hand Protection: Preventing Dermal Absorption
Given the potential for skin irritation, robust hand protection is non-negotiable. Double gloving is strongly recommended to provide an additional layer of safety, particularly during prolonged handling or when there is a known risk of glove contamination[2][3].
-
Inner Glove: A nitrile glove provides a good initial barrier and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or neoprene, should be worn over the inner glove.
Gloves should be inspected for any signs of degradation or puncture before each use. It is imperative to change gloves immediately if contamination is suspected[3].
Body Protection: Shielding from Spills and Splashes
A flame-resistant lab coat is the minimum requirement. For larger scale operations or when handling solutions, a chemical-resistant apron or a disposable gown made of a low-permeability fabric should be worn over the lab coat[3]. The gown should have a solid front, long sleeves, and tight-fitting cuffs to ensure maximum coverage[3].
Respiratory Protection: Safeguarding Against Inhalation
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup procedures, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring procedural consistency.
Step-by-Step Handling Protocol
-
Receipt and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Pre-Use Inspection: Before handling, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing and Transfer:
-
Don the complete PPE ensemble.
-
Perform all weighing and transfer operations of the solid compound within the fume hood to contain any dust.
-
Use a disposable weighing boat to prevent cross-contamination.
-
-
Dissolution: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Once the reaction is initiated, maintain vigilance. Do not leave the reaction unattended without proper safety measures in place.
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
-
Solid Waste: Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, and disposable lab coats, must be considered contaminated solid waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected as liquid chemical waste. Do not dispose of this waste down the drain. Halogenated and non-halogenated waste streams should be kept separate to facilitate proper disposal.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.
Final Disposal
The primary directive for the disposal of this compound and its associated waste is to entrust it to an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of novel chemical compounds like this compound is not merely a matter of following regulations; it is a fundamental aspect of scientific integrity and professional responsibility. By internalizing the principles outlined in this guide, researchers can create a safer laboratory environment and contribute to the advancement of science without compromising their well-being.
References
- Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxyl
- Proper Disposal of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl). BenchChem.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
